molecular formula C26H30F3N3O3 B15617696 BAY-1436032

BAY-1436032

Numéro de catalogue: B15617696
Poids moléculaire: 489.5 g/mol
Clé InChI: RNMAUIMMNAHKQR-QFBILLFUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pan-Mutant-IDH1 Inhibitor Bay-1436032 is an orally available pan-inhibitor of mutant forms of the metabolic enzyme isocitrate dehydrogenase type 1 (IDH1;  IDH-1;  IDH1 [NADP+] soluble), including forms with mutations of arginine 132 (IDH1(R132)), with potential antineoplastic activity. Upon administration, pan-mutant-IDH-1 inhibitor this compound specifically inhibits the activity of IDH1 mutant forms, which prevents the formation of the oncometabolite 2-hydroxyglutarate (2HG) from alpha-ketoglutarate (a-KG). This prevents 2HG-mediated signaling and leads to both an induction of cellular differentiation and an inhibition of cellular proliferation in tumor cells expressing IDH1 mutant forms. IDH1 mutations, including IDH1(R132) mutations, are highly expressed in certain malignancies;  they initiate and drive cancer growth by both blocking cell differentiation and catalyzing the formation of 2HG.
BAY1436032 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
an inhibitor of isocitrate dehydrogenase 1;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-[2-[4-(trifluoromethoxy)anilino]-1-[(1R,5R)-3,3,5-trimethylcyclohexyl]benzimidazol-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30F3N3O3/c1-16-12-19(15-25(2,3)14-16)32-22-10-4-17(5-11-23(33)34)13-21(22)31-24(32)30-18-6-8-20(9-7-18)35-26(27,28)29/h4,6-10,13,16,19H,5,11-12,14-15H2,1-3H3,(H,30,31)(H,33,34)/t16-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMAUIMMNAHKQR-QFBILLFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)N2C3=C(C=C(C=C3)CCC(=O)O)N=C2NC4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CC(C1)(C)C)N2C3=C(C=C(C=C3)CCC(=O)O)N=C2NC4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

BAY-1436032: A Deep Dive into the Mechanism of Action of a Pan-Mutant IDH1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-1436032 is a potent and selective, orally available, small-molecule pan-inhibitor of mutated isocitrate dehydrogenase 1 (IDH1). Mutations in the IDH1 enzyme are a key driver in various cancers, including acute myeloid leukemia (AML), glioma, and intrahepatic cholangiocarcinoma.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Targeting the Neomorphic Activity of Mutant IDH1

The primary mechanism of action of this compound is the specific inhibition of the neomorphic activity of various mutant forms of the IDH1 enzyme.[3][4]

Wild-Type vs. Mutant IDH1:

  • Wild-Type IDH1 (wtIDH1): In normal physiological conditions, wtIDH1 catalyzes the NADP+-dependent oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][5]

  • Mutant IDH1 (mIDH1): Cancer-associated mutations in IDH1, most commonly at the R132 residue, result in a gain-of-function. Instead of producing α-KG, the mutant enzyme converts it to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3]

The Role of 2-HG in Oncogenesis:

The accumulation of 2-HG to millimolar concentrations in tumor cells disrupts normal cellular processes.[6] 2-HG acts as a competitive inhibitor of α-KG-dependent dioxygenases, including:

  • Histone Demethylases (e.g., KDM family): Inhibition of these enzymes leads to hypermethylation of histones, altering gene expression and blocking cellular differentiation.[7][8]

  • TET Family of DNA Hydroxylases: Inhibition of TET enzymes results in DNA hypermethylation, further contributing to the block in differentiation.[8]

  • Prolyl Hydroxylases (e.g., EGLN): Disruption of prolyl hydroxylase activity can affect the hypoxia-inducible factor (HIF) signaling pathway.[8][9]

This "differentiation block" is a critical step in the development and progression of IDH1-mutant cancers.[10]

This compound's Intervention:

This compound selectively binds to an allosteric site at the dimer interface of the mIDH1 enzyme.[11] This binding event prevents the conversion of α-KG to 2-HG, leading to a significant reduction in intracellular 2-HG levels.[3][4] By depleting the oncometabolite, this compound aims to:

  • Restore normal activity of α-KG-dependent dioxygenases.

  • Reverse the epigenetic changes (histone and DNA hypermethylation).

  • Induce differentiation of the malignant cells.

  • Inhibit tumor cell proliferation.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound from various in vitro and clinical studies.

Table 1: In Vitro Potency and Selectivity

ParameterTargetValueNotes
IC50 Mutant IDH1 (R132H)15 nMCell-free enzymatic assay.[12]
IC50 Mutant IDH1 (R132C)15 nMCell-free enzymatic assay.[12]
IC50 Wild-Type IDH1> 20 µMDemonstrates high selectivity for mutant over wild-type.[12]
IC50 Wild-Type IDH2> 100 µMDemonstrates high selectivity against the related IDH2 enzyme.[12]
IC50 (2-HG reduction) IDH1 R132H expressing cells60 nMIntracellular 2-HG production in mouse hematopoietic cells.[13]
IC50 (2-HG reduction) IDH1 R132C expressing cells45 nMIntracellular 2-HG production in mouse hematopoietic cells.[13]

Table 2: Clinical Pharmacodynamics and Efficacy (Phase I Studies)

IndicationParameterValueNotes
IDH1-Mutant Solid Tumors (NCT02746081) Median Maximal Reduction of Plasma 2-HG76%Observed in evaluable subjects.[3][14]
Objective Response Rate (ORR) in Lower Grade Glioma (LGG)11%Included one complete response and three partial responses.[14][15]
Stable Disease (SD) in LGG43%[14][15]
IDH1-Mutant AML (NCT03127735) Overall Response Rate (ORR)15%Included 1 CRp, 1 PR, 2 MLFS.[16]
Stable Disease (SD)30%

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are outlined below. These are representative protocols based on standard practices for evaluating mIDH1 inhibitors.

Enzyme Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified mIDH1 and wtIDH1 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human mIDH1 (e.g., R132H, R132C) and wtIDH1 enzymes are expressed and purified. Substrates (α-KG and NADPH) are prepared in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.01% Tween 20).[9]

  • Compound Preparation: this compound is serially diluted in DMSO to generate a range of concentrations.

  • Assay Procedure:

    • The assay is typically performed in a 384- or 1536-well plate format.[9]

    • A solution containing the enzyme and NADPH is pre-incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes at 37°C).[9]

    • The reaction is initiated by the addition of α-KG.[9]

    • The reaction is allowed to proceed for a specific time (e.g., 90 minutes at 37°C).[9]

  • Detection: The consumption of NADPH is monitored, which is proportional to the enzyme activity. This can be measured using a coupled enzymatic reaction with diaphorase and resazurin, leading to a fluorescent signal.[11]

  • Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.

Cell-Based 2-HG Reduction Assay

Objective: To measure the ability of this compound to inhibit the production of 2-HG in cells expressing mIDH1.

Methodology:

  • Cell Culture: Human cell lines engineered to express specific IDH1 mutations (e.g., U87-IDH1 R132H) or patient-derived cell lines with endogenous mutations are cultured under standard conditions.[11]

  • Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound for a specified duration (e.g., 48 hours).[11]

  • Metabolite Extraction: After treatment, the cell culture medium is collected, and/or intracellular metabolites are extracted from the cells.

  • 2-HG Quantification: The concentration of 2-HG in the samples is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9] Alternatively, a fluorescent enzymatic assay using D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) can be employed.[11]

  • Data Analysis: The 2-HG levels are normalized to cell number or protein concentration. The percentage of 2-HG reduction is plotted against the inhibitor concentration to determine the cellular IC50.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway, the experimental workflow for inhibitor characterization, and the logical relationship of this compound's mechanism of action.

BAY1436032_Mechanism_of_Action cluster_normal Normal Cell (wtIDH1) cluster_mutant Cancer Cell (mIDH1) cluster_treatment This compound Treatment Isocitrate_wt Isocitrate wtIDH1 wtIDH1 Isocitrate_wt->wtIDH1 aKG_wt α-Ketoglutarate Dioxygenases_wt α-KG-Dependent Dioxygenases aKG_wt->Dioxygenases_wt Cofactor for wtIDH1->aKG_wt Demethylation_wt Normal Histone & DNA Methylation Dioxygenases_wt->Demethylation_wt Promote Diff_wt Normal Cellular Differentiation Demethylation_wt->Diff_wt Allows aKG_mut α-Ketoglutarate mIDH1 mIDH1 aKG_mut->mIDH1 TwoHG 2-Hydroxyglutarate (Oncometabolite) Dioxygenases_mut α-KG-Dependent Dioxygenases TwoHG->Dioxygenases_mut Inhibits mIDH1->TwoHG Hypermethylation Histone & DNA Hypermethylation Dioxygenases_mut->Hypermethylation Leads to Diff_block Differentiation Block Hypermethylation->Diff_block Causes Oncogenesis Oncogenesis Diff_block->Oncogenesis Promotes BAY1436032 This compound BAY1436032->mIDH1 Inhibits Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_preclinical Preclinical In Vivo Models cluster_clinical Clinical Trials Enzyme_Assay Enzyme Inhibition Assay (IC50 Determination) Selectivity_Assay Selectivity Profiling (vs. wtIDH1/IDH2) Enzyme_Assay->Selectivity_Assay TwoHG_Assay 2-HG Reduction Assay (Cellular IC50) Selectivity_Assay->TwoHG_Assay Proliferation_Assay Cell Proliferation Assay TwoHG_Assay->Proliferation_Assay Differentiation_Assay Differentiation Marker Analysis Proliferation_Assay->Differentiation_Assay PK_PD Pharmacokinetics & Pharmacodynamics Differentiation_Assay->PK_PD Xenograft Patient-Derived Xenograft (Efficacy Studies) PK_PD->Xenograft PhaseI Phase I Studies (Safety, Tolerability, RP2D) Xenograft->PhaseI Logical_Relationship IDH1_Mutation IDH1 Gene Mutation mIDH1_Protein Mutant IDH1 Protein IDH1_Mutation->mIDH1_Protein Neomorphic_Activity Neomorphic Enzymatic Activity (α-KG -> 2-HG) mIDH1_Protein->Neomorphic_Activity TwoHG_Accumulation 2-HG Accumulation Neomorphic_Activity->TwoHG_Accumulation Epigenetic_Dysregulation Epigenetic Dysregulation TwoHG_Accumulation->Epigenetic_Dysregulation Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Restoration_of_Differentiation Restoration of Differentiation Tumor_Growth Tumor Growth & Survival Differentiation_Block->Tumor_Growth BAY1436032 This compound Inhibition_of_mIDH1 Inhibition of mIDH1 BAY1436032->Inhibition_of_mIDH1 TwoHG_Reduction Reduction of 2-HG Anti_Tumor_Effect Anti-Tumor Effect

References

The Discovery and Development of BAY-1436032: A Pan-Mutant IDH1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

BAY-1436032 is a potent and selective, orally available, pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1] Developed through a collaboration between Bayer and the German Cancer Research Center (DKFZ), this small molecule therapeutic targets various mutations of the IDH1 enzyme, a key player in cellular metabolism that is frequently altered in a range of cancers, including acute myeloid leukemia (AML), glioma, chondrosarcoma, and intrahepatic cholangiocarcinoma. This guide provides a comprehensive overview of the discovery and development timeline of this compound, detailing its mechanism of action, preclinical efficacy, and clinical evaluation.

Discovery and Preclinical Development

The discovery of this compound stemmed from the identification of IDH1 mutations as crucial oncogenic drivers. Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific point mutations in the active site of IDH1, most commonly at the R132 residue, confer a neomorphic enzymatic activity, leading to the conversion of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, resulting in widespread epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.

This compound was developed as a pan-inhibitor, designed to be effective against multiple IDH1 R132 mutations.

In Vitro Efficacy

This compound demonstrated potent and selective inhibition of various IDH1 mutants in both enzymatic and cell-based assays.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)
IDH1 R132HCell-based (2-HG production)60
IDH1 R132CCell-based (2-HG production)45
IDH1 mutant AML cellsColony Formation Assay100

Data sourced from multiple preclinical studies.[3][4]

In primary human AML cells harboring various IDH1 mutations (R132H, R132C, R132G, R132L, and R132S), this compound effectively inhibited the production of R-2HG, induced myeloid differentiation, and inhibited colony growth.[5] Notably, the compound showed high selectivity for mutant IDH1, with significantly less activity against wild-type IDH1 and IDH2.

In Vivo Preclinical Studies

The promising in vitro activity of this compound was further validated in patient-derived xenograft (PDX) models of IDH1-mutant AML and glioma.[5][6]

Key Findings from In Vivo Studies:

  • AML Models: Oral administration of this compound in AML PDX models led to a significant reduction in leukemic blasts in the peripheral blood, induction of myeloid differentiation, and depletion of leukemia stem cells.[5] This resulted in a prolonged survival of the treated mice.[5]

  • Glioma Models: In intracranial xenograft models of IDH1-mutant glioma, this compound demonstrated brain penetrance and led to a reduction in tumor growth and prolonged survival.[7]

Clinical Development

Based on the robust preclinical data, this compound advanced into Phase I clinical trials for both solid tumors and AML.

Phase I Study in Advanced Solid Tumors (NCT02746032)

This first-in-human, open-label, dose-escalation and expansion study enrolled patients with advanced, IDH1-R132X mutant solid tumors.[8][9]

Table 2: Overview of Phase I Solid Tumor Trial (NCT02746032)

ParameterDetails
Patient Population Patients with advanced IDH1-R132X mutant solid tumors, including lower-grade glioma (LGG), glioblastoma, and intrahepatic cholangiocarcinoma.
Dose Escalation Cohorts 150 mg, 300 mg, 600 mg, 1200 mg, and 1500 mg twice daily (BID).[2]
Pharmacokinetics Exhibited a relatively short half-life.[9]
Pharmacodynamics Showed target engagement with a median maximal reduction of plasma R-2-hydroxyglutarate levels of 76%.[2][9]
Safety Generally well-tolerated, with no maximum tolerated dose (MTD) identified.[9]
Efficacy The most significant clinical activity was observed in patients with lower-grade glioma, with an objective response rate of 11% and stable disease in 43%.[9] Some patients with LGG experienced durable responses, continuing treatment for over two years.[9]
Phase I Study in Acute Myeloid Leukemia (NCT03127735)

A parallel Phase I dose-escalation study evaluated this compound in patients with relapsed or refractory IDH1-mutant AML.[10][11]

Table 3: Overview of Phase I AML Trial (NCT03127735)

ParameterDetails
Patient Population Patients with relapsed or refractory AML harboring an IDH1 mutation.[10]
Dose Escalation Cohorts 300 mg, 600 mg, 1200 mg, and 1500 mg twice daily (BID).[12]
Pharmacokinetics Showed a relatively short half-life and apparent non-linear pharmacokinetics after continuous dosing.[12][13]
Pharmacodynamics Most patients experienced only partial inhibition of plasma R-2HG levels.[12][13]
Safety The drug was found to be safe, and a maximum tolerated dose was not identified.[12][13]
Efficacy The overall response rate was 15%, with a median treatment duration of 6.0 months for responding patients.[12][13]
Development Status

Despite showing a favorable safety profile and evidence of clinical activity, particularly in lower-grade glioma, Bayer announced that it would not be pursuing further clinical development of this compound. The development rights have since been returned to the German Cancer Research Center (DKFZ).

Signaling Pathways and Experimental Workflows

Mutant IDH1 Signaling Pathway

The central mechanism of this compound is the inhibition of the neomorphic activity of mutant IDH1, thereby reducing the production of the oncometabolite 2-HG. This, in turn, restores the function of α-KG-dependent dioxygenases, leading to the reversal of epigenetic dysregulation and the induction of cellular differentiation.

mIDH1_Signaling_Pathway cluster_0 Normal Cell Metabolism cluster_1 Mutant IDH1 Pathway cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha_KG alpha_KG Isocitrate->alpha_KG wtIDH1 Demethylation Demethylation alpha_KG->Demethylation Cofactor for TET/JmjC Gene_Expression Gene_Expression Demethylation->Gene_Expression Normal Differentiation alpha_KG_mut α-Ketoglutarate Two_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG_mut->Two_HG mIDH1 Demethylation_inhib Demethylation_inhib Two_HG->Demethylation_inhib Inhibition of TET/JmjC Hypermethylation Hypermethylation Demethylation_inhib->Hypermethylation Histone & DNA Hypermethylation Blocked_Diff Blocked_Diff Hypermethylation->Blocked_Diff Blocked Differentiation BAY1436032 This compound Two_HG_prod Reduced 2-HG Production BAY1436032->Two_HG_prod Inhibits mIDH1 Demethylation_restored Demethylation_restored Two_HG_prod->Demethylation_restored Restored Demethylation Differentiation_induced Differentiation_induced Demethylation_restored->Differentiation_induced Induced Differentiation

Caption: Mutant IDH1 signaling and the mechanism of action of this compound.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of this compound followed a logical progression from in vitro characterization to in vivo efficacy studies.

Preclinical_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models Enzymatic_Assay Enzymatic Assay (IC50 determination) Cell_Based_Assay Cell-Based 2-HG Assay (IC50 determination) Enzymatic_Assay->Cell_Based_Assay Colony_Formation Colony Formation Assay (Proliferation) Cell_Based_Assay->Colony_Formation Differentiation_Assay Differentiation Assay (Myeloid markers) Colony_Formation->Differentiation_Assay PDX_Model Patient-Derived Xenograft (PDX) Model Establishment Colony_Formation->PDX_Model Promising Results Treatment This compound Oral Administration PDX_Model->Treatment Monitoring Tumor Growth/ Leukemic Burden Monitoring Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Survival, Biomarkers) Monitoring->Endpoint_Analysis

Caption: A generalized workflow for the preclinical evaluation of this compound.

Experimental Protocols

Colony Forming Cell (CFC) Assay

This assay is used to assess the effect of this compound on the proliferative capacity of primary human AML cells.

Methodology:

  • Mononuclear cells from AML patients with IDH1 mutations are isolated.

  • Cells are plated in duplicate in methylcellulose (B11928114) medium (e.g., Methocult H4100) supplemented with a cocktail of cytokines (e.g., IL-3, GM-CSF, SCF, FLT3-ligand, and EPO).[14]

  • This compound is added to the methylcellulose at various concentrations, with a vehicle control (e.g., DMSO).[14]

  • Plates are incubated for 10-14 days at 37°C in a humidified incubator with 5% CO2.[14]

  • Colonies are evaluated and counted microscopically based on standard morphological criteria.[14]

In Vivo Patient-Derived Xenograft (PDX) Model

PDX models are crucial for evaluating the in vivo efficacy of anti-cancer agents in a system that closely mimics the human tumor environment.

Methodology:

  • Primary AML cells from a patient with an IDH1 mutation are transplanted into immunodeficient mice (e.g., NSG mice).[5]

  • Engraftment of human leukemic cells is confirmed by monitoring for the presence of human CD45+ cells in the peripheral blood.[6]

  • Once engraftment is established, mice are randomized into treatment and control groups.

  • This compound is administered orally once daily at specified doses (e.g., 45 or 150 mg/kg).[3][5] The control group receives a vehicle.

  • Leukemic burden in the peripheral blood is monitored regularly.

  • Survival of the mice in each group is monitored, and endpoint analyses, such as measurement of serum R-2HG levels and assessment of myeloid differentiation markers on leukemic cells, are performed.[3][5]

R-2HG Measurement Assay

Quantification of the oncometabolite 2-HG is a key pharmacodynamic biomarker for assessing the target engagement of IDH1 inhibitors.

Methodology (General Principles):

While specific lab protocols may vary, the measurement of R-2HG in plasma, serum, or tumor tissue typically involves mass spectrometry-based methods.

  • Sample Preparation: Biological samples are processed to extract metabolites. This may involve protein precipitation and subsequent purification steps.

  • Chromatographic Separation: The extracted metabolites are separated using liquid chromatography (LC) or gas chromatography (GC).[15]

  • Mass Spectrometry Detection: The separated metabolites are introduced into a mass spectrometer for detection and quantification.[15] This allows for the specific and sensitive measurement of R-2HG, and in some methods, the differentiation between the R and S enantiomers.[15]

  • Data Analysis: The concentration of R-2HG is determined by comparing the signal from the sample to that of a standard curve generated with known concentrations of the metabolite.

Conclusion

This compound represents a significant effort in the targeted therapy of IDH1-mutant cancers. Its discovery and development have provided valuable insights into the therapeutic potential of inhibiting this key metabolic enzyme. The preclinical data demonstrated its potent and selective activity, and the Phase I clinical trials confirmed its favorable safety profile and showed encouraging signs of efficacy, particularly in lower-grade glioma. Although the clinical development of this compound by Bayer has been discontinued, the comprehensive data generated from its investigation continue to be a valuable resource for the scientific community and will undoubtedly inform the future development of novel therapies for IDH1-mutant malignancies.

References

BAY-1436032: A Pan-Inhibitor with High Selectivity for Mutant IDH1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

BAY-1436032 is an orally available, potent, and highly selective pan-inhibitor of mutated isocitrate dehydrogenase 1 (IDH1).[1][2][3][4][5] This small molecule has demonstrated significant therapeutic potential in preclinical and clinical settings for the treatment of various cancers harboring IDH1 mutations, including acute myeloid leukemia (AML), glioma, chondrosarcoma, and intrahepatic cholangiocarcinoma.[3][6][7] Its mechanism of action centers on the specific inhibition of the neomorphic activity of mutant IDH1, leading to a reduction in the oncometabolite D-2-hydroxyglutarate (2-HG) and subsequent induction of cellular differentiation.[1][3][6]

Core Mechanism of Action

Mutations in the active site of IDH1, most commonly at the R132 residue, confer a new enzymatic function: the NADPH-dependent reduction of α-ketoglutarate (α-KG) to 2-HG.[3][8] This accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that block cellular differentiation and promote tumorigenesis.[3][8][9] this compound selectively binds to and inhibits these mutant IDH1 enzymes, thereby blocking the production of 2-HG.[1][3] This restores normal cellular processes, leading to the differentiation of tumor cells and a reduction in leukemic blast counts in AML models.[6]

Quantitative Selectivity Profile

This compound exhibits potent, double-digit nanomolar inhibition of various IDH1 R132 mutants while displaying significantly lower activity against wild-type IDH1 and IDH2 enzymes. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

TargetIC50 (nM)Assay TypeReference
Mutant IDH1
IDH1 R132H15Cell-free enzymatic assay[5]
IDH1 R132C15Cell-free enzymatic assay[5]
IDH1 R132H (intracellular 2-HG)60Mouse hematopoietic cells[2]
IDH1 R132C (intracellular 2-HG)45Mouse hematopoietic cells[2]
IDH1 mutant AML cells (colony formation)100Primary human AML cells[9]
Wild-Type IDH/IDH2
Wild-Type IDH120,000Cell-free enzymatic assay[5]
Wild-Type IDH2>100,000Cell-free enzymatic assay[5]
IDH2 R140Q (intracellular 2-HG)>10,000Mouse hematopoietic cells[2]
IDH2 R172K (intracellular 2-HG)>10,000Mouse hematopoietic cells[2]

Visualizing the Mechanism and Experimental Workflow

To better understand the function and evaluation of this compound, the following diagrams illustrate its mechanism of action and a typical experimental workflow for assessing its efficacy.

BAY1436032_Mechanism_of_Action cluster_0 Mutant IDH1 expressing Cancer Cell alpha_KG α-Ketoglutarate (α-KG) mutant_IDH1 Mutant IDH1 (e.g., R132H, R132C) alpha_KG->mutant_IDH1 Substrate 2_HG D-2-Hydroxyglutarate (2-HG) (Oncometabolite) mutant_IDH1->2_HG Neomorphic Activity Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) 2_HG->Epigenetic_Dysregulation Inhibits α-KG-dependent dioxygenases Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumor_Growth Tumor Growth Differentiation_Block->Tumor_Growth BAY1436032 This compound BAY1436032->mutant_IDH1 Inhibition

Caption: Mechanism of action of this compound in mutant IDH1 cancer cells.

Experimental_Workflow cluster_vitro In Vitro Assessment cluster_vivo In Vivo Assessment Cell_Lines IDH1 Mutant & Wild-Type Cancer Cell Lines Treatment Treat with this compound (Dose-Response) Cell_Lines->Treatment 2HG_Measurement Measure Intracellular 2-HG Levels (LC-MS/MS) Treatment->2HG_Measurement Differentiation_Assay Assess Cellular Differentiation (e.g., Flow Cytometry for CD14/CD15) Treatment->Differentiation_Assay Colony_Formation Colony Formation Assay Treatment->Colony_Formation PDX_Model Patient-Derived Xenograft (PDX) Mouse Model (IDH1 Mutant Tumor) Oral_Administration Oral Administration of This compound PDX_Model->Oral_Administration Tumor_Monitoring Monitor Tumor Growth & Survival Oral_Administration->Tumor_Monitoring Biomarker_Analysis Biomarker Analysis (2-HG in Plasma/Tumor) Oral_Administration->Biomarker_Analysis

References

Structural Basis of BAY-1436032 Binding to Mutant IDH1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] These mutations confer a neomorphic enzymatic function, converting α-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, leading to a block in cellular differentiation and promoting tumorigenesis.[2] BAY-1436032 is a potent, orally available, and selective pan-inhibitor of various IDH1 R132X mutants.[1][3][4] This document provides a detailed technical overview of the structural basis for its inhibitory activity, summarizing key binding data and the experimental protocols used for its characterization.

IDH1 Mutation and Pathway

Wild-type IDH1 catalyzes the NADP+-dependent oxidative decarboxylation of isocitrate to α-KG.[1][5] Cancer-associated mutations, most commonly affecting the arginine 132 (R132) residue, alter the enzyme's active site, enabling the NADPH-dependent reduction of α-KG to 2-HG.[1][2] This oncometabolite competitively inhibits α-KG-dependent dioxygenases, leading to widespread hypermethylation of DNA and histones, which ultimately blocks normal cell differentiation.[2][6] this compound acts by specifically inhibiting this neomorphic activity in mutant IDH1 enzymes.[6]

IDH1_Pathway cluster_wt Wild-Type IDH1 Pathway cluster_mut Mutant IDH1 Pathway Isocitrate Isocitrate wtIDH1 Wild-Type IDH1 Isocitrate->wtIDH1 NADP+ aKG_wt α-Ketoglutarate (α-KG) wtIDH1->aKG_wt NADPH Metabolism Normal Cellular Metabolism aKG_wt->Metabolism aKG_mut α-Ketoglutarate (α-KG) mutIDH1 Mutant IDH1 (e.g., R132H) aKG_mut->mutIDH1 NADPH TwoHG 2-Hydroxyglutarate (2-HG Oncometabolite) mutIDH1->TwoHG NADP+ Epigenetics Histone & DNA Hypermethylation TwoHG->Epigenetics DiffBlock Differentiation Block & Tumorigenesis Epigenetics->DiffBlock Inhibitor This compound Inhibitor->mutIDH1 Inhibits

Figure 1: Simplified signaling pathway of wild-type versus mutant IDH1.

Structural Basis of Allosteric Inhibition

Crystallographic studies reveal that this compound and related compounds are allosteric inhibitors that bind to the dimer interface of the mutant IDH1 enzyme.[7][8] This binding site is distinct from the active site where α-KG binds. The crystal structure of the IDH1 R132H mutant in complex with a related inhibitor (PDB: 5LGE) shows the compound situated in a pocket between the two monomers of the homodimer.[7][9]

Binding at this allosteric site locks the enzyme in a catalytically inactive, open conformation, which prevents the substrate from binding effectively at the active site.[8] While this compound is an allosteric inhibitor, its mechanism can present as competitive with respect to α-KG because the binding of the inhibitor and substrate are mutually exclusive.[7][10] The selective inhibition of the mutant enzyme over the wild-type is not primarily due to differences in binding affinity to the resting state of the enzymes.[10] Instead, the mutant IDH1's ability to bind Mg2+ and α-KG independently makes it more susceptible to this allosteric inhibition compared to the wild-type enzyme, which preferentially binds the isocitrate-Mg2+ complex.[10]

Allosteric_Inhibition cluster_dimer IDH1 Homodimer MonomerA Monomer A MonomerB Monomer B ActiveSiteA Active Site ActiveSiteB Active Site AllostericSite Allosteric Site Conformation Locks Enzyme in Inactive Conformation AllostericSite->Conformation Induces Inhibitor This compound Inhibitor->AllostericSite Binds to Substrate α-KG Binding Prevented Conformation->Substrate Results in Experimental_Workflow cluster_protein Protein Production & Structure cluster_assay Activity & Potency Expr Recombinant Protein Expression (E. coli) Purify Protein Purification Expr->Purify Crystal Crystallization with Inhibitor + NADPH Purify->Crystal Xray X-ray Diffraction Data Collection Crystal->Xray Structure Structure Determination Xray->Structure Biochem Biochemical Assay (NADPH Consumption) Structure->Biochem Informs IC50_B Biochemical IC50 Determination Biochem->IC50_B Cell Cellular Assay (2-HG Measurement) IC50_B->Cell Guides IC50_C Cellular IC50 Determination Cell->IC50_C

References

The Pharmacological Profile of BAY-1436032: A Pan-Mutant IDH1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-1436032 is a potent, selective, and orally bioavailable small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1, particularly at the R132 residue, are key oncogenic drivers in a variety of malignancies, including acute myeloid leukemia (AML), glioma, chondrosarcoma, and intrahepatic cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in epigenetic dysregulation and a block in cellular differentiation. This compound acts as a pan-inhibitor of various IDH1-R132X mutations, effectively reducing 2-HG levels, inducing differentiation of tumor cells, and demonstrating anti-tumor efficacy in both preclinical models and clinical settings. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro and in vivo activity, pharmacokinetic properties, and clinical trial data.

Mechanism of Action

This compound is a highly specific inhibitor of the neomorphic activity of mutant IDH1 enzymes.[1][3] Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In contrast, mutant IDH1 enzymes gain the function of converting α-KG to 2-HG.[1][3] this compound selectively binds to and inhibits these mutant IDH1 variants, thereby blocking the production of 2-HG. The reduction in intracellular 2-HG levels relieves the inhibition of α-KG-dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases. This leads to a reversal of the hypermethylation phenotype associated with IDH1 mutations, promoting the differentiation of cancer cells and inhibiting tumor growth.[4]

BAY-1436032_Mechanism_of_Action cluster_0 Normal Cell (Wild-Type IDH1) cluster_1 Cancer Cell (Mutant IDH1) cluster_2 Therapeutic Intervention Isocitrate Isocitrate wtIDH1 Wild-Type IDH1 Isocitrate->wtIDH1 aKG_wt α-Ketoglutarate wtIDH1->aKG_wt aKG_mut α-Ketoglutarate mIDH1 Mutant IDH1 (R132X) aKG_mut->mIDH1 Two_HG 2-Hydroxyglutarate (Oncometabolite) Epigenetic_Changes Epigenetic Dysregulation (DNA/Histone Hypermethylation) Two_HG->Epigenetic_Changes inhibits α-KG-dependent dioxygenases mIDH1->Two_HG Differentiation_Block Block in Cellular Differentiation Epigenetic_Changes->Differentiation_Block Tumor_Growth Tumor Growth Differentiation_Block->Tumor_Growth BAY1436032 This compound BAY1436032->mIDH1 inhibits

Figure 1: Mechanism of action of this compound.

In Vitro Pharmacological Profile

The in vitro activity of this compound has been characterized in various enzymatic and cell-based assays.

Enzymatic Activity

This compound is a potent inhibitor of the enzymatic activity of multiple IDH1-R132X mutants. It demonstrates high selectivity for mutant IDH1 over wild-type IDH1 and IDH2.

TargetIC50 (nM)
Mutant IDH1
IDH1 R132H15
IDH1 R132C15
Wild-Type IDH
Wild-Type IDH120,000
Wild-Type IDH2>100,000
Table 1: In vitro enzymatic inhibitory activity of this compound.[5]
Cellular Activity

In cell-based assays, this compound effectively inhibits the production of 2-HG in cells harboring IDH1 mutations and induces cellular differentiation.

Cell Line/ModelIDH1 MutationAssayIC50 (nM)Effect
Mouse hematopoietic cellsIDH1 R132H2-HG Production60Inhibition of 2-HG
Mouse hematopoietic cellsIDH1 R132C2-HG Production45Inhibition of 2-HG
Patient-derived AML cellsVarious R132 mutationsColony Formation10050% inhibition of colony growth
Patient-derived glioma culturesNot specifiedProliferation/Differentiation-Reduced proliferation and induced differentiation
Table 2: In vitro cellular activity of this compound.[4][5]

In Vivo Pharmacological Profile

The in vivo efficacy of this compound has been demonstrated in patient-derived xenograft (PDX) models of both AML and glioma.

Acute Myeloid Leukemia (AML) Models

In PDX models of IDH1-mutant AML, oral administration of this compound led to a significant reduction in leukemic blast counts, induction of myeloid differentiation, and prolonged survival.

ModelTreatmentKey Findings
IDH1 R132C AML PDX45 or 150 mg/kg this compound dailyDose-dependent reduction in serum 2-HG and leukemic cell burden; prolonged survival.[4]
IDH1 mutant AML PDX150 mg/kg this compound + AzacitidineSynergistic effect, with simultaneous combination depleting leukemia stem cells by 33,150-fold.[6]
Table 3: In vivo efficacy of this compound in AML PDX models.
Glioma Models

This compound is brain-penetrant and has shown efficacy in intracranial xenograft models of IDH1-mutant glioma.

ModelTreatmentKey Findings
Intracranial human astrocytoma (IDH1 R132H)Oral administration (dose not specified)Significantly prolonged survival of mice.[2]
Intracranial mIDH1 gliomaNot specifiedEnhanced survival, suppressed 2-HG production, and induced differentiation markers.[3]
Table 4: In vivo efficacy of this compound in glioma models.

Pharmacokinetics

Preclinical and clinical studies have characterized the pharmacokinetic profile of this compound.

  • Absorption: Orally bioavailable.[5]

  • Distribution: Brain penetrant in mice.[3]

  • Metabolism: Low metabolic clearance observed in vitro in rat hepatocytes and mouse liver microsomes.[5]

  • Elimination: Exhibits a relatively short half-life in humans.[3]

Clinical Trials

This compound has been evaluated in Phase I clinical trials for both solid tumors and AML.

Phase I Study in IDH1-Mutant Solid Tumors (NCT02746081)

This first-in-human, open-label, dose-escalation and expansion study enrolled patients with advanced IDH1-R132X mutant solid tumors.[3][7][8]

ParameterFinding
Dosing 150 mg to 1,500 mg twice daily.[3]
Safety Well-tolerated; a maximum tolerated dose (MTD) was not identified.[3]
Pharmacodynamics Median maximal reduction of plasma 2-HG levels of 76%.[1][3]
Efficacy (Lower-Grade Glioma, n=35) Objective Response Rate (ORR): 11% (1 complete response, 3 partial responses).[9] Stable Disease: 43%.[9]
Table 5: Summary of Phase I results in solid tumors.[3][9]
Phase I Study in IDH1-Mutant AML (NCT03127735)

This open-label study evaluated this compound in patients with relapsed or refractory IDH1-mutant AML.[10][11][12]

The study aimed to determine the MTD and/or recommended Phase II dose and to characterize the safety, tolerability, pharmacokinetics, and preliminary efficacy.[11]

Experimental Protocols

In Vitro Enzyme Inhibition Assay
  • Principle: A diaphorase/resazurin (B115843) coupled reaction is used to measure the enzymatic activity of purified mutant IDH1. The inhibition of this activity by this compound is quantified.

  • General Protocol:

    • Purified recombinant mutant IDH1 enzyme is incubated with its substrate, α-ketoglutarate, and the cofactor NADPH in an appropriate buffer system.

    • The reaction is coupled to a diaphorase enzyme which uses the NADPH produced by the reverse reaction to reduce resazurin to the fluorescent product, resorufin (B1680543).

    • This compound at various concentrations is added to the reaction mixture.

    • The fluorescence of resorufin is measured over time using a plate reader.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Enzyme_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Mutant IDH1 Enzyme - α-KG, NADPH - Diaphorase, Resazurin - this compound dilutions start->prepare_reagents plate_setup Plate Setup: Add enzyme, substrates, and this compound to microplate prepare_reagents->plate_setup incubation Incubate at controlled temperature plate_setup->incubation measurement Measure fluorescence (Resorufin) incubation->measurement data_analysis Data Analysis: Calculate % inhibition and IC50 measurement->data_analysis end End data_analysis->end

Figure 2: Generalized workflow for in vitro enzyme inhibition assay.
Cell-Based 2-HG Assay

  • Principle: Measurement of intracellular or extracellular 2-HG levels in IDH1-mutant cells treated with this compound.

  • General Protocol:

    • IDH1-mutant cells are seeded in multi-well plates and allowed to adhere.

    • Cells are treated with a dose range of this compound or vehicle control.

    • After a defined incubation period (e.g., 48-72 hours), cell lysates or culture medium are collected.

    • 2-HG levels are quantified using a specific and sensitive method, such as liquid chromatography-mass spectrometry (LC-MS) or a commercially available 2-HG assay kit.

    • IC50 values for 2-HG reduction are determined from the dose-response curve.

In Vivo Patient-Derived Xenograft (PDX) Model
  • Principle: To evaluate the anti-tumor efficacy of this compound in a model that closely recapitulates human disease.

  • General Protocol for AML PDX:

    • Immunocompromised mice (e.g., NSG mice) are sublethally irradiated.

    • Primary human AML cells harboring an IDH1 mutation are injected intravenously or intra-femorally.

    • Engraftment of human leukemic cells is monitored by flow cytometry for human CD45+ cells in peripheral blood.

    • Once engraftment is established, mice are randomized into treatment and control groups.

    • This compound is administered orally at specified doses and schedules.

    • Tumor burden, 2-HG levels, and survival are monitored over time.

PDX_Model_Workflow start Start cell_prep Prepare primary human IDH1-mutant tumor cells start->cell_prep transplantation Transplant cells into immunocompromised mice cell_prep->transplantation engraftment_monitoring Monitor for tumor engraftment transplantation->engraftment_monitoring randomization Randomize mice into treatment groups engraftment_monitoring->randomization treatment Administer this compound or vehicle control randomization->treatment efficacy_assessment Assess efficacy: - Tumor burden - 2-HG levels - Survival treatment->efficacy_assessment end End efficacy_assessment->end

Figure 3: Generalized workflow for in vivo PDX model studies.

Conclusion

This compound is a well-characterized, potent, and selective pan-inhibitor of mutant IDH1. Its mechanism of action, involving the specific inhibition of 2-HG production, leads to the induction of cellular differentiation and anti-tumor effects in various preclinical models of IDH1-mutant cancers. The compound is orally bioavailable and brain-penetrant, making it suitable for treating central nervous system malignancies. Phase I clinical trials have demonstrated a manageable safety profile and encouraging signs of clinical activity, particularly in patients with lower-grade glioma. Further clinical development will be crucial to fully define the therapeutic potential of this compound in the treatment of IDH1-mutant malignancies.

References

BAY-1436032: A Comprehensive Analysis of its Efficacy in Reducing 2-Hydroxyglutarate Levels in Mutant IDH1 Cancers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in a variety of malignancies, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the aberrant production and accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG). 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis. BAY-1436032 is a potent and selective oral pan-inhibitor of mutant IDH1 (mIDH1) enzymes. This technical guide provides a comprehensive overview of the preclinical and clinical data on the effect of this compound on 2-HG levels, details the experimental methodologies used for its quantification, and illustrates the underlying signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of Mutant IDH1 and Reduction of 2-Hydroxyglutarate

This compound is specifically designed to target the mutated form of the IDH1 enzyme.[1] Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[2] In contrast, mIDH1 enzymes gain a new function, converting α-KG to 2-HG.[1][2] this compound acts as a pan-inhibitor, effectively targeting various IDH1-R132X mutant variants.[3][4] By binding to the mutant enzyme, this compound blocks the catalytic site responsible for 2-HG production, leading to a significant reduction in intracellular and extracellular levels of this oncometabolite.[1][3] This restoration of normal cellular metabolism is associated with the induction of cellular differentiation and inhibition of tumor cell proliferation.[1][3]

cluster_0 Normal Cell Metabolism cluster_1 Mutant IDH1 Pathway Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Wild-Type IDH1 alpha-Ketoglutarate_mut alpha-Ketoglutarate 2-Hydroxyglutarate 2-Hydroxyglutarate alpha-Ketoglutarate_mut->2-Hydroxyglutarate Mutant IDH1 Epigenetic Dysregulation Epigenetic Dysregulation 2-Hydroxyglutarate->Epigenetic Dysregulation This compound This compound This compound->2-Hydroxyglutarate Inhibits Blocked Differentiation & Proliferation Blocked Differentiation & Proliferation Epigenetic Dysregulation->Blocked Differentiation & Proliferation cluster_0 Sample Collection & Processing cluster_1 LC-MS/MS Analysis Biological_Sample Biological Sample (Plasma, Tissue, etc.) Protein_Precipitation Protein Precipitation & Addition of Internal Standard Biological_Sample->Protein_Precipitation LC_Separation Liquid Chromatography (Separation) Protein_Precipitation->LC_Separation MS_Detection Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis 2-HG Level Determination BAY-1436032_Treatment This compound Treatment mIDH1_Inhibition Mutant IDH1 Inhibition BAY-1436032_Treatment->mIDH1_Inhibition 2-HG_Reduction Reduced 2-Hydroxyglutarate (2-HG) Levels mIDH1_Inhibition->2-HG_Reduction Restored_Enzyme_Activity Restored α-KG-Dependent Dioxygenase Activity 2-HG_Reduction->Restored_Enzyme_Activity Epigenetic_Normalization Normalization of Epigenetic State Restored_Enzyme_Activity->Epigenetic_Normalization Cellular_Differentiation Induction of Cellular Differentiation Epigenetic_Normalization->Cellular_Differentiation Tumor_Growth_Inhibition Inhibition of Tumor Growth Cellular_Differentiation->Tumor_Growth_Inhibition

References

The Role of BAY-1436032 in Inducing Cell Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-1436032 is a potent and selective oral small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1).[1][2] Mutations in IDH1 are frequently observed in various cancers, including acute myeloid leukemia (AML), and lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] High levels of 2-HG disrupt epigenetic regulation and block cellular differentiation, contributing to tumorigenesis.[1][5] this compound specifically targets the mutated IDH1 enzyme, leading to a reduction in 2-HG levels, which in turn restores normal cellular differentiation processes.[5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound in inducing cell differentiation, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Mechanism of Action

Mutations in the IDH1 enzyme, most commonly at the R132 residue, confer a neomorphic activity that enables the conversion of α-ketoglutarate (α-KG) to 2-HG.[1][7] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to hypermethylation and a block in hematopoietic differentiation.[8] this compound acts as a pan-mutant IDH1 inhibitor, binding to an allosteric site on the mutant enzyme and effectively blocking the production of 2-HG.[1][2][8] The subsequent decrease in intracellular 2-HG levels relieves the inhibition of α-KG-dependent dioxygenases, leading to the reversal of epigenetic alterations and the induction of myeloid differentiation.[8][9] Preclinical studies have demonstrated that this compound promotes leukemic blast clearance and myeloid differentiation in animal models of IDH1-mutant AML.[1][2][7]

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative findings from preclinical and clinical studies evaluating the efficacy of this compound in inhibiting 2-HG production and inducing cell differentiation.

Table 1: In Vitro Inhibition of 2-HG Production by this compound

Cell Line/ModelIDH1 MutationIC50 for 2-HG InhibitionReference
Mouse hematopoietic cellsIDH1 R132H60 nM[8]
Mouse hematopoietic cellsIDH1 R132C45 nM[8]
Primary human AML cellsVarious IDH1 R132 mutations3 - 16 nM[10]

Table 2: Induction of Myeloid Differentiation Markers by this compound

Model SystemTreatmentMarkerResultReference
Patient-derived IDH1 mutant AML cells (ex vivo)This compoundCD14 and CD15Marked upregulation[10]
IDH1-mutant AML PDX mice150 mg/kg this compoundCD14+ cellsIncreased to 4.21% ± 0.62%[11]
IDH1-mutant AML PDX mice150 mg/kg this compoundCD15+ cellsIncreased to 7.67% ± 0.68%[11]
IDH1-mutant AML PDX miceThis compound + Azacitidine (simultaneous)CD14+ cellsIncreased to 7.44% ± 1.27%[11]
IDH1-mutant AML PDX miceThis compound + Azacitidine (simultaneous)CD15+ cellsIncreased to 11% ± 0.79%[11]

Table 3: Clinical Response to this compound in IDH1-Mutant AML (Phase I Study)

ParameterValueReference
Overall Response Rate15% (4/27 patients)[7][12]
Median Treatment Duration (all subjects)3.0 months[7][12]
Median Treatment Duration (responding subjects)6.0 months[7][12]

Experimental Protocols

In Vitro Colony-Forming Cell Assay

This assay assesses the effect of this compound on the proliferation and differentiation of primary human AML cells.

  • Cell Preparation: Mononuclear cells from bone marrow or peripheral blood of patients with IDH1-mutant AML are isolated using Ficoll-Paque density gradient centrifugation.

  • Culture Medium: Cells are cultured in methylcellulose (B11928114) medium (e.g., Methocult H4100) supplemented with cytokines such as IL-3 (10 ng/mL), GM-CSF (10 ng/mL), SCF (50 ng/mL), FLT3-ligand (50 ng/mL), and EPO (3 U/mL).[13]

  • Treatment: this compound is added to the methylcellulose at various concentrations (e.g., 6.25 nM to 200 nM).[14] A vehicle control (DMSO) is run in parallel.

  • Plating: 1 x 10^5 human mononuclear cells are plated in duplicate for each condition.[15]

  • Incubation: Plates are incubated for 10-14 days at 37°C in a humidified atmosphere with 5% CO2.

  • Analysis: Colonies are evaluated and counted microscopically based on standard morphological criteria.[15] The IC50 for colony growth inhibition is then determined.

Patient-Derived Xenograft (PDX) Mouse Models

This in vivo model evaluates the anti-leukemic activity and differentiation-inducing effects of this compound.

  • Animal Model: Immunodeficient mice (e.g., NSG mice) are sublethally irradiated.

  • Transplantation: Primary human AML cells from patients with IDH1 mutations are transplanted into the mice.[10]

  • Treatment: Once stable engraftment is confirmed (e.g., 17 or 90 days post-transplantation), mice are treated with this compound (e.g., 150 mg/kg) or vehicle control daily via oral gavage.[10]

  • Monitoring: Peripheral blood is collected periodically to monitor the percentage of human CD45+ leukemic cells by flow cytometry. Hemoglobin and platelet counts are also monitored.[15]

  • Differentiation Analysis: Expression of myeloid differentiation markers (e.g., CD14, CD15) on human CD45+ cells is analyzed by flow cytometry.

  • Survival Analysis: Survival of the mice in each treatment group is monitored and analyzed using Kaplan-Meier curves.

Gene Expression Profiling

This method is used to identify the molecular changes underlying this compound-induced differentiation.

  • Sample Collection: Human CD45+ cells are sorted from the bone marrow of treated and control PDX mice.[13]

  • RNA Extraction: Total RNA is extracted from the sorted cells using a suitable kit (e.g., RNeasy Plus mini kit).[13]

  • Quality Control: The quality and integrity of the extracted RNA are assessed using a bioanalyzer.

  • Gene Expression Analysis: Gene expression profiling is performed using microarrays or RNA sequencing.

  • Data Analysis: Gene set enrichment analysis is performed to identify enriched transcription factor gene sets and differentially expressed genes associated with stemness and myeloid differentiation.

Signaling Pathways and Experimental Workflow

The following diagrams visualize the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

BAY1436032_Mechanism_of_Action cluster_0 Normal Cell cluster_1 IDH1 Mutant Cancer Cell Isocitrate Isocitrate aKG aKG Isocitrate->aKG wtIDH1 Normal_Differentiation Normal_Differentiation aKG->Normal_Differentiation Activates α-KG-dependent dioxygenases aKG_mut α-KG HG_2 2-HG aKG_mut->HG_2 mIDH1 Blocked_Differentiation Blocked_Differentiation HG_2->Blocked_Differentiation Inhibits α-KG-dependent dioxygenases (Epigenetic Alterations) BAY1436032 BAY1436032 BAY1436032->aKG_mut Inhibits mIDH1

Caption: Mechanism of this compound action.

Signaling_Pathway BAY1436032 BAY1436032 mIDH1 Mutant IDH1 BAY1436032->mIDH1 Inhibits PU1 PU.1 Activity BAY1436032->PU1 Upregulates E2F E2F Activity BAY1436032->E2F Inhibits HG_2 2-HG mIDH1->HG_2 Produces Epigenetic_Regulation Epigenetic Dysregulation (Histone/DNA Hypermethylation) HG_2->Epigenetic_Regulation Induces Differentiation_Block Differentiation Block Epigenetic_Regulation->Differentiation_Block Causes Myeloid_Differentiation Myeloid Differentiation PU1->Myeloid_Differentiation Promotes Cell_Cycle_Arrest Cell Cycle Arrest (G1) E2F->Cell_Cycle_Arrest Leads to

Caption: Signaling pathways affected by this compound.

Experimental_Workflow start Start: IDH1-Mutant AML Model (Cell lines or PDX mice) treatment Treatment with this compound (vs. Vehicle Control) start->treatment in_vitro In Vitro Assays treatment->in_vitro in_vivo In Vivo Studies treatment->in_vivo colony_assay Colony Formation Assay in_vitro->colony_assay diff_markers_vitro Differentiation Marker Analysis (Flow Cytometry) in_vitro->diff_markers_vitro leukemic_burden Leukemic Burden Monitoring (Flow Cytometry) in_vivo->leukemic_burden diff_markers_vivo Differentiation Marker Analysis (Flow Cytometry) in_vivo->diff_markers_vivo survival Survival Analysis in_vivo->survival molecular Molecular Analysis colony_assay->molecular diff_markers_vitro->molecular leukemic_burden->molecular diff_markers_vivo->molecular survival->molecular gene_expression Gene Expression Profiling molecular->gene_expression western_blot Western Blot molecular->western_blot end Conclusion: Efficacy and Mechanism of Action gene_expression->end western_blot->end

Caption: Experimental workflow for this compound evaluation.

Conclusion

This compound is a targeted therapy that effectively induces cell differentiation in IDH1-mutant cancers, particularly AML, by inhibiting the production of the oncometabolite 2-HG. This leads to the reversal of epigenetic dysregulation and the activation of myeloid differentiation programs. While preclinical data are robust, clinical responses in monotherapy have been modest, suggesting that combination therapies may be a more effective strategy.[7][12][16] The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on IDH1-targeted therapies and differentiation-based cancer treatments.

References

Investigating BAY-1436032 in glioma research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to BAY-1436032 in Glioma Research

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) gene are a defining characteristic of a significant subset of gliomas, particularly lower-grade gliomas (LGG) and secondary glioblastomas.[1] These mutations, most commonly occurring at the R132 codon, confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3][4][5][6] The accumulation of 2-HG disrupts normal cellular metabolism and epigenetic regulation, driving tumorigenesis.[2][5][7] this compound emerged as a potent, selective, and orally bioavailable small-molecule inhibitor targeting these mutant IDH1 enzymes, representing a promising therapeutic strategy for this molecularly defined patient population.[1][2][8] This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical efficacy, clinical trial findings, and associated experimental protocols for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a pan-inhibitor, active against all known activating IDH1-R132X mutations, including R132H, R132C, R132G, R132S, and R132L.[2][9] It functions by specifically binding to the mutant IDH1 enzyme, inhibiting its catalytic activity.[7] This targeted inhibition blocks the reduction of α-KG to 2-HG, leading to a significant decrease in intracellular and plasma levels of the oncometabolite.[2][3][9] The reduction in 2-HG is hypothesized to reverse the downstream pathological effects, including epigenetic alterations (histone and DNA hypermethylation), thereby promoting cellular differentiation and impeding tumor growth.[2][3][10][11]

Below is a diagram illustrating the core signaling pathway affected by mutant IDH1 and the inhibitory action of this compound.

G cluster_0 Normal Cell (Wild-Type IDH1) cluster_1 Glioma Cell (Mutant IDH1) Isocitrate Isocitrate wtIDH1 wtIDH1 Isocitrate->wtIDH1 aKG_normal α-Ketoglutarate Normal\nMetabolism & Epigenetics Normal Metabolism & Epigenetics aKG_normal->Normal\nMetabolism & Epigenetics α-KG-dependent dioxygenases wtIDH1->aKG_normal aKG_mutant α-Ketoglutarate mIDH1 mutant IDH1 (e.g., R132H) aKG_mutant->mIDH1 TwoHG D-2-Hydroxyglutarate (2-HG) Epigenetic Epigenetic Alterations & Blocked Differentiation TwoHG->Epigenetic Inhibition of α-KG-dependent dioxygenases mIDH1->TwoHG BAY1436032 This compound BAY1436032->mIDH1 Inhibits

Caption: Mechanism of this compound Action in Mutant IDH1 Glioma.

Quantitative Data Summary

The efficacy and potency of this compound have been quantified in numerous preclinical and clinical studies. The following tables summarize the key quantitative data.

Table 1: Preclinical In Vitro Potency
ParameterTargetValueReference(s)
IC₅₀ Mutant IDH1 R132H15 nM[3]
IC₅₀ Mutant IDH1 R132C15 nM[3]
IC₅₀ Wild-Type IDH1> 20 µM[3]
IC₅₀ Wild-Type IDH2> 100 µM[3]
Table 2: Phase I Clinical Trial (NCT02746081) Efficacy in Glioma
ParameterGlioma SubtypeValuePatient Cohort (n)Reference(s)
Objective Response Rate (ORR) Lower-Grade Glioma (LGG)11%35[2][12][13]
Complete Response (CR) Lower-Grade Glioma (LGG)1 patient35[2][12][13]
Partial Response (PR) Lower-Grade Glioma (LGG)3 patients35[2][12][13]
Stable Disease (SD) Lower-Grade Glioma (LGG)43%35[2][12][13]
Objective Response Rate (ORR) IDH-mutant Glioblastoma0%14[14]
Stable Disease (SD) IDH-mutant Glioblastoma29%14[14]
Median Maximal Plasma 2-HG Reduction All Solid Tumors76%Evaluable Subjects[1][2][12][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the core experimental protocols used in the evaluation of this compound.

In Vitro Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of mutant IDH1.

  • Objective: To determine the IC₅₀ value of this compound against recombinant wild-type and mutant IDH1 enzymes.

  • Methodology:

    • Purified recombinant IDH1 enzyme (wild-type or mutant) is incubated in an assay buffer.

    • A serial dilution of this compound is added to the enzyme solution and incubated for a defined period (e.g., 30 minutes) at room temperature.

    • The enzymatic reaction is initiated by adding the substrate α-KG and the cofactor NADPH.

    • The rate of NADPH consumption is monitored over time by measuring the decrease in absorbance or fluorescence, as the reaction catalyzed by mutant IDH1 consumes NADPH.[6]

    • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based 2-HG Measurement Assay

This assay measures the ability of this compound to reduce the production of 2-HG in cancer cells harboring an IDH1 mutation.

  • Objective: To assess the cellular potency of this compound.

  • Methodology:

    • IDH1-mutant glioma cells (e.g., patient-derived primary cultures or engineered cell lines) are seeded in multi-well plates.

    • Cells are treated with a range of this compound concentrations for a specified duration (e.g., 48-72 hours).

    • After treatment, both the cell culture medium and cell lysates are collected.

    • The concentration of 2-HG is quantified using liquid chromatography-mass spectrometry (LC-MS), which is the gold standard for its sensitivity and specificity.[15]

    • The reduction in 2-HG levels is correlated with the drug concentration to determine cellular efficacy.

In Vivo Orthotopic Glioma Xenograft Model

This animal model evaluates the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound in a setting that mimics human brain tumors.

  • Objective: To determine the effect of this compound on tumor growth, survival, and intratumoral 2-HG levels.

  • Methodology:

    • Implantation: Human IDH1-mutant astrocytoma cells are stereotactically implanted into the brains of immunodeficient mice.[9]

    • Tumor Monitoring: Tumor growth is monitored non-invasively using magnetic resonance imaging (MRI).[16]

    • Treatment: Once tumors are established, mice are randomized into vehicle control and treatment groups. This compound is administered orally, typically once or twice daily, at specified doses (e.g., 37.5, 75, or 150 mg/kg).[16]

    • Efficacy Endpoints: The primary endpoints are overall survival and tumor growth inhibition.[9][16]

    • Pharmacodynamic Analysis: At the end of the study, brain tumors are harvested to measure intratumoral concentrations of this compound and 2-HG to confirm target engagement.[16]

The workflow for a typical preclinical in vivo study is depicted below.

G start Start: IDH1-Mutant Glioma Cells implant Intracranial Implantation (Immunodeficient Mice) start->implant monitor Tumor Growth Monitoring (MRI) implant->monitor randomize Randomization monitor->randomize treatment Oral Administration: This compound randomize->treatment Treatment Group control Oral Administration: Vehicle Control randomize->control Control Group endpoints Efficacy Endpoints: - Survival Analysis - Tumor Volume treatment->endpoints control->endpoints pd_analysis Pharmacodynamic Analysis: - Harvest Tumors - Measure 2-HG Levels endpoints->pd_analysis end End of Study pd_analysis->end G cluster_0 Phase 1: Dose Escalation cluster_1 Phase 1: Dose Expansion enroll_esc Enroll Patients (Advanced IDH1-mutant Tumors) cohort1 Cohort 1 (Dose X) enroll_esc->cohort1 cohort2 Cohort 2 (Dose 2X) cohort1->cohort2 cohort_n Cohort N (...) cohort2->cohort_n mtd Determine MTD / RP2D cohort_n->mtd enroll_exp Enroll Patients (Specific Tumor Types) mtd->enroll_exp At RP2D (1500 mg BID) glioma LGG Cohort enroll_exp->glioma gbm GBM Cohort enroll_exp->gbm other Other Tumors enroll_exp->other assess Assess: - Safety - Efficacy (RANO) - PK / PD (2-HG) glioma->assess gbm->assess other->assess

References

BAY-1436032 in Acute Myeloid Leukemia Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-1436032 is a potent and selective oral pan-mutant isocitrate dehydrogenase 1 (IDH1) inhibitor that has demonstrated significant preclinical activity in various acute myeloid leukemia (AML) models harboring IDH1 mutations.[1][2] Neomorphic mutations in IDH1, most commonly at the R132 residue, lead to the production of the oncometabolite (R)-2-hydroxyglutarate (R-2HG).[1][2] R-2HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations, including DNA and histone hypermethylation, which ultimately impair hematopoietic differentiation and promote leukemogenesis.[2][3] this compound is designed to specifically inhibit these mutant IDH1 enzymes, thereby reducing R-2HG levels, reversing the epigenetic blockade, and inducing myeloid differentiation.[1][2] This technical guide provides a comprehensive overview of the applications of this compound in AML models, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Mechanism of Action

This compound acts as an allosteric inhibitor of mutant IDH1 enzymes.[3][4] It binds to a site distinct from the active site, inducing a conformational change that prevents the enzyme from converting α-ketoglutarate to R-2HG.[3][4] This leads to a rapid reduction in intracellular and plasma R-2HG levels.[2] The subsequent decrease in R-2HG relieves the inhibition of α-KG-dependent dioxygenases, such as TET enzymes and histone demethylases. This, in turn, leads to a reversal of DNA and histone hypermethylation, promoting the expression of genes involved in myeloid differentiation and ultimately leading to the maturation of leukemic blasts.[1][2]

In combination with the hypomethylating agent azacitidine, this compound has been shown to have synergistic effects. This combination therapy leads to a more profound depletion of leukemia stem cells (LSCs) through the inhibition of the MAPK/ERK and RB/E2F signaling pathways.[5][6][7][8]

BAY-1436032_Mechanism_of_Action Mechanism of Action of this compound in IDH1-mutant AML cluster_0 Mutant IDH1 Pathway cluster_1 This compound Intervention Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-type IDH1 R_2HG (R)-2-Hydroxyglutarate (Oncometabolite) alpha_KG->R_2HG Neomorphic Activity mutant_IDH1 Mutant IDH1 (e.g., R132H, R132C) Epigenetic_Block DNA & Histone Hypermethylation R_2HG->Epigenetic_Block Inhibits TET2 & Histone Demethylases Differentiation_Block Block in Myeloid Differentiation Epigenetic_Block->Differentiation_Block AML_Progression AML Progression Differentiation_Block->AML_Progression Myeloid_Differentiation Myeloid Differentiation Differentiation_Block->Myeloid_Differentiation Reversal of Blockade BAY_1436032 This compound BAY_1436032->mutant_IDH1 Allosteric Inhibition Anti_Leukemic_Activity Anti-Leukemic Activity Myeloid_Differentiation->Anti_Leukemic_Activity

Caption: Mechanism of this compound in IDH1-mutant AML.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound in AML models.

Table 1: In Vitro Efficacy of this compound
Cell Type/AssayIDH1 MutationIC50EffectReference
Mouse hematopoietic cellsIDH1R132H60 nMInhibition of R-2HG production[9]
Mouse hematopoietic cellsIDH1R132C45 nMInhibition of R-2HG production[9]
Patient-derived IDH1 mutant AML cellsVarious R132 mutations0.1 µM50% inhibition of colony growth[9]
Patient-derived IDH1 wild-type AML cellsWild-type>100 µMNo suppression of colony growth[9]
Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
PDX ModelIDH1 MutationTreatmentKey OutcomesReference
PDX1IDH1R132C150 mg/kg this compound, once dailyProlonged survival (all mice survived to day 150), leukemic blast clearance, induced myeloid differentiation, depletion of leukemic stem cells[2][9]
PDX1IDH1R132C45 mg/kg this compound, once dailyIntermediate effects on survival and differentiation[2]
PDX1IDH1R132CVehicleMedian survival of 91 days[9][10]
PDX (unspecified)IDH1R132H, R132C, R132G, R132L, R132SOral administration of this compoundLeukemic blast clearance, myeloid differentiation, depletion of LSCs, and prolonged survival[1][2]
Table 3: Clinical Efficacy of this compound in a Phase I Study in IDH1-Mutant AML
ParameterValueNotesReference
Number of Patients27Relapsed/refractory AML with IDH1 mutations[11][12]
Dosing300 to 1500 mg twice dailyOral administration[11][12]
Overall Response Rate (ORR)15% (4/27)1 CRp, 1 PR, 2 MLFS[11][12]
Median Treatment Duration (all patients)3.0 monthsRange: 0.49–8.5 months[11][12]
Median Treatment Duration (responders)6.0 monthsRange: 3.9–8.5 months[11]
Stable Disease (SD)30% (8/27)-[11][12]
R-2HG InhibitionMedian maximal decrease of 66%Only 5/26 patients reached normal levels[3]
Table 4: Synergistic Efficacy of this compound and Azacitidine in a PDX Model
Treatment GroupLSC Depletion (fold-change vs. control)Median SurvivalKey Signaling Pathway InhibitionReference
Sequential (Azacitidine then this compound)470-fold186 days-[5][6][8]
Simultaneous33,150-fold250 daysMAPK/ERK, RB/E2F[5][6][7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Colony-Forming Cell (CFC) Assay

This assay assesses the effect of this compound on the proliferative capacity of primary human AML cells.

  • Cell Preparation: Mononuclear cells are isolated from bone marrow or peripheral blood of AML patients with either wild-type or mutant IDH1 using Ficoll-Paque density gradient centrifugation.

  • Culture Medium: Cells are plated in a semi-solid methylcellulose (B11928114) medium (e.g., MethoCult H4434 Classic, STEMCELL Technologies) supplemented with appropriate cytokines to support AML cell growth.

  • Treatment: this compound is added to the medium at various concentrations (e.g., 0.01 to 100 µM). A vehicle control (e.g., DMSO) is run in parallel. For combination studies, azacitidine can be added at varying concentrations.[5]

  • Incubation: Plates are incubated for 14 days at 37°C in a humidified atmosphere with 5% CO2.

  • Colony Counting: Colonies (defined as aggregates of >40 cells) are counted using an inverted microscope. The percentage of colony inhibition is calculated relative to the vehicle-treated control.

In Vivo Patient-Derived Xenograft (PDX) Model

This model evaluates the anti-leukemic activity of this compound in a more physiologically relevant setting.

PDX_Model_Workflow Patient-Derived Xenograft (PDX) Model Workflow Patient_Sample Primary AML Cells (IDH1-mutant) Transplantation Intravenous Injection into Sublethally Irradiated NSG Mice Patient_Sample->Transplantation Engraftment Confirmation of Leukemic Engraftment (hCD45+ cells in blood) Transplantation->Engraftment Treatment_Groups Randomization into Treatment Groups Engraftment->Treatment_Groups Vehicle Vehicle Control (oral gavage) Treatment_Groups->Vehicle BAY_1436032_Low This compound (45 mg/kg) (oral gavage, once daily) Treatment_Groups->BAY_1436032_Low BAY_1436032_High This compound (150 mg/kg) (oral gavage, once daily) Treatment_Groups->BAY_1436032_High Monitoring Monitoring of: - Survival - Peripheral Blood (hCD45+, R-2HG) - Myeloid Differentiation (CD14, CD15) Vehicle->Monitoring BAY_1436032_Low->Monitoring BAY_1436032_High->Monitoring Endpoint Endpoint Analysis: - LSC frequency (limiting dilution) - Histopathology Monitoring->Endpoint

Caption: Workflow for in vivo studies using AML PDX models.

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID gamma - NSG) are used to prevent rejection of human cells.

  • Cell Transplantation: Primary human AML cells harboring an IDH1 mutation are injected intravenously into sublethally irradiated mice.[7]

  • Engraftment Confirmation: Engraftment is confirmed by monitoring the percentage of human CD45+ (hCD45+) cells in the peripheral blood via flow cytometry.

  • Treatment: Once engraftment is established (typically 17-28 days post-transplantation), mice are randomized into treatment groups.[2][7] this compound is administered once daily by oral gavage at doses such as 45 mg/kg or 150 mg/kg.[2][9] A vehicle control group is included.

  • Monitoring: Mice are monitored for survival, body weight, and signs of disease. Peripheral blood is collected regularly to measure R-2HG levels, the percentage of hCD45+ leukemic cells, and the expression of myeloid differentiation markers (e.g., CD14, CD15) on hCD45+ cells.[2][13]

  • Endpoint Analysis: At the end of the study or upon reaching a humane endpoint, tissues such as bone marrow, spleen, and liver are collected for histopathological analysis and to determine leukemic infiltration.

  • Leukemia Stem Cell (LSC) Assessment: To evaluate the effect on LSC self-renewal, bone marrow cells from treated primary recipient mice are transplanted into secondary recipient mice in a limiting dilution fashion. LSC frequency is then calculated using Poisson statistics.[2]

R-2HG Measurement

Quantification of the oncometabolite R-2HG is critical for assessing the pharmacodynamic effect of this compound.

  • Sample Collection: Samples can include cell culture supernatants, cell pellets, plasma, or serum.

  • Metabolite Extraction: Metabolites are extracted from cells or tissues using a cold solvent mixture, typically methanol/acetonitrile/water. Plasma or serum samples may require protein precipitation.

  • Derivatization (Optional but common): R-2HG is often derivatized to improve its chromatographic properties and sensitivity in mass spectrometry.

  • Analysis by LC-MS/MS: The extracted and derivatized metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A stable isotope-labeled internal standard is used for accurate quantification.

  • Data Analysis: The concentration of R-2HG is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Flow Cytometry for Myeloid Differentiation

This method is used to quantify the induction of myeloid differentiation in AML cells following treatment.

  • Cell Staining: Cells from in vitro cultures or peripheral blood/bone marrow from PDX models are incubated with a cocktail of fluorescently-conjugated antibodies.

  • Antibody Panel: A typical panel includes an antibody against human CD45 (to gate on the leukemic cell population in PDX samples) and antibodies against myeloid differentiation markers such as CD14 (monocytic marker) and CD15 (granulocytic marker).[2][13] Progenitor cell markers like CD34 and CD38 can also be included.[13]

  • Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.

  • Data Analysis: The percentage of cells expressing CD14 and/or CD15 within the hCD45+ gate is quantified using appropriate software (e.g., FlowJo). An increase in the percentage of CD14+ and CD15+ cells indicates myeloid differentiation.[13]

Resistance Mechanisms and Future Directions

Despite promising preclinical data, the clinical efficacy of this compound as a monotherapy has been modest.[11][12] This suggests the presence of primary or acquired resistance mechanisms. While the exact mechanisms of resistance to this compound are not fully elucidated, potential avenues include:

  • Isoform Switching: Upregulation of IDH2 activity could potentially compensate for IDH1 inhibition.

  • Activation of Parallel Signaling Pathways: As seen in combination studies, pathways like MAPK/ERK can drive proliferation and survival independently of the IDH1/R-2HG axis.[7]

  • Mitochondrial Metabolism: Resistance to IDH mutant inhibitors has been linked to alterations in mitochondrial metabolism.[14]

The strong synergistic effect observed with azacitidine suggests that combination therapies are a promising strategy to overcome resistance and improve clinical outcomes for patients with IDH1-mutant AML.[5][6][8] Future research should focus on identifying predictive biomarkers of response and resistance and exploring novel combination strategies to enhance the therapeutic potential of IDH1 inhibitors like this compound.

References

Methodological & Application

Application Notes: In Vitro Profiling of BAY-1436032, a Pan-Mutant IDH1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a common feature in several cancers, including acute myeloid leukemia (AML), glioma, and chondrosarcoma.[1][2] These mutations, most frequently occurring at arginine 132 (R132), confer a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (αKG) to the oncometabolite (R)-2-hydroxyglutarate (R-2HG).[3][4] Elevated levels of R-2HG disrupt epigenetic regulation by inhibiting αKG-dependent dioxygenases, leading to histone and DNA hypermethylation, which ultimately blocks cellular differentiation and promotes tumorigenesis.[1][3]

BAY-1436032 is a potent and orally available pan-inhibitor that selectively targets various IDH1 R132 mutations (IDH1-R132H, -R132C, -R132G, -R132S, and -R132L).[2][3] By specifically inhibiting the activity of these mutant IDH1 forms, this compound prevents the production of 2-HG.[5] This action restores normal epigenetic signaling, leading to the induction of cellular differentiation and the inhibition of proliferation in tumor cells expressing IDH1 mutations.[4][5] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Data Presentation

The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize the key potency (IC50) values.

Table 1: Biochemical Inhibitory Activity of this compound

Target EnzymeIC50 ValueReference
Mutant IDH1 (R132H)15 nM[6][7]
Mutant IDH1 (R132C)15 nM[6][7]
Wild-Type IDH120 µM[6][7]
Wild-Type IDH2>100 µM[6][7]

Table 2: Cell-Based Inhibitory Activity of this compound

Assay TypeCell Line / ModelTargetIC50 ValueReference
2-HG ProductionHoxA9-immortalized mouse cellsIDH1 R132C45 nM[3][8]
2-HG ProductionHoxA9-immortalized mouse cellsIDH1 R132H60 nM[3][8]
2-HG ProductionHCT116 cells (overexpressing)IDH1 R132H47 nM[7]
2-HG ProductionLN-229 cells (overexpressing)IDH1 R132H73 nM[7]
2-HG ProductionHT-1080 cells (endogenous)IDH1 R132C135 nM[7]
Colony FormationPrimary human IDH1 mutant AML cellsCell Proliferation~100 nM[8][9]
ProliferationLN-229 glioma cellsCell Proliferation15 nM[8]

Signaling Pathway and Experimental Workflow

Mutant IDH1 Signaling Pathway

The diagram below illustrates the mechanism of action of mutant IDH1 and the inhibitory effect of this compound.

BAY1436032_Mechanism_of_Action cluster_Metabolism Cellular Metabolism cluster_Oncogenic_Pathway Oncogenic Pathway cluster_Inhibition Inhibition cluster_Downstream_Effects Downstream Effects Isocitrate Isocitrate aKG α-Ketoglutarate (αKG) Isocitrate->aKG Catalyzes twoHG Oncometabolite (R)-2-Hydroxyglutarate (2-HG) aKG->twoHG Neomorphic Catalysis wtIDH1 Wild-Type IDH1 mIDH1 Mutant IDH1 (R132X) Hypermethylation Histone & DNA Hypermethylation twoHG->Hypermethylation Promotes BAY1436032 This compound BAY1436032->mIDH1 Inhibits DiffBlock Block in Cellular Differentiation Hypermethylation->DiffBlock Tumorigenesis Tumorigenesis DiffBlock->Tumorigenesis

Mechanism of mutant IDH1 and inhibition by this compound.
Experimental Workflow: Colony Forming Cell (CFC) Assay

The following diagram outlines the key steps for assessing the effect of this compound on the clonogenic potential of hematopoietic progenitor cells.

CFC_Assay_Workflow start Start: Isolate Human Mononuclear Cells (e.g., from AML patient sample) prep_media Prepare Semi-Solid Medium (Methocult H4100) + Cytokines (IL-3, GM-CSF, etc.) start->prep_media add_compound Add this compound (or Vehicle Control - DMSO) to medium prep_media->add_compound plate_cells Plate 1 x 10^5 cells per dish in duplicate add_compound->plate_cells incubate Incubate for 10-14 days (37°C, 5% CO2, humidified) plate_cells->incubate evaluate Microscopic Evaluation: Identify and count colonies (e.g., CFU-GM, BFU-E) incubate->evaluate end End: Quantify Inhibition of Colony Formation evaluate->end

Workflow for the Colony Forming Cell (CFC) Assay.

Experimental Protocols

Protocol 1: Intracellular (R)-2-Hydroxyglutarate (2-HG) Measurement Assay

This assay quantifies the on-target effect of this compound by measuring the reduction of intracellular R-2HG in IDH1 mutant cells.

Materials:

  • IDH1 mutant cell line (e.g., HT-1080) or primary cells

  • Appropriate cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Reagents for cell lysis and protein precipitation (e.g., ice-cold methanol)

  • Instrumentation for LC-MS/MS or a commercial 2-HG assay kit

Procedure:

  • Cell Plating: Seed IDH1 mutant cells in multi-well plates at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere and stabilize overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the medium containing the desired concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for a specified duration (e.g., 24 to 72 hours) at 37°C and 5% CO2. The incubation time should be sufficient to observe a significant change in 2-HG levels.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Incubate on ice or at -20°C to facilitate protein precipitation.

    • Centrifuge at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris.

  • Quantification:

    • Carefully collect the supernatant containing the metabolites.

    • Analyze the samples for R-2HG levels using a validated method such as chiral gas or liquid chromatography-tandem mass spectrometry (GC-MS/MS or LC-MS/MS), which can distinguish between R-2HG and S-2HG enantiomers.[3][10]

    • Alternatively, use a commercially available R-2HG enzymatic or fluorescent assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the 2-HG levels to cell number or protein concentration. Calculate IC50 values by plotting the percentage of 2-HG inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Protocol 2: Colony Forming Cell (CFC) Assay for AML Progenitors

This assay assesses the effect of this compound on the proliferation and differentiation capacity of hematopoietic progenitor cells, particularly from IDH1 mutant AML samples.[3][9]

Materials:

  • Primary human mononuclear cells from IDH1 mutant AML patient samples

  • Semi-solid methylcellulose-based medium (e.g., Methocult H4100, StemCell Technologies).[3]

  • Recombinant human cytokines: SCF, GM-CSF, IL-3, FLT3-ligand, EPO.[3]

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • This compound (stock solution in DMSO)

  • 35 mm culture dishes

Procedure:

  • Cell Preparation: Isolate mononuclear cells from fresh human bone marrow or peripheral blood samples using Ficoll-Paque density gradient centrifugation.

  • Medium Preparation: Thaw the methylcellulose (B11928114) medium. In a sterile tube, combine the required volume of methylcellulose with the appropriate concentrations of cytokines (e.g., 10 ng/mL IL-3, 10 ng/mL GM-CSF, 50 ng/mL SCF, 50 ng/mL FLT3-ligand, 3 U/mL EPO).[3]

  • Compound Addition: Add this compound to the medium to achieve the desired final concentrations. Also, prepare a vehicle control (DMSO) plate.

  • Cell Plating: Add 1 x 10^5 human mononuclear cells to the methylcellulose/cytokine/compound mixture and vortex thoroughly.[3]

  • Dispensing: Using a syringe with a blunt-end needle, dispense the mixture into duplicate 35 mm culture dishes (typically 1.1 mL per dish). Gently rotate the dishes to ensure the medium spreads evenly.

  • Incubation: Place the culture dishes inside a larger 100 mm dish along with an open dish of sterile water to maintain humidity. Incubate for 10 to 14 days at 37°C in a humidified incubator with 5% CO2.[3][8]

  • Colony Enumeration: After the incubation period, identify and count colonies under an inverted microscope based on standard morphological criteria for hematopoietic colonies (e.g., CFU-GM, BFU-E).

  • Data Analysis: Calculate the average number of colonies for each condition. Express the results as a percentage of the vehicle control and determine the concentration of this compound that inhibits colony formation by 50%.

Protocol 3: Myeloid Differentiation Assay by Flow Cytometry

This protocol measures the ability of this compound to induce myeloid differentiation in IDH1 mutant AML cells by quantifying the expression of cell surface markers.[3]

Materials:

  • IDH1 mutant primary AML cells or cell lines

  • Appropriate liquid culture medium

  • This compound (stock solution in DMSO)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated monoclonal antibodies against myeloid differentiation markers (e.g., CD14-APC, CD15-PE).[3] Other relevant markers include CD11b and CD33.[11]

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture IDH1 mutant AML cells in suspension. Treat the cells with a predetermined concentration of this compound (e.g., 100-500 nM) or vehicle control for a period sufficient to induce differentiation (e.g., 5-9 days).

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.

  • Antibody Staining:

    • Resuspend the cell pellet in flow cytometry staining buffer.

    • Aliquot approximately 1 x 10^5 to 5 x 10^5 cells per tube.

    • Add the pre-titrated fluorochrome-conjugated antibodies (e.g., anti-CD14, anti-CD15) and corresponding isotype controls to the appropriate tubes.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with staining buffer to remove unbound antibodies, centrifuging at a low speed (e.g., 300 x g) between washes.

  • Acquisition: Resuspend the final cell pellet in staining buffer and acquire the data on a flow cytometer. Collect a sufficient number of events for statistical analysis.

  • Data Analysis: Gate on the viable cell population based on forward and side scatter properties. Analyze the expression of CD14 and CD15 in the this compound-treated samples compared to the vehicle control. Quantify the percentage of cells positive for these differentiation markers.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-1436032 is a potent and selective pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3][4][5] Mutations in IDH1, particularly at the R132 residue, are frequently observed in various cancers, including acute myeloid leukemia (AML), glioma, chondrosarcoma, and intrahepatic cholangiocarcinoma.[6][7][8] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis by inhibiting cellular differentiation and altering epigenetic regulation.[1][9] this compound specifically targets these mutant IDH1 enzymes, leading to a reduction in 2-HG levels, induction of cell differentiation, and inhibition of tumor cell proliferation.[1][2][6][7]

These application notes provide recommended concentration ranges for this compound in cell culture, along with detailed protocols for key in vitro experiments to assess its biological activity.

Mechanism of Action

This compound acts as a specific inhibitor of various IDH1-R132X mutant forms.[2][3] By binding to the mutant enzyme, it blocks the conversion of α-ketoglutarate (α-KG) to 2-HG.[1] The subsequent decrease in intracellular 2-HG levels alleviates the block in cellular differentiation and reduces the hypermethylation of histones and DNA associated with high 2-HG levels.[6][7][9] This ultimately leads to the induction of differentiation and a reduction in the proliferation of cancer cells harboring IDH1 mutations.[6][7]

BAY1436032_Mechanism_of_Action cluster_0 Normal Cell (Wild-Type IDH1) cluster_1 Cancer Cell (Mutant IDH1) cluster_2 Treatment with this compound Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate IDH1 (WT) TCA Cycle TCA Cycle alpha-Ketoglutarate->TCA Cycle Isocitrate_mut Isocitrate alpha-Ketoglutarate_mut alpha-Ketoglutarate Isocitrate_mut->alpha-Ketoglutarate_mut IDH1 (WT) 2-Hydroxyglutarate 2-Hydroxyglutarate (Oncometabolite) alpha-Ketoglutarate_mut->2-Hydroxyglutarate IDH1 (Mutant) Differentiation_Block Block in Cellular Differentiation 2-Hydroxyglutarate->Differentiation_Block Proliferation Tumor Cell Proliferation Differentiation_Block->Proliferation This compound This compound IDH1_Mutant_Inhibited IDH1 (Mutant) Inhibited This compound->IDH1_Mutant_Inhibited Differentiation_Induction Induction of Differentiation IDH1_Mutant_Inhibited->Differentiation_Induction alpha-Ketoglutarate_treat alpha-Ketoglutarate Proliferation_Inhibition Inhibition of Proliferation Differentiation_Induction->Proliferation_Inhibition

Caption: Signaling pathway of this compound in inhibiting mutant IDH1.

Data Presentation: Recommended Concentrations

The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. The following tables summarize reported effective concentrations from various in vitro studies.

Table 1: Inhibition of 2-HG Production

Cell Line/SystemIDH1 MutationIC50 for 2-HG ReductionReference
Mouse hematopoietic cellsIDH1R132H60 nM[10]
Mouse hematopoietic cellsIDH1R132C45 nM[10]
Primary human AML cellsVarious IDH1 mutationsPotent inhibition in nM range[2]

Table 2: Inhibition of Cell Proliferation/Viability

Cell LineCancer TypeIC50AssayTreatment DurationReference
HCT-116Colon Cancer47 nMCellTiter-Glo5 days[10]
HT-1080Fibrosarcoma135 nMMTT assayNot specified[10]
LN-229Glioblastoma15 nMCellTiter-Glo5 days[10]
Primary IDH1 mutant AML cellsAML0.1 µM (50% inhibition of colony growth)Colony-forming cell assay10-14 days[6][10]

Table 3: Induction of Differentiation

Cell LineCancer TypeEffective ConcentrationObservationReference
Primary IDH1 mutant AML cellsAMLNot specified, but observed with treatmentUpregulation of CD14 and CD15, morphologic differentiation[6]
NCH551b patient-derived glioma cellsGlioma500 nM and 2.5 µMReduction in proliferation and induction of differentiation[4]

Experimental Protocols

The following are generalized protocols for common assays used to evaluate the efficacy of this compound. Note: These protocols should be optimized for your specific cell line and experimental conditions.

Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is designed to assess the effect of this compound on the viability of adherent or suspension cells in a 96-well format.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well clear or opaque-walled tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Workflow Diagram:

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Prepare_Drug Prepare serial dilutions of this compound Incubate_24h->Prepare_Drug Treat_Cells Treat cells with this compound Prepare_Drug->Treat_Cells Incubate_Treatment Incubate for desired treatment duration (e.g., 72-120 hours) Treat_Cells->Incubate_Treatment Add_CTG Add CellTiter-Glo® reagent Incubate_Treatment->Add_CTG Incubate_RT Incubate at room temperature Add_CTG->Incubate_RT Read_Luminescence Read luminescence Incubate_RT->Read_Luminescence Analyze_Data Analyze data and calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical cell viability assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment. For adherent cells, allow them to attach overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 to 120 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Methylcellulose-based medium (for suspension cells) or standard medium (for adherent cells)

  • 6-well or 12-well tissue culture plates

  • Crystal Violet staining solution (e.g., 0.5% in methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in the appropriate plate format.

  • Treatment: Add this compound at various concentrations to the medium. For AML cells, this can be added directly to the methylcellulose-based medium.[10]

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.[10] For adherent cells, the medium with the inhibitor may need to be replaced every 3-4 days.

  • Staining (for adherent cells): a. Wash the wells gently with PBS. b. Fix the colonies with methanol (B129727) for 15 minutes. c. Stain with Crystal Violet solution for 15-30 minutes. d. Wash gently with water and allow the plate to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the vehicle control.

Protocol 3: 2-HG Measurement Assay

This protocol outlines the general steps for measuring the intracellular or extracellular levels of 2-HG following treatment with this compound. The specific detection method (e.g., LC-MS/MS or an enzymatic assay kit) will have a detailed protocol to follow.

Procedure:

  • Cell Culture and Treatment: Culture IDH1 mutant cells and treat them with a range of this compound concentrations for a specified period (e.g., 24 to 72 hours).

  • Sample Collection:

    • Extracellular 2-HG: Collect the cell culture supernatant.

    • Intracellular 2-HG: Wash the cells with cold PBS, and then lyse the cells using a suitable method (e.g., methanol/water extraction).

  • Sample Preparation: Process the samples as required by the chosen detection method. This may involve protein precipitation, derivatization, or other steps.

  • 2-HG Detection: Measure the 2-HG levels using a validated method such as:

    • LC-MS/MS: Provides high sensitivity and specificity for quantifying 2-HG.

    • Enzymatic Assay Kits: Commercially available kits that measure 2-HG through an enzymatic reaction coupled to a colorimetric or fluorometric readout.

  • Data Analysis: Normalize the 2-HG levels to cell number or protein concentration and compare the levels in treated samples to the vehicle control.

Disclaimer

The information provided in these application notes is for research use only. The optimal concentrations and protocols may vary depending on the specific cell line, experimental conditions, and reagents used. It is highly recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific application.

References

Oral Administration of BAY-1436032 In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-1436032 is a potent and orally bioavailable pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] Mutations in IDH1 are frequently observed in several cancers, including acute myeloid leukemia (AML), glioma, chondrosarcoma, and intrahepatic cholangiocarcinoma.[3][4] These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite (R)-2-hydroxyglutarate (R-2HG).[1][4][5] R-2HG competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in epigenetic alterations and a block in cellular differentiation that contributes to tumorigenesis.[6][7] this compound specifically targets various IDH1-R132X mutant forms, inhibiting the production of 2-HG and inducing differentiation in tumor cells.[1][2][5] This document provides detailed application notes and protocols for the in vivo oral administration of this compound based on preclinical and clinical studies.

Mechanism of Action

Mutant IDH1 enzymes convert α-ketoglutarate (α-KG) to R-2HG. This compound inhibits this catalytic activity, leading to a reduction in intracellular R-2HG levels. This restores the function of α-KG-dependent enzymes, including histone and DNA demethylases, which in turn reverses the epigenetic block and induces myeloid differentiation in AML cells.[5][6]

cluster_0 Normal Cell cluster_1 IDH1 Mutant Cancer Cell cluster_2 Treatment with this compound Isocitrate Isocitrate aKG aKG Isocitrate->aKG Wild-Type IDH1 Normal\nMetabolism Normal Metabolism aKG->Normal\nMetabolism aKG2 α-Ketoglutarate (α-KG) R2HG (R)-2-Hydroxyglutarate (R-2HG) aKG2->R2HG Mutant IDH1 (e.g., R132H, R132C) Epigenetic Epigenetic Alterations (Histone/DNA Hypermethylation) R2HG->Epigenetic Inhibits α-KG-dependent dioxygenases Differentiation Block in Cellular Differentiation Epigenetic->Differentiation Tumorigenesis Tumorigenesis Differentiation->Tumorigenesis BAY1436032 This compound MutantIDH1 Mutant IDH1 BAY1436032->MutantIDH1 Inhibits R2HG_inhibited Reduced (R)-2-HG MutantIDH1->R2HG_inhibited Restored_Function Restored α-KG-dependent enzyme function R2HG_inhibited->Restored_Function Differentiation_induced Induction of Cellular Differentiation Restored_Function->Differentiation_induced Anti_tumor Anti-Tumor Effect Differentiation_induced->Anti_tumor

Caption: Signaling pathway of mutant IDH1 and inhibition by this compound.

Data Presentation

Preclinical In Vivo Efficacy in AML Patient-Derived Xenograft (PDX) Models
ParameterVehicle ControlThis compound (45 mg/kg, daily)This compound (150 mg/kg, daily)Reference
Median Survival91 days->150 days (all mice survived)[8]
Leukemic Stem Cell (LSC) Frequency Reduction (vs. Vehicle)--117-fold[7]
Serum R-2HG at Day 90~62 µMIntermediate reductionNearly complete suppression[9]
Peripheral Blood hCD45+ CellsIncreasingLower rate of increaseRemained constant[8]
Combination Therapy in AML PDX Models (this compound with Azacitidine)
Treatment GroupLSC Frequency Reduction (vs. Vehicle)Median SurvivalReference
Azacitidine (1 mg/kg, s.c., days 1-5)4.1-fold-[7]
This compound (150 mg/kg, p.o., daily for 4 weeks)117-fold-[7]
Sequential Combination470-fold299 days[7]
Simultaneous Combination33,150-foldNot reached at 300 days[7]
Phase I Clinical Trial in IDH1-Mutant Solid Tumors
ParameterValueReference
Dosing Cohorts150 mg to 1,500 mg twice daily[6][10]
Recommended Phase II Dose1,500 mg twice daily[6]
Median Maximal Reduction of Plasma R-2HG76%[6][10]
Objective Response Rate (Lower Grade Glioma, n=35)11% (1 CR, 3 PRs)[6][10]
Stable Disease (Lower Grade Glioma, n=35)43%[6][10]

Experimental Protocols

In Vivo Efficacy Study in an AML Patient-Derived Xenograft (PDX) Model

This protocol is synthesized from methodologies described in preclinical studies.[5][7][9]

1. Animal Model:

  • Species: Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG).

  • Cell Source: Primary human AML cells harboring an IDH1 mutation (e.g., R132C, R132H).

  • Engraftment: Intravenously inject 1 x 106 to 5 x 106 primary AML cells into sublethally irradiated (2 Gy) NSG mice.

  • Monitoring: Monitor peripheral blood for engraftment by flow cytometry for human CD45+ cells. Treatment is typically initiated when engraftment reaches a predetermined level (e.g., >1% hCD45+ cells).

2. Formulation and Administration of this compound:

  • Vehicle: A suitable vehicle for oral gavage (e.g., a mixture of 0.5% methylcellulose (B11928114) and 0.5% Tween 80 in water).

  • Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations (e.g., 4.5 mg/mL and 15 mg/mL for 45 mg/kg and 150 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).

  • Administration: Administer this compound or vehicle control once daily via oral gavage.

3. Experimental Workflow:

cluster_workflow In Vivo Efficacy Workflow start Start: Select IDH1-mutant AML PDX model engraft Engraft NSG mice with primary AML cells start->engraft monitor Monitor peripheral blood for hCD45+ cells engraft->monitor randomize Randomize mice into treatment cohorts monitor->randomize treat Oral gavage daily: - Vehicle - this compound (e.g., 150 mg/kg) randomize->treat endpoints Monitor endpoints: - Survival - Peripheral blast counts - R-2HG levels treat->endpoints analysis Terminal analysis: - Spleen/bone marrow infiltration - Leukemic stem cell frequency endpoints->analysis

References

Preparing BAY-1436032 Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-1436032 is a potent and selective oral pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3] Mutations in IDH1 are frequently observed in various cancers, including acute myeloid leukemia (AML), glioma, chondrosarcoma, and intrahepatic cholangiocarcinoma.[4][5] These mutations lead to the neomorphic production of the oncometabolite (R)-2-hydroxyglutarate (R-2HG), which plays a crucial role in tumorigenesis by altering cellular metabolism and epigenetic regulation.[1][4][6] this compound effectively inhibits various IDH1-R132X mutant enzymes, leading to a reduction in 2-HG levels, induction of cell differentiation, and inhibition of tumor growth.[4][5][7][8] This document provides detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo experimental use.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is critical for accurate stock solution preparation and experimental design.

PropertyValueReference
Chemical Name 2-[[4-(trifluoromethoxy)phenyl]amino]-1-[(1R,5R)-3,3,5-trimethylcyclohexyl]-1H-benzimidazole-5-propanoic acid[7]
Molecular Formula C₂₆H₃₀F₃N₃O₃[2][7][9]
Molecular Weight 489.53 g/mol [2][9][10]
CAS Number 1803274-65-8[7][9][10]
Appearance Solid, White to gray[9]
Purity ≥98%[7]

Solubility Data

The solubility of this compound in common laboratory solvents is crucial for preparing appropriate stock solutions. It is important to use fresh, anhydrous solvents, as moisture can affect the solubility of the compound.[10]

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)NotesReference
DMSO 125255.35Requires sonication and warming. Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.[9]
DMSO 98200.19Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[10]
DMSO 111.50227.76[3]
DMSO 3[7]
Ethanol 98200.19[3]
Ethanol 3[7]
DMF 1[7]
Water Insoluble[10]

Signaling Pathway and Mechanism of Action

This compound is a pan-mutant IDH1 inhibitor.[1] In cancer cells with IDH1 mutations, the mutant enzyme converts α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate (2-HG).[4] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation, which contributes to tumorigenesis.[6] this compound specifically inhibits the activity of mutant IDH1, thereby preventing the production of 2-HG.[1] This restores normal cellular differentiation and inhibits the proliferation of tumor cells expressing mutant IDH1.[1][8]

BAY1436032_Mechanism_of_Action cluster_0 Normal Cell Metabolism cluster_1 Mutant IDH1 Pathway in Cancer Isocitrate Isocitrate alpha_KG α-Ketoglutarate (α-KG) Isocitrate->alpha_KG wtIDH1 wtIDH1 Wild-type IDH1 mut_alpha_KG α-Ketoglutarate (α-KG) two_HG (R)-2-Hydroxyglutarate (2-HG) (Oncometabolite) mut_alpha_KG->two_HG mutIDH1 Epigenetic_Alterations Epigenetic Alterations (Histone & DNA Hypermethylation) two_HG->Epigenetic_Alterations mutIDH1 Mutant IDH1 Differentiation_Block Block in Cellular Differentiation Epigenetic_Alterations->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis BAY1436032 This compound BAY1436032->mutIDH1 Inhibits

Mechanism of action of this compound.

Experimental Protocols

Preparation of Stock Solutions for In Vitro Experiments

For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional, but recommended)[9][11]

Protocol:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, based on solubility data). Refer to the stock solution preparation table below for common concentrations.

  • Vortex the solution thoroughly to dissolve the compound.

  • If necessary, gently warm the solution (e.g., in a 37°C water bath) or use a sonicator to aid dissolution.[9][11]

  • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10]

  • Store the stock solution at -20°C or -80°C for long-term stability.[9][10]

Stock Solution Preparation Table:

Desired Stock ConcentrationVolume of DMSO for 1 mg this compoundVolume of DMSO for 5 mg this compoundVolume of DMSO for 10 mg this compound
1 mM 2.043 mL10.215 mL20.43 mL
5 mM 0.409 mL2.043 mL4.086 mL
10 mM 0.204 mL1.021 mL2.043 mL
50 mM 0.041 mL0.204 mL0.409 mL

Calculations are based on a molecular weight of 489.53 g/mol .

Preparation of Formulations for In Vivo Experiments

For oral administration in animal models, this compound can be formulated as a suspension.

Materials:

  • This compound powder

  • Vehicle components (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline; or 2-(hydroxypropyl)-β-cyclodextrin (HP-β-CD))[11][12]

  • Sterile tubes

  • Homogenizer or sonicator

Example Protocol for Oral Gavage Formulation (Suspension): [11]

  • Prepare the vehicle solution by combining the components in the specified ratios (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).

  • Weigh the required amount of this compound.

  • Add a small amount of the vehicle to the powder to create a paste.

  • Gradually add the remaining vehicle while continuously mixing or sonicating to form a homogenous suspension.

  • Prepare the formulation fresh daily before administration to ensure stability and uniform suspension.

Example Protocol for Oral Gavage Formulation (Solution with HP-β-CD): [12]

  • Prepare a 30% solution of 2-(hydroxypropyl)-β-cyclodextrin (HP-β-CD) in sterile water.

  • Add the calculated amount of this compound to the HP-β-CD solution to achieve the desired final concentration (e.g., 30 mg/mL).

  • Adjust the pH to be alkaline by adding a small volume of 10 M NaOH.

  • Sonicate the mixture until the drug is completely dissolved.

  • Re-adjust the final pH to 7.4 with 2 M HCl.

  • This solution should be prepared fresh weekly for in vivo administration.[12]

Storage and Stability

Proper storage of this compound and its stock solutions is critical to maintain its activity.

FormStorage TemperatureStabilityReference
Powder -20°C3 years[9][10]
Powder 4°C2 years[9]
In Solvent (-80°C) -80°C1-2 years[9][10]
In Solvent (-20°C) -20°C1 year to 1 month[9][10]

To prevent degradation, it is recommended to aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[10]

Safety and Handling

Researchers should consult the Safety Data Sheet (SDS) for detailed information on handling, safety precautions, and disposal of this compound. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow utilizing this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution Working_Solution Prepare Working Dilutions Stock_Solution->Working_Solution Cell_Culture Treat Mutant IDH1 Cancer Cell Lines Working_Solution->Cell_Culture Animal_Model Administer to Animal Model (e.g., PDX Mice) Working_Solution->Animal_Model Cell_Based_Assays Perform Cell-Based Assays (e.g., Proliferation, Differentiation) Cell_Culture->Cell_Based_Assays HG_Measurement_in_vitro Measure 2-HG Levels Cell_Culture->HG_Measurement_in_vitro Data_Analysis Analyze Results Cell_Based_Assays->Data_Analysis HG_Measurement_in_vitro->Data_Analysis Tumor_Growth Monitor Tumor Growth and Survival Animal_Model->Tumor_Growth HG_Measurement_in_vivo Measure 2-HG Levels (Plasma/Tumor) Animal_Model->HG_Measurement_in_vivo Tumor_Growth->Data_Analysis HG_Measurement_in_vivo->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

A typical experimental workflow using this compound.

References

Application Notes and Protocols: Profiling Cellular Sensitivity to BAY-1436032

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cell lines sensitive to the pan-mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, BAY-1436032. Detailed protocols for key experiments to assess cellular sensitivity and elucidate the mechanism of action are included, along with visual representations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a potent and selective, orally available inhibitor of mutated IDH1, specifically targeting various R132X variants.[1][2][3] In cancer cells harboring these mutations, the neomorphic enzymatic activity of mutant IDH1 converts α-ketoglutarate (α-KG) to the oncometabolite R-2-hydroxyglutarate (R-2HG).[1][3] The accumulation of 2-HG interferes with α-KG-dependent dioxygenases, leading to epigenetic alterations, such as DNA and histone hypermethylation, which ultimately block cellular differentiation and promote proliferation.[1][3][4] this compound inhibits the production of 2-HG, thereby reversing these effects and inducing differentiation and inhibiting the growth of IDH1-mutant tumor cells.[1][4][5]

Cell Lines Sensitive to this compound Treatment

The primary determinant of cellular sensitivity to this compound is the presence of an IDH1 mutation, particularly at the R132 residue. The treatment has shown efficacy in various cancer types, including acute myeloid leukemia (AML), glioma, and intrahepatic cholangiocarcinoma.[2][3][4]

Summary of Sensitive Cell Lines and IC50 Values
Cell Line/ModelCancer TypeIDH1 MutationAssayIC50Reference
Mouse hematopoietic cellsN/AIDH1 R132HR-2HG Production60 nM[6]
Mouse hematopoietic cellsN/AIDH1 R132CR-2HG Production45 nM[6]
HCT-116Colon CancerNot SpecifiedAntiproliferation47 nM[6]
Patient-derived AML cellsAMLVarious IDH1 R132 mutationsColony Growth~0.1 µM[6]
HT-1080FibrosarcomaEndogenous IDH1 R132CNot SpecifiedNot Specified[7]
THP1 (engineered)AMLIDH1 R132HNot SpecifiedNot Specified[8]

Note: IDH1 wild-type AML cells show no significant inhibition of colony growth at concentrations up to 100 µM.[6]

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action

BAY1436032_Mechanism cluster_Cell IDH1-Mutant Cancer Cell alphaKG α-Ketoglutarate mIDH1 Mutant IDH1 (e.g., R132H, R132C) alphaKG->mIDH1 twoHG R-2-Hydroxyglutarate (Oncometabolite) mIDH1->twoHG Epigenetic Epigenetic Dysregulation (DNA/Histone Hypermethylation) twoHG->Epigenetic inhibits α-KG-dependent dioxygenases DifferentiationBlock Block in Cellular Differentiation Epigenetic->DifferentiationBlock Proliferation Increased Cell Proliferation DifferentiationBlock->Proliferation BAY1436032 This compound BAY1436032->mIDH1 inhibits Downstream_Effects BAY1436032 This compound mIDH1 Mutant IDH1 BAY1436032->mIDH1 inhibits twoHG ↓ R-2-Hydroxyglutarate mIDH1->twoHG MAPK_ERK Inhibition of MAPK/ERK Signaling twoHG->MAPK_ERK RB_E2F Inhibition of RB/E2F Signaling twoHG->RB_E2F Differentiation ↑ Myeloid Differentiation twoHG->Differentiation Proliferation ↓ Proliferation & Self-Renewal MAPK_ERK->Proliferation RB_E2F->Proliferation Experimental_Workflow cluster_assays Cellular Assays start Start: IDH1-Mutant Cell Line treatment Treat cells with this compound (dose-response and time-course) start->treatment viability Cell Viability/ Proliferation Assay treatment->viability colony Colony Formation Assay treatment->colony twohg 2-HG Measurement (LC/MS or Enzymatic) treatment->twohg diff Differentiation Marker Analysis (Flow Cytometry) treatment->diff western Western Blot (Signaling Pathways) treatment->western analysis Data Analysis and Interpretation viability->analysis colony->analysis twohg->analysis diff->analysis western->analysis end End: Determine Sensitivity and Mechanism analysis->end

References

Application Notes and Protocols for BAY-1436032 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of BAY-1436032, a potent and selective pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in preclinical patient-derived xenograft (PDX) models. This compound targets various IDH1-R132X mutations, which are prevalent in several cancers, including acute myeloid leukemia (AML), glioma, and intrahepatic cholangiocarcinoma.[1][2][3][4] The primary mechanism of action of this compound is the inhibition of the neomorphic activity of mutant IDH1, thereby preventing the conversion of α-ketoglutarate (α-KG) to the oncometabolite R-2-hydroxyglutarate (R-2HG).[5] This reduction in R-2HG levels leads to the reversal of epigenetic alterations, inducing cellular differentiation and inhibiting tumor cell proliferation.[5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its evaluation in PDX models.

BAY1436032_Mechanism_of_Action This compound Mechanism of Action cluster_0 Mutant IDH1 (IDH1-R132X) cluster_1 Downstream Effects cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Wild-type IDH1 R-2-Hydroxyglutarate (Oncometabolite) R-2-Hydroxyglutarate (Oncometabolite) alpha-Ketoglutarate->R-2-Hydroxyglutarate (Oncometabolite) Mutant IDH1 Epigenetic Dysregulation Epigenetic Dysregulation R-2-Hydroxyglutarate (Oncometabolite)->Epigenetic Dysregulation Inhibition of a-KG dependent dioxygenases Block in Cellular Differentiation Block in Cellular Differentiation Epigenetic Dysregulation->Block in Cellular Differentiation Tumor Growth Tumor Growth Block in Cellular Differentiation->Tumor Growth This compound This compound Mutant IDH1 Mutant IDH1 This compound->Mutant IDH1 Inhibits

Caption: Mechanism of action of this compound in IDH1-mutant cancers.

PDX_Experimental_Workflow This compound PDX Experimental Workflow cluster_treatment Treatment Phase cluster_assessment Assessment Patient Tumor Tissue Patient Tumor Tissue PDX Model Establishment PDX Model Establishment Patient Tumor Tissue->PDX Model Establishment Implantation into NSG mice Tumor Engraftment & Expansion Tumor Engraftment & Expansion PDX Model Establishment->Tumor Engraftment & Expansion Randomization into Treatment Groups Randomization into Treatment Groups Tumor Engraftment & Expansion->Randomization into Treatment Groups Treatment Initiation Treatment Initiation Randomization into Treatment Groups->Treatment Initiation Vehicle Control Vehicle Control This compound This compound Combination Therapy Combination Therapy Efficacy & PD Assessment Efficacy & PD Assessment Vehicle Control->Efficacy & PD Assessment This compound->Efficacy & PD Assessment Combination Therapy->Efficacy & PD Assessment Tumor Volume Measurement Tumor Volume Measurement Survival Analysis Survival Analysis 2-HG Levels 2-HG Levels Biomarker Analysis Biomarker Analysis

Caption: General experimental workflow for evaluating this compound in PDX models.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound in PDX models.

Table 1: In Vivo Efficacy of this compound in AML PDX Models

PDX Model (IDH1 Mutation)Treatment GroupDose and ScheduleKey OutcomesReference
IDH1-R132CVehicle-Median Survival: 91 days[7]
This compound45 mg/kg, once daily, oral gavageIntermediate survival benefit[7]
This compound150 mg/kg, once daily, oral gavageAll mice survived until end of study (150 days)[6][7]
IDH1-R132CVehicle + Chemotherapy (Cytarabine + Doxorubicin)-Delayed leukemia kinetics compared to vehicle alone[8]
This compound (simultaneous with chemotherapy)150 mg/kg, once daily for 87 daysSignificantly delayed engraftment of leukemic cells[8]
This compound (sequential with chemotherapy)150 mg/kg, once daily for 87 daysDelayed engraftment of leukemic cells[8]

Table 2: Pharmacodynamic Effects of this compound in Preclinical Models

Model TypeTreatmentDosePharmacodynamic EndpointResultReference
Subcutaneous LN229 IDH1-R132H tumorsThis compound15, 45, 75, 150 mg/kgIntratumoral 2-HG levels (15h post-dose)Dose-dependent reduction in 2-HG[9]
Subcutaneous HT1080 tumorsThis compound15, 45, 75, 150 mg/kgIntratumoral 2-HG levels (15h post-dose)Dose-dependent reduction in 2-HG[9]
AML PDX (IDH1-R132C)This compound45 and 150 mg/kgSerum R-2HG levelsNearly complete suppression with 150 mg/kg[6][7]

Experimental Protocols

Establishment of Patient-Derived Xenograft (PDX) Models

A. For Solid Tumors (e.g., Glioma, Intrahepatic Cholangiocarcinoma)

  • Animal Model: Utilize immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rg /SzJ (NSG) mice, aged 6-8 weeks.[5]

  • Tumor Tissue Preparation: Obtain fresh, sterile patient tumor tissue. If not immediately used, cryopreserve in 10% DMSO.[5]

  • Implantation:

    • Anesthetize the mouse.

    • Implant a small piece of the patient's tumor (approximately 2-3 mm³) subcutaneously into the flank of the mouse.[10]

  • Monitoring Engraftment:

    • Palpate the implantation site regularly to monitor for tumor growth.

    • Once tumors become palpable, measure tumor volume 2-3 times per week using digital calipers.[5]

    • Calculate tumor volume using the formula: Volume = (length x width²) / 2 , where width is the smaller dimension.[5][11]

  • Expansion: Once tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor. The tumor can then be passaged into a new cohort of mice for expansion.[5]

B. For Acute Myeloid Leukemia (AML)

  • Animal Model: Use NSG mice, which may be pre-conditioned with irradiation.[12]

  • Cell Preparation:

    • Obtain bone marrow or peripheral blood from an AML patient with a confirmed IDH1 mutation.

    • Isolate mononuclear cells (MNCs) using Ficoll-Paque density gradient centrifugation.[12]

    • Resuspend the cells in sterile PBS or appropriate cell culture medium.

  • Implantation:

    • Inject 1 x 10⁶ to 5 x 10⁶ viable patient-derived AML cells intravenously (IV) via the tail vein into each mouse.[13]

  • Monitoring Engraftment:

    • Starting approximately 3-4 weeks post-injection, monitor for the presence of human leukemic cells (hCD45+) in the peripheral blood.[12][14]

    • Collect a small amount of peripheral blood from the tail vein.

    • Perform flow cytometry using antibodies against human CD45 (hCD45) and mouse CD45 (mCD45) to determine the percentage of human cells.[13]

    • Engraftment is considered successful when the percentage of hCD45+ cells in the peripheral blood reaches a predetermined level (e.g., >1%).

This compound Formulation and Administration
  • Formulation (for oral gavage):

    • Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[15]

    • Dissolve this compound in the vehicle to the desired concentration (e.g., for a 150 mg/kg dose in a 20g mouse, prepare a 15 mg/mL solution to administer 0.2 mL). Sonication may be required to aid dissolution.[15]

  • Administration:

    • Administer the formulated this compound or vehicle control to the mice once daily via oral gavage.[6][7]

    • The typical effective dose in AML PDX models is 150 mg/kg.[6][7]

Efficacy and Pharmacodynamic Assessment

A. Tumor Volume Measurement (Solid Tumors)

  • Measure the length and width of the subcutaneous tumors 2-3 times per week using digital calipers.[5]

  • Calculate the tumor volume using the formula: Volume = (length x width²) / 2 .[5]

  • Plot the mean tumor volume for each treatment group over time to assess treatment efficacy.

B. Survival Analysis

  • Monitor the health of the mice daily.

  • Euthanize mice when they meet pre-defined endpoint criteria, such as excessive tumor burden (e.g., tumor volume > 2000 mm³), significant weight loss (>20%), or other signs of distress.

  • Generate Kaplan-Meier survival curves to compare the survival of different treatment groups.

C. Measurement of R-2-Hydroxyglutarate (2-HG) Levels

i. Sample Collection:

  • Plasma/Serum: Collect blood via cardiac puncture or tail vein into EDTA- or serum-separator tubes. Centrifuge to separate plasma or serum and store at -80°C.[16][17]

  • Tumor Tissue: At the end of the study, harvest tumors, snap-freeze in liquid nitrogen, and store at -80°C.[9][18]

ii. Sample Preparation and Analysis (LC-MS/MS Method - High Sensitivity): [17][18]

  • Tissue Homogenization: Homogenize frozen tissue (~10-50 mg) in a methanol/water solution (e.g., 80% methanol).[18]

  • Protein Precipitation (for plasma/serum and tissue homogenates): Add a protein precipitation agent (e.g., acetonitrile) containing a stable isotope-labeled internal standard of 2-HG.[17]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify 2-HG levels.[17]

iii. Sample Preparation and Analysis (Colorimetric Assay - High Throughput): [16]

  • Follow the manufacturer's protocol for the specific D-2-Hydroxyglutarate Assay Kit.

  • Tissue/Cell Lysate Preparation: Homogenize tissue or cells in the provided assay buffer on ice. Centrifuge to collect the supernatant.[16]

  • Assay Procedure: Add samples and standards to a 96-well plate, followed by the reaction mix.

  • Measurement: Incubate as directed and measure the absorbance at the specified wavelength (e.g., 450 nm).

  • Calculate the 2-HG concentration based on the standard curve.

D. Biomarker Analysis (AML)

  • Flow Cytometry:

    • At various time points and at the end of the study, collect peripheral blood, bone marrow, and spleen cells.

    • Stain cells with a panel of antibodies to assess myeloid differentiation (e.g., CD14, CD15, CD33) in the human CD45+ cell population.[6]

  • Immunohistochemistry (IHC):

    • Fix and embed harvested tissues (e.g., spleen, liver, bone marrow) in paraffin.

    • Perform IHC staining for hCD45 to assess leukemic infiltration into various organs.[12]

References

Application Notes and Protocols: Immunohistochemical Analysis of Biomarkers Following BAY-1436032 Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-1436032 is an orally available, potent, and selective pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3] Mutations in the IDH1 gene, most commonly the R132H substitution, are driver oncogenes in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[4][5] The mutant IDH1 enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][4][6] Elevated levels of 2-HG disrupt epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[4][7]

This compound specifically inhibits the activity of various IDH1-R132X mutants, leading to a reduction in 2-HG levels, induction of cellular differentiation, and inhibition of tumor cell proliferation.[1][2][4] Monitoring the expression and activity of biomarkers associated with the IDH1 pathway is crucial for assessing the pharmacodynamic effects and therapeutic efficacy of this compound. Immunohistochemistry (IHC) is a powerful and widely used technique for evaluating protein expression in tissue samples, providing valuable spatial information within the tumor microenvironment.[8]

These application notes provide detailed protocols for the immunohistochemical detection of key biomarkers for monitoring the effects of this compound therapy: the mutant IDH1 R132H protein and the oncometabolite 2-hydroxyglutarate (2-HG).

Key Biomarkers for IHC Analysis

  • IDH1 R132H Mutant Protein: The presence of the specific IDH1 R132H mutation is a prerequisite for therapy with this compound. IHC with a mutation-specific antibody is a highly sensitive and specific method for detecting this mutation in tumor tissue.[5][9] While the expression level of the mutant protein itself is not expected to change with therapy, its detection is critical for patient selection and confirmation of target presence.

  • 2-Hydroxyglutarate (2-HG): As the direct product of the mutant IDH1 enzyme, 2-HG levels are expected to decrease significantly upon effective inhibition by this compound.[1][2][4] While mass spectrometry is the gold standard for quantifying 2-HG, IHC can provide a semi-quantitative assessment of its reduction within the tumor tissue post-treatment.[10][11]

Quantitative Data Summary

The following tables summarize the expected and reported effects of this compound on key parameters based on preclinical and clinical studies. Direct quantitative IHC data (e.g., H-scores) pre- and post-therapy are not extensively reported in publicly available literature; therefore, the tables provide a qualitative and quantitative overview of the drug's impact.

Table 1: Preclinical Efficacy of this compound

Model SystemBiomarker/Endpoint MeasuredThis compound Concentration/DoseObserved EffectCitation
Mouse hematopoietic cells (IDH1R132H/C)Intracellular (R)-2-HG productionIC50: 45-60 nMPotent inhibition of 2-HG[3]
Patient-derived IDH1 mutant AML cellsColony growth0.1 µM50% inhibition of colony growth[3]
Patient-derived IDH1 mutant AML cellsMyeloid differentiationNot specifiedStrong induction of myelomonocytic differentiation[3]
IDH1 mutant AML PDX modelLeukemia Stem Cell (LSC) frequencyNot specified100-fold depletion of LSCs during a 4-week treatment[7]
Patient-derived glioma & cholangiocarcinoma modelsIntratumoral 2-HG levelsNot specifiedConcentration-dependent lowering of 2-HG[4]

Table 2: Clinical Observations with this compound

Tumor TypeBiomarker/Endpoint MeasuredDoseObserved EffectCitation
IDH1-mutant solid tumorsPlasma R-2-hydroxyglutarate levels150-1500 mg twice dailyMedian maximal reduction of 76%[12]
Lower Grade Glioma (LGG)Objective Response Rate1500 mg twice daily11% (1 CR, 3 PRs)[12]
Lower Grade Glioma (LGG)Stable Disease1500 mg twice daily43%[12]
IDH1-mutant AMLOverall Response Rate300-1500 mg twice-daily15% (1 CRp, 1 PR, 2 MLFS)[13]

Signaling Pathway and Therapeutic Intervention

The following diagram illustrates the core signaling pathway affected by IDH1 mutations and the mechanism of action of this compound.

BAY1436032_Mechanism_of_Action cluster_0 Normal Cell (Wild-Type IDH1) cluster_1 Cancer Cell (Mutant IDH1) Isocitrate_wt Isocitrate wtIDH1 wtIDH1 Isocitrate_wt->wtIDH1 aKG_wt α-Ketoglutarate Epigenetic Regulation\n(e.g., TET2, JmjC) Epigenetic Regulation (e.g., TET2, JmjC) aKG_wt->Epigenetic Regulation\n(e.g., TET2, JmjC) Cofactor wtIDH1->aKG_wt aKG_mut α-Ketoglutarate mIDH1 mIDH1 (e.g., R132H) aKG_mut->mIDH1 twoHG 2-Hydroxyglutarate (2-HG) Epigenetic_dysregulation Epigenetic Dysregulation (Hypermethylation) twoHG->Epigenetic_dysregulation mIDH1->twoHG BAY1436032 This compound BAY1436032->mIDH1 Inhibits Differentiation_block Block in Cellular Differentiation Epigenetic_dysregulation->Differentiation_block

Caption: Mechanism of this compound in mutant IDH1 cancer cells.

Experimental Protocols

Protocol 1: Immunohistochemistry for IDH1 R132H

This protocol is adapted from established methods for the detection of the IDH1 R132H mutation in formalin-fixed, paraffin-embedded (FFPE) tissue sections using the highly specific mouse monoclonal antibody, clone H09.[9][14] Both automated and manual staining procedures are described.

Materials:

  • FFPE tissue sections (4 µm) on charged slides

  • Xylene or xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution: Citrate (B86180) buffer (10 mM, pH 6.0)

  • Peroxidase blocking solution (e.g., 3% hydrogen peroxide in methanol)

  • Blocking buffer (e.g., PBS with 5% normal goat serum)

  • Primary antibody: Anti-IDH1 R132H mouse monoclonal antibody (clone H09)

  • Secondary antibody: HRP-conjugated goat anti-mouse IgG

  • DAB (3,3'-diaminobenzidine) chromogen kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Automated Staining (Ventana BenchMark ULTRA):

  • Deparaffinization and Rehydration: Performed on-instrument.

  • Antigen Retrieval: Cell Conditioner 2 (pH 6.0), 60 minutes.[14]

  • Primary Antibody Incubation: Dilute anti-IDH1 R132H (clone H09) 1:20-1:50 in antibody diluent. Incubate for 32 minutes at 37°C.[14]

  • Detection: Use a suitable detection kit (e.g., OptiView DAB IHC Detection Kit).

  • Counterstaining: Hematoxylin for 4 minutes, followed by Bluing Reagent for 4 minutes.[14]

  • Dehydration and Mounting: Dehydrate slides through graded ethanols and xylene, and coverslip with mounting medium.

Manual Staining:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded ethanols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Immerse slides in citrate buffer (pH 6.0).

    • Heat in a steamer or water bath at 95-100°C for 60 minutes.[5]

    • Allow slides to cool in the buffer for 20-30 minutes at room temperature.

  • Peroxidase Block: Incubate slides in peroxidase blocking solution for 10 minutes at room temperature to quench endogenous peroxidase activity. Rinse with PBS.[14]

  • Blocking: Incubate with blocking buffer for 30 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute anti-IDH1 R132H (clone H09) 1:20-1:40 in blocking buffer.[14]

    • Apply to sections and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 changes, 5 minutes each).

    • Apply HRP-conjugated secondary antibody according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.

  • Detection:

    • Rinse slides with PBS (3 changes, 5 minutes each).

    • Apply DAB chromogen solution and incubate for 5-10 minutes, or until a brown precipitate is visible. Monitor under a microscope.[14]

  • Counterstaining:

    • Rinse slides in deionized water.

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the slides in running tap water or a bluing agent.

  • Dehydration and Mounting: Dehydrate slides through graded ethanols and xylene, and coverslip with mounting medium.

Interpretation of Results:

  • Positive Staining: Brown cytoplasmic staining in tumor cells.[5]

  • Negative Staining: Absence of brown staining in tumor cells. Nuclei will be blue from the hematoxylin counterstain.

  • Controls: A known IDH1 R132H-mutated tumor should be used as a positive control, and a wild-type tumor as a negative control.

Protocol 2: Immunohistochemistry for 2-Hydroxyglutarate (2-HG)

Detecting a small molecule like 2-HG via IHC is challenging and less common than for protein targets. The protocol requires a highly specific antibody and careful optimization. This is a general protocol that should be optimized for the specific antibody used.

Materials:

  • Same as for Protocol 1, with the exception of the primary antibody.

  • Primary antibody: Rabbit polyclonal or monoclonal anti-D-2-HG antibody.

Procedure (Manual Staining):

  • Deparaffinization, Rehydration, Antigen Retrieval, and Peroxidase Block: Follow steps 1-3 from the manual IDH1 R132H protocol. Antigen retrieval conditions may need optimization (e.g., different pH buffer, duration).

  • Blocking: Incubate with blocking buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the anti-D-2-HG antibody according to the manufacturer's datasheet or in-house optimization.

    • Apply to sections and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection: Follow steps 6-7 from the manual IDH1 R132H protocol, using an appropriate HRP-conjugated anti-rabbit secondary antibody.

  • Counterstaining, Dehydration, and Mounting: Follow steps 8-9 from the manual IDH1 R132H protocol.

Interpretation of Results:

  • Positive Staining: Brown staining (cytoplasmic and/or nuclear) in tumor cells.

  • Post-therapy Assessment: A significant decrease in the intensity and percentage of positive tumor cells is expected in post-treatment biopsies compared to pre-treatment samples from patients responding to this compound.

  • Controls: An IDH1-mutated tumor (pre-treatment) should be used as a positive control and an IDH1 wild-type tumor as a negative control.

IHC Experimental Workflow and Quantification

The following diagrams illustrate the general workflow for an IHC experiment and a logical approach to quantifying the results.

IHC_Workflow cluster_workflow IHC Staining Workflow Tissue_Prep Tissue Preparation (FFPE Sectioning) Deparaffinization Deparaffinization & Rehydration Tissue_Prep->Deparaffinization Antigen_Retrieval Antigen Retrieval (HIER) Deparaffinization->Antigen_Retrieval Blocking_steps Blocking Steps (Peroxidase & Protein) Antigen_Retrieval->Blocking_steps Primary_Ab Primary Antibody Incubation Blocking_steps->Primary_Ab Secondary_Ab Secondary Antibody & Detection System Primary_Ab->Secondary_Ab Chromogen Chromogen Reaction (DAB) Secondary_Ab->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Imaging Slide Scanning & Imaging Dehydration->Imaging

Caption: A generalized workflow for immunohistochemistry experiments.

IHC_Quantification_Logic Start Stained Slide Image Path_Review Pathologist Review (Qualitative Assessment) Start->Path_Review Image_Analysis Digital Image Analysis Start->Image_Analysis ROI_Selection Select Regions of Interest (Tumor Area) Image_Analysis->ROI_Selection Cell_Segmentation Cell Segmentation (Tumor vs. Stroma) ROI_Selection->Cell_Segmentation Staining_Intensity Measure Staining Intensity (0, 1+, 2+, 3+) Cell_Segmentation->Staining_Intensity Percent_Positive Calculate Percentage of Positive Cells at Each Intensity Staining_Intensity->Percent_Positive H_Score Calculate H-Score Σ [Intensity x % Positive] Percent_Positive->H_Score Comparison Compare Pre- vs. Post-Therapy H-Scores H_Score->Comparison

Caption: Logical workflow for semi-quantitative IHC analysis using H-Score.

Quantification of IHC Staining

To objectively assess changes in biomarker expression, particularly for 2-HG, a semi-quantitative scoring method such as the H-score is recommended.[15] This method considers both the intensity of the staining and the percentage of positively stained cells.

H-Score Calculation:

The H-score is calculated using the following formula:

H-Score = [1 × (% cells 1+)] + [2 × (% cells 2+)] + [3 × (% cells 3+)]

Where:

  • % cells 1+ is the percentage of cells with weak staining intensity.

  • % cells 2+ is the percentage of cells with moderate staining intensity.

  • % cells 3+ is the percentage of cells with strong staining intensity.

The resulting H-score ranges from 0 to 300. This quantitative approach allows for a more objective comparison of biomarker levels in pre- and post-treatment tissue samples.[16] Digital pathology and image analysis software can greatly improve the accuracy and reproducibility of these measurements.[17]

Conclusion

Immunohistochemistry is an indispensable tool for evaluating the in-situ effects of this compound. The protocols and analytical approaches outlined in these application notes provide a framework for the robust assessment of IDH1 R132H and 2-HG as biomarkers for patient selection and pharmacodynamic response. Consistent and validated IHC procedures, coupled with quantitative analysis, will yield valuable insights into the therapeutic efficacy of IDH1 inhibitors in both preclinical and clinical settings.

References

Troubleshooting & Optimization

BAY-1436032 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and mechanism of action of BAY-1436032.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in various solvents?

A: this compound exhibits high solubility in DMSO and Ethanol, but is insoluble in water.[1] Quantitative solubility data is summarized in the table below. Note that solubility can vary between batches and is affected by factors such as temperature and the purity of the solvent. For DMSO, using a fresh, anhydrous grade is crucial as absorbed moisture can significantly reduce solubility.[1][2]

Data Presentation: this compound Solubility

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO 125 mg/mL255.35 mMUltrasonic and warming may be required.[2]
120 mg/mL245.14 mMSonication and heating are recommended.[3]
111.5 mg/mL227.76 mM
98 mg/mL200.19 mMUse fresh DMSO to avoid reduced solubility due to moisture.[1]
Ethanol 98 mg/mL200.19 mM[1][4]
3 mg/mL[5]
DMF 1 mg/mL[5]
Water InsolubleInsoluble[1]
In Vivo Formulation 4 mg/mL8.17 mM10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[3]

Molecular Weight of this compound: 489.53 g/mol [2]

Q2: How should I prepare a stock solution of this compound?

A: Proper preparation of stock solutions is critical for experimental success. The following protocol outlines the recommended procedure for preparing a 10 mM stock solution in DMSO.

Experimental Protocols: Preparation of a 10 mM Stock Solution

  • Pre-Experiment Preparation:

    • Bring the vial of this compound powder to room temperature before opening.

    • Use a fresh, anhydrous grade of DMSO to ensure maximum solubility.[1][2]

  • Calculation:

    • Determine the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution from a 5 mg vial:

      • Mass (mg) = 5 mg

      • Molecular Weight ( g/mol ) = 489.53

      • Desired Concentration (M) = 0.010

      • Volume (L) = Mass (g) / (Molecular Weight * Concentration)

      • Volume (L) = 0.005 / (489.53 * 0.010) = 0.001021 L or 1.021 mL

    • Therefore, add 1.021 mL of DMSO to 5 mg of this compound powder.

  • Dissolution:

    • Add the calculated volume of DMSO to the vial containing the compound.

    • Vortex the solution to facilitate dissolution.

    • If the compound does not fully dissolve, brief sonication or warming in a water bath (37°C) is recommended.[2][3]

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[2]

    • Store the aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter periods (up to 1 year).[2]

G cluster_prep Stock Solution Workflow A 1. Equilibrate This compound Powder B 2. Add Anhydrous DMSO A->B C 3. Vortex Solution B->C D Compound Dissolved? C->D E 4. Gentle Warming / Sonication D->E No F 5. Aliquot into Single-Use Tubes D->F Yes E->C G 6. Store at -80°C F->G

Caption: Workflow for preparing this compound stock solution.

Q3: My this compound is precipitating out of solution in my cell culture media. What can I do?

A: Precipitation in aqueous media is a common issue for hydrophobic compounds. This is often due to the final concentration of the solvent (e.g., DMSO) being too low to maintain solubility, or the compound's concentration exceeding its solubility limit in the media.

Troubleshooting Guide: Compound Precipitation

  • Check Final DMSO Concentration: Ensure the final percentage of DMSO in your cell culture medium is sufficient to maintain solubility but non-toxic to your cells. For many cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.

  • Lower the Working Concentration: The most straightforward solution is to test a lower final concentration of this compound in your experiment.

  • Serial Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform a serial dilution. First, dilute your stock solution in a small volume of media, then add this intermediate dilution to your final culture volume. This can prevent localized high concentrations that lead to precipitation.

  • Re-dissolve Stock: Ensure your stock solution is fully dissolved before use. If any precipitate is visible in the stock, warm it gently and vortex before making dilutions.

G start Precipitation Observed in Culture Media check_stock Is the stock solution clear? start->check_stock redissolve Warm/Vortex stock solution check_stock->redissolve No check_conc Is the final working concentration too high? check_stock->check_conc Yes redissolve->check_stock lower_conc Reduce final concentration check_conc->lower_conc Yes check_dmso Is the final DMSO concentration <0.1%? check_conc->check_dmso No end Problem Resolved lower_conc->end use_serial Use serial dilution into media check_dmso->use_serial Yes check_dmso->end No use_serial->end

Caption: Troubleshooting flowchart for this compound precipitation.

Q4: What is the mechanism of action for this compound?

A: this compound is a potent and selective oral inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme.[4][6][7] In normal cells, wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG).[8] However, mutations in IDH1 (such as IDH1-R132X) give the enzyme a neomorphic function, causing it to convert α-KG into the oncometabolite R-2-hydroxyglutarate (R-2HG).[8][9] High levels of R-2HG disrupt cellular metabolism and epigenetic regulation, leading to impaired cell differentiation and promoting tumorigenesis.[8][10] this compound acts by specifically inhibiting the activity of these IDH1 mutants, thereby blocking the production of R-2HG.[6][10] This reduction in R-2HG levels allows for the restoration of normal cellular differentiation processes.[4][6]

G cluster_wt Wild-Type IDH1 Pathway cluster_mutant Mutant IDH1 Pathway cluster_inhibition Inhibition by this compound Isocitrate Isocitrate aKG aKG Isocitrate->aKG Wild-Type IDH1 aKG2 α-Ketoglutarate R2HG Oncometabolite R-2-Hydroxyglutarate aKG2->R2HG Mutant IDH1 (e.g., R132H) Block Impaired Cell Differentiation R2HG->Block BAY This compound mIDH1 Mutant IDH1 BAY->mIDH1 Inhibits

Caption: Signaling pathway of mutant IDH1 and inhibition by this compound.

References

Potential off-target effects of BAY-1436032

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BAY-1436032.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orally available, potent, and highly selective pan-inhibitor of mutant forms of isocitrate dehydrogenase 1 (IDH1).[1][2] In cancer cells with IDH1 mutations (e.g., R132H, R132C, R132G, R132S, and R132L), the mutant enzyme neomorphically converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4][5] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations (histone and DNA hypermethylation) and a block in cellular differentiation.[4][6] this compound specifically binds to and inhibits the activity of these IDH1 mutants, thereby lowering 2-HG levels. This restores normal cellular differentiation and inhibits tumor cell proliferation.[1][2]

Q2: How selective is this compound for mutant IDH1 over wild-type IDH1 and IDH2?

A2: this compound demonstrates a high degree of selectivity for mutant IDH1 over wild-type IDH1 (wtIDH1) and wild-type or mutant IDH2.[1] Preclinical studies have shown that it has virtually no effect on wtIDH1 and the structurally related IDH2 proteins at concentrations where it potently inhibits mutant IDH1.[7] This high selectivity is a key feature of its favorable safety profile.[4]

Q3: Has this compound been screened against a broader panel of kinases or other enzymes?

A3: Yes, preclinical studies have indicated that this compound exhibits a favorable selectivity profile against a large panel of off-target proteins in vitro.[3][8] This suggests a low potential for off-target effects mediated by interactions with other cellular kinases or enzymes.

Q4: What are the potential clinically observed side effects of this compound?

A4: In Phase I clinical trials involving patients with IDH1-mutant solid tumors and acute myeloid leukemia (AML), this compound was generally well-tolerated, and a maximum tolerated dose (MTD) was not identified in some studies.[9][10] The favorable safety profile is consistent with its high selectivity.[4] However, as with any therapeutic agent, some treatment-emergent adverse events have been reported. For specific details on adverse events observed in clinical trials, it is recommended to consult the primary clinical trial publications.

Troubleshooting Guides

Problem 1: Unexpected cellular toxicity in in vitro experiments at high concentrations.

Potential Cause Troubleshooting Step
Concentration too high: Exceeding the optimal concentration range may lead to non-specific effects.Review the literature for recommended in vitro concentrations. This compound shows activity in the nanomolar range for mutant IDH1 inhibition.[7][11]
Cell line sensitivity: The specific genetic background of your cell line may make it more susceptible to subtle off-target effects at high concentrations.Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity.Ensure the final solvent concentration in your culture medium is below the toxic threshold for your cells (typically <0.1%). Run a solvent-only control.

Problem 2: Lack of expected biological effect (e.g., differentiation) in IDH1-mutant cells.

Potential Cause Troubleshooting Step
Incorrect cell line: The cell line may not harbor an IDH1 mutation susceptible to this compound.Confirm the IDH1 mutation status of your cell line through sequencing.
Insufficient drug concentration or exposure time: The concentration or duration of treatment may be inadequate to achieve the desired biological effect.Optimize the concentration and duration of this compound treatment. Time-course experiments are recommended.
Drug degradation: Improper storage or handling may lead to reduced activity of the compound.Store this compound according to the manufacturer's instructions. Prepare fresh stock solutions regularly.
Cellular resistance mechanisms: The cells may have intrinsic or acquired resistance to IDH1 inhibition.Consider investigating downstream signaling pathways to identify potential resistance mechanisms.

Data on Selectivity of this compound

The following table summarizes the inhibitory activity of this compound against various IDH enzymes.

Enzyme TargetIC50 (in vitro)Reference
Mutant IDH1 (R132H) 15 nM[7]
Mutant IDH1 (R132C) 45 nM (intracellular R-2HG production)[11]
Mutant IDH1 (R132H) 60 nM (intracellular R-2HG production)[11]
Wild-type IDH1 20 µM[7]
Wild-type/Mutant IDH2 >100 µM[7]

Signaling Pathways and Experimental Workflows

Mutant IDH1 Signaling Pathway and Inhibition by this compound

mIDH1_pathway cluster_0 Normal Cell cluster_1 IDH1-Mutant Cancer Cell cluster_2 Treatment with this compound Isocitrate Isocitrate aKG aKG Isocitrate->aKG wtIDH1 Cellular_Processes Cellular_Processes aKG->Cellular_Processes α-KG-dependent dioxygenases aKG_mut α-Ketoglutarate Two_HG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->Two_HG mutant IDH1 Epigenetic_Changes Histone & DNA Hypermethylation Two_HG->Epigenetic_Changes Inhibition of α-KG-dependent dioxygenases Differentiation_Block Block in Cellular Differentiation Epigenetic_Changes->Differentiation_Block BAY1436032 This compound BAY1436032->Two_HG Inhibits

Caption: On-target action of this compound in mutant IDH1 cells.

Experimental Workflow for Assessing Off-Target Effects

off_target_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Assessment cluster_2 Clinical Evaluation start This compound Compound kinase_panel Kinase Panel Screening start->kinase_panel enzyme_panel Broad Enzyme Panel Screening start->enzyme_panel wt_cell_lines Wild-Type Cell Line Proliferation Assay start->wt_cell_lines preclinical_models Preclinical Models (e.g., Xenografts) kinase_panel->preclinical_models enzyme_panel->preclinical_models wt_cell_lines->preclinical_models toxicity_assessment Toxicity Assessment (e.g., body weight, histology) preclinical_models->toxicity_assessment pk_pd Pharmacokinetics/ Pharmacodynamics preclinical_models->pk_pd phase1_trials Phase I Clinical Trials preclinical_models->phase1_trials safety_profile Safety & Tolerability (Adverse Events) phase1_trials->safety_profile

Caption: Workflow for evaluating potential off-target effects.

Experimental Protocols

Protocol 1: In Vitro Assessment of 2-HG Inhibition in IDH1-Mutant Cells

  • Cell Culture: Culture IDH1-mutant cells (e.g., primary human AML cells or engineered cell lines) in appropriate media.

  • Treatment: Seed cells in multi-well plates and treat with a dose range of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).

  • Metabolite Extraction: After treatment, harvest the cells and perform metabolite extraction using a suitable method (e.g., methanol/water/chloroform extraction).

  • 2-HG Measurement: Quantify intracellular 2-HG levels using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Normalize 2-HG levels to cell number or protein concentration. Calculate the IC50 value by plotting the percentage of 2-HG inhibition against the log concentration of this compound.

Protocol 2: Colony-Forming Assay for Differentiation Assessment

  • Cell Preparation: Isolate mononuclear cells from patient samples or use IDH1-mutant cell lines.

  • Treatment in Methylcellulose (B11928114): Plate cells in semi-solid methylcellulose medium containing appropriate cytokines and varying concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for 10-14 days to allow for colony formation.

  • Colony Counting and Analysis: Score the number and morphology of colonies under a microscope. A decrease in blast-like colonies and an increase in colonies with differentiated morphology indicate a positive drug effect.

Protocol 3: In Vivo Efficacy and Safety Assessment in a Patient-Derived Xenograft (PDX) Model

  • Model Establishment: Engraft immunodeficient mice (e.g., NSG mice) with primary human IDH1-mutant AML cells.

  • Treatment Administration: Once leukemia is established (confirmed by monitoring human CD45+ cells in peripheral blood), randomize mice into treatment (this compound administered orally) and vehicle control groups.

  • Monitoring:

    • Efficacy: Regularly monitor tumor burden (e.g., percentage of hCD45+ cells in blood, spleen, and bone marrow) and overall survival.

    • Pharmacodynamics: Collect serum or plasma at specified time points to measure 2-HG levels.

    • Safety/Toxicity: Monitor animal body weight, general health, and perform histological analysis of major organs at the end of the study.

  • Data Analysis: Compare tumor growth, survival curves, and 2-HG levels between the treated and control groups to assess the efficacy and on-target activity of this compound. Evaluate safety based on the toxicity monitoring data.

References

Technical Support Center: Optimizing BAY-1436032 Treatment Duration In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-mutant IDH1 inhibitor, BAY-1436032, in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally available small-molecule inhibitor that specifically targets mutant forms of the isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2] Wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG), while mutant IDH1 gains a neomorphic function, converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[3] High levels of 2-HG disrupt epigenetic regulation and block cellular differentiation, thereby promoting tumorigenesis.[3] this compound inhibits the activity of various IDH1 mutants, leading to a reduction in 2-HG levels, which in turn restores normal cellular differentiation and inhibits tumor cell proliferation.[1][3]

Q2: What are the key considerations when designing an in vivo efficacy study for this compound?

A2: Key considerations for designing an in vivo study include:

  • Animal Model: Utilize a relevant xenograft or patient-derived xenograft (PDX) model harboring a known IDH1 mutation.[4]

  • Route of Administration and Formulation: this compound is orally bioavailable and is typically administered via oral gavage.[4] A suitable vehicle should be used to ensure solubility and stability.

  • Dose and Schedule: Preclinical studies have shown efficacy with once-daily dosing.[4] Dose-ranging studies are recommended to determine the optimal dose for a specific model.

  • Pharmacodynamic (PD) Biomarkers: The primary PD biomarker is the level of 2-HG in plasma, serum, or tumor tissue.[4] A significant reduction in 2-HG indicates target engagement.

  • Efficacy Endpoints: Common efficacy endpoints include tumor volume, overall survival, and monitoring of leukemia burden in peripheral blood for hematological malignancy models.[4]

Q3: How long should I treat my animal models with this compound?

A3: The optimal treatment duration is model-dependent and should be determined empirically. In a preclinical study using an IDH1-mutant AML PDX model, treatment with 150 mg/kg this compound once daily for 150 days resulted in sustained suppression of 2-HG, clearance of AML blasts, and prolonged survival.[4] In another study, a 4-week treatment was sufficient to significantly deplete leukemic stem cells.[4] For solid tumor models, treatment is often continued for a defined period (e.g., 21 or 28 days) or until tumors in the control group reach a predetermined endpoint. Continuous long-term treatment may be necessary to maintain response and prevent relapse.

Q4: How can I monitor the pharmacodynamic effect of this compound in vivo?

A4: The most direct pharmacodynamic marker is the level of the oncometabolite 2-HG.[4] This can be measured in tumor tissue, plasma, or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A significant reduction in 2-HG levels after treatment is a key indicator of target engagement.[4] In preclinical AML models, a rapid decline in serum R-2HG levels was observed as early as three hours after administration of this compound.[4]

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps
Lack of tumor growth inhibition despite treatment. 1. Insufficient drug exposure at the tumor site.2. Suboptimal dosing or scheduling.3. Intrinsic or acquired resistance.4. Issues with drug formulation and stability.1. Perform pharmacokinetic studies to determine plasma and tumor drug concentrations.2. Conduct dose-response studies to identify the optimal dose and schedule for your model.3. Investigate potential resistance mechanisms (e.g., upregulation of alternative signaling pathways).4. Verify the stability and solubility of your dosing formulation.
Tumor regrowth after an initial response. 1. Acquired resistance to this compound.2. Insufficient treatment duration to eradicate all cancer cells.3. Selection of a resistant subclone of cells.1. Analyze the regrown tumors for potential resistance mechanisms.2. Consider extending the treatment duration in subsequent experiments if the drug is well-tolerated.3. Explore combination therapies to overcome resistance. A combination of this compound with azacitidine has shown synergistic effects in preclinical AML models.[5][6]
High variability in tumor growth within the same treatment group. 1. Inconsistent drug administration.2. Inherent tumor heterogeneity.3. Differences in animal health or initial tumor engraftment.1. Ensure consistent oral gavage technique and that the drug formulation is homogenous.2. Increase the number of animals per group to improve statistical power.3. Monitor animal health closely and ensure uniform tumor implantation.
Difficulty in detecting a significant reduction in 2-HG levels. 1. Insufficient drug potency or exposure.2. Issues with the sensitivity of the 2-HG assay.3. Timing of sample collection.1. Re-evaluate the dosing regimen to ensure adequate drug exposure.2. Validate the sensitivity and accuracy of your 2-HG measurement assay.3. Collect plasma and tumor samples at the expected time of maximum drug concentration (Tmax). For this compound, significant 2-HG reduction has been observed as early as 3 hours post-dose.[4]

Data Presentation

Table 1: Summary of In Vivo Efficacy of this compound in an IDH1-mutant AML PDX Model

Treatment Group Dose & Schedule Key Outcomes Reference
Vehicle Control-Progressive increase in serum R-2HG and leukemic burden, leading to mortality.[4]
This compound45 mg/kg, once daily, oralInitial reduction in serum R-2HG, but levels increased by day 120. Delayed but not complete suppression of leukemic progression.[4]
This compound150 mg/kg, once daily, oralSustained and nearly complete suppression of serum R-2HG for 150 days. Clearance of AML blasts in peripheral blood and prolonged survival.[4]

Experimental Protocols

Protocol: In Vivo Efficacy Assessment of this compound in a Patient-Derived Xenograft (PDX) AML Model

  • Animal Model: Use immunodeficient mice (e.g., NSG mice).

  • Cell Preparation and Transplantation: Engraft mice with primary human AML cells harboring an IDH1 mutation.

  • Monitoring Engraftment: Monitor engraftment by measuring the percentage of human CD45+ cells in the peripheral blood via flow cytometry.

  • Randomization and Treatment: Once engraftment is confirmed (e.g., 2-5% hCD45+ cells), randomize mice into treatment and vehicle control groups.

  • Drug Formulation and Administration: Formulate this compound in a suitable vehicle. Administer the drug or vehicle once daily via oral gavage.

  • Monitoring:

    • Monitor animal health and body weight regularly.

    • Perform serial blood sampling to monitor the percentage of hCD45+ cells and to measure serum R-2HG levels.

  • Efficacy Endpoints:

    • Primary endpoints: Overall survival and burden of leukemic cells in peripheral blood and bone marrow.

    • Secondary endpoint: Serum R-2HG levels.

  • Terminal Analysis: At the end of the study, collect bone marrow and spleen for analysis of leukemic infiltration.

Visualizations

BAY1436032_Mechanism_of_Action cluster_0 Normal Cell cluster_1 IDH1-Mutant Cancer Cell cluster_2 Treatment Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Wild-Type IDH1 alpha-Ketoglutarate_mut alpha-Ketoglutarate 2-Hydroxyglutarate 2-Hydroxyglutarate (2-HG) (Oncometabolite) alpha-Ketoglutarate_mut->2-Hydroxyglutarate Mutant IDH1 Epigenetic Dysregulation Epigenetic Dysregulation (DNA/Histone Hypermethylation) 2-Hydroxyglutarate->Epigenetic Dysregulation Differentiation Block Block in Cellular Differentiation Epigenetic Dysregulation->Differentiation Block Tumorigenesis Tumorigenesis Differentiation Block->Tumorigenesis This compound This compound Mutant_IDH1_Inhibited Mutant IDH1 This compound->Mutant_IDH1_Inhibited Inhibits

Caption: Mechanism of action of this compound in IDH1-mutant cancer cells.

Experimental_Workflow Start Start Animal_Model Select IDH1-Mutant Xenograft/PDX Model Start->Animal_Model Tumor_Implantation Implant Tumor Cells/ Tissue into Mice Animal_Model->Tumor_Implantation Monitor_Engraftment Monitor Tumor Growth/ Leukemia Engraftment Tumor_Implantation->Monitor_Engraftment Randomization Randomize Mice into Treatment Groups Monitor_Engraftment->Randomization Treatment_Phase Administer this compound or Vehicle (Daily) Randomization->Treatment_Phase Monitoring Monitor Tumor Volume, Body Weight, 2-HG Levels Treatment_Phase->Monitoring Endpoint Continue Treatment until Predefined Endpoint Monitoring->Endpoint Analysis Analyze Efficacy: Tumor Growth Inhibition, Survival, Biomarkers Endpoint->Analysis End End Analysis->End

References

BAY-1436032 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of BAY-1436032, along with troubleshooting guides and frequently asked questions to ensure successful experimentation.

Stability and Storage Conditions

Proper storage of this compound is critical to maintain its integrity and ensure reproducible experimental results. Below is a summary of recommended storage conditions for the compound in both solid and solvent forms.

Storage of Solid Compound:

Supplier RecommendationTemperatureDuration
MedchemExpress-20°C1 year
-80°C2 years
Cayman Chemical-20°C≥ 4 years[1]
Selleck Chemicals-20°C3 years[2]
MedKoo Biosciences-20°C3 years[3]
4°C2 years[3]
TargetMol-20°C3 years[4]
ChemgoodRoom temperatureFor months[5]
-20°C3 years[5]

Storage of Stock Solutions in Solvent:

Supplier RecommendationSolventTemperatureDuration
MedchemExpressNot specified-20°C1 year[6]
-80°C2 years[6]
Selleck ChemicalsSolvent-20°C1 month[2]
-80°C1 year[2]
MedKoo BiosciencesSolvent-20°C2 weeks[3]
-80°C3 months[3]
TargetMolSolvent-80°C1 year[4]

Solubility Data

The solubility of this compound in various common laboratory solvents is summarized below. It is important to note that for in vivo studies, specific formulations are required to achieve a homogeneous suspension.

SolventSolubilitySupplier
DMSO3 mg/mLCayman Chemical[1]
DMSO98 mg/mL (200.19 mM)Selleck Chemicals[2]
DMSO111.50 mg/mL (227.76 mM)MedKoo Biosciences[3]
DMSO120 mg/mL (245.14 mM)TargetMol[4]
Ethanol (B145695)3 mg/mLCayman Chemical[1]
Ethanol98 mg/mLSelleck Chemicals[2]
Ethanol98.0 mg/mL (200.19 mM)MedKoo Biosciences[3]
DMF1 mg/mLCayman Chemical[1]
WaterInsolubleSelleck Chemicals[2]

In Vivo Formulation Example: A suggested formulation for oral administration is a homogeneous suspension in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, with a concentration of 4 mg/mL.[4] Sonication is recommended to aid in dissolution.[4]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Q1: My this compound has precipitated out of solution. What should I do?

A1: Precipitation can occur for several reasons, including low solubility in the chosen solvent or temperature fluctuations.

  • Verify Solvent and Concentration: Ensure you are using a recommended solvent (e.g., DMSO, Ethanol) and that you have not exceeded the maximum solubility.

  • Gentle Warming and Sonication: For solutions in DMSO, gentle warming and sonication can help redissolve the compound.[4]

  • Fresh Solvent: Use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[2]

  • Storage: Ensure stock solutions are stored properly, as repeated freeze-thaw cycles can contribute to precipitation. It is recommended to aliquot stock solutions to avoid this.[2]

Q2: I am observing inconsistent results between experiments. What could be the cause?

A2: Inconsistent results can stem from compound degradation or variations in experimental setup.

  • Compound Integrity: Verify that the compound has been stored correctly according to the recommended temperature and duration guidelines. Degradation can occur if the compound is stored improperly.

  • Solution Preparation: Prepare fresh stock solutions regularly. Avoid using old stock solutions, especially if they have been stored at -20°C for an extended period. For long-term storage of solutions, -80°C is generally recommended.[2][3][4][6]

  • Experimental Conditions: Ensure all other experimental parameters, such as cell density and incubation times, are consistent.

Q3: I am having difficulty dissolving this compound for my in vivo study. What do you recommend?

A3: this compound has poor aqueous solubility, requiring a specific formulation for in vivo applications.

  • Use a Co-solvent System: A common approach is to first dissolve the compound in a small amount of DMSO and then dilute it with other vehicles like PEG300, Tween 80, and saline to create a stable suspension.[4]

  • Sonication: Use sonication to ensure the compound is evenly dispersed in the vehicle.[4]

  • Solvent Toxicity: When using DMSO for in vivo studies, it is important to control the final concentration to avoid toxicity to the animals. For normal mice, the DMSO concentration should be below 10%, and for more sensitive models like nude or transgenic mice, it should be kept below 2%.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound?

A1: To prepare a stock solution, dissolve the solid this compound powder in a suitable solvent such as DMSO or ethanol to the desired concentration.[1][2][3][4][5][7] It is advisable to use fresh, anhydrous DMSO as it can absorb moisture, which may reduce the solubility of the compound.[2] For high concentrations in DMSO, sonication and gentle heating may be necessary to fully dissolve the compound.[4]

Q2: How should I store the stock solution?

A2: For optimal stability, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -80°C for long-term storage (up to 1-2 years depending on the supplier) or at -20°C for shorter-term storage (from 2 weeks to 1 month).[2][3][4][6]

Q3: Is this compound light-sensitive?

A3: While specific information on light sensitivity is not consistently provided by all suppliers, it is good laboratory practice to store all chemical compounds, including this compound, in light-protected vials or containers to prevent potential photodegradation.

Q4: What is the appearance of solid this compound?

A4: this compound is typically supplied as a solid powder.[5]

Experimental Protocols

In Vitro Cell-Based Assay for Proliferation:

  • Cell Seeding: Seed cells (e.g., NCH551b patient-derived glioma cells) in 96-well plates at a density of 4000 cells/well. For suspension cells, use appropriate plates.

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 500 nM and 2.5 µM) or a DMSO vehicle control.

  • Incubation and Measurement: Perform measurements at specified time points (e.g., 7, 14, and 21 days) after the initial treatment.

  • Media Change: Replenish the medium with fresh drug-containing medium after the first 7 and 14 days of treatment.

  • Data Acquisition: Use a microplate reader to measure cell proliferation.[2]

In Vivo Animal Study:

  • Animal Model: Utilize appropriate animal models, such as NSG mice transplanted with primary acute myeloid leukemia (AML) cells from a patient with an IDH1 mutation.[6]

  • Formulation Preparation: Prepare the dosing solution, for example, by suspending this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4]

  • Administration: Administer this compound or a vehicle control to the mice once daily by oral gavage at the desired dosage (e.g., 45 or 150 mg/kg body weight).[6]

  • Monitoring: Monitor the animals regularly for signs of toxicity and tumor progression. Measure relevant biomarkers such as serum R-2HG levels and human CD45+ cells in peripheral blood.[6]

  • Efficacy Endpoints: Evaluate treatment efficacy based on endpoints such as tumor growth inhibition, reduction in leukemic blast clearance, and overall survival.[3]

Visual Troubleshooting Workflow

This compound Troubleshooting Troubleshooting Workflow for this compound start Start: Encountering Issue issue_type Identify Issue Type start->issue_type precipitation Precipitation of Compound issue_type->precipitation Precipitation inconsistent_results Inconsistent Experimental Results issue_type->inconsistent_results Inconsistency dissolution_problem Difficulty Dissolving for In Vivo Use issue_type->dissolution_problem Dissolution check_solubility Verify Solvent & Concentration precipitation->check_solubility check_storage Verify Compound Storage Conditions inconsistent_results->check_storage use_cosolvent Use Co-solvent System (e.g., DMSO, PEG300, Tween 80) dissolution_problem->use_cosolvent warm_sonicate Gentle Warming & Sonication check_solubility->warm_sonicate OK fresh_dmso Use Fresh DMSO warm_sonicate->fresh_dmso Still Precipitated aliquot_storage Aliquot & Store Properly fresh_dmso->aliquot_storage Still Precipitated resolve Issue Resolved aliquot_storage->resolve Resolved fresh_solution Prepare Fresh Stock Solution check_storage->fresh_solution Storage OK consistent_params Ensure Consistent Experimental Parameters fresh_solution->consistent_params Solution Fresh consistent_params->resolve Resolved sonicate_suspension Sonicate to Create Homogeneous Suspension use_cosolvent->sonicate_suspension Formulated check_dmso_conc Control Final DMSO Concentration for In Vivo sonicate_suspension->check_dmso_conc Suspended check_dmso_conc->resolve Resolved

Caption: A flowchart for troubleshooting common issues with this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing animal studies with the pan-mutant IDH1 inhibitor, BAY-1436032.

Introduction

This compound is a potent and selective oral inhibitor of mutant forms of isocitrate dehydrogenase 1 (IDH1).[1] It specifically targets various IDH1-R132X mutations, preventing the conversion of alpha-ketoglutarate (B1197944) (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][2] Preclinical and clinical data have consistently shown that this compound has a favorable safety profile and is generally well-tolerated.[3][4][5] In multiple studies, a maximum tolerated dose (MTD) was not identified, indicating a low incidence of dose-limiting toxicities.[3][4][5]

Despite this favorable profile, proactive monitoring is a critical component of any well-designed in vivo study. This guide provides a framework for monitoring animal health, troubleshooting unexpected observations, and implementing best practices for toxicity assessment during your research with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known toxicity profile of this compound in animal studies?

A1: Preclinical studies have reported that this compound did not exhibit significant toxicity in vivo. This has been corroborated in Phase I clinical trials in human subjects with both advanced solid tumors and acute myeloid leukemia (AML), where the compound was found to be safe and well-tolerated.[3][4][5]

Q2: A maximum tolerated dose (MTD) for this compound was not reached in clinical trials. What does this imply for my animal study design?

A2: The absence of a defined MTD suggests a wide therapeutic window.[3][4][5] For your animal studies, this means you can likely explore a broad range of doses to establish efficacy without being constrained by severe toxicity. However, it is still crucial to perform dose-range finding studies in your specific animal model to determine the optimal biological dose and to establish a baseline for safety monitoring.

Q3: My animals are showing unexpected weight loss. Is this a known side effect of this compound?

A3: Significant weight loss has not been reported as a common adverse event in preclinical or clinical studies of this compound. If you observe this, it is critical to investigate other potential causes. Please refer to the Troubleshooting Guide: Unexpected Clinical Signs for a systematic approach to this issue.

Q4: Are there any recommended routine monitoring parameters for animals treated with this compound?

A4: Yes. While this compound is considered safe, we recommend a standard panel of in-life observations and scheduled biological sampling as a best practice. This includes daily clinical observations, weekly body weight measurements, and periodic hematological and serum biochemistry analysis. See the Experimental Protocols section for detailed methodologies.

Q5: What is the mechanism of action for this compound?

A5: this compound is an allosteric inhibitor that targets the mutant IDH1 enzyme. By binding to the enzyme, it prevents the neomorphic reaction that converts α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[1][6] The reduction in 2-HG levels is believed to reverse the epigenetic alterations that block cellular differentiation, thereby promoting normal cell development.[2][6]

BAY1436032_Mechanism cluster_0 Normal Cell Metabolism (Wild-Type IDH1) cluster_1 Cancer Cell Metabolism (Mutant IDH1) cluster_2 Therapeutic Intervention Isocitrate_wt Isocitrate aKG_wt α-Ketoglutarate Isocitrate_wt->aKG_wt IDH1_wt Cellular\nDifferentiation Cellular Differentiation aKG_wt->Cellular\nDifferentiation IDH1_wt IDH1 (Wild-Type) aKG_mut α-Ketoglutarate twoHG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->twoHG IDH1_mut Block in\nDifferentiation Block in Differentiation twoHG->Block in\nDifferentiation IDH1_mut IDH1 (Mutant) BAY1436032 This compound BAY1436032->IDH1_mut Inhibits Troubleshooting_Workflow Start Observation: Unexpected clinical signs (e.g., weight loss, lethargy) Check_Dosing Step 1: Verify Dosing - Correct dose? - Correct route? - Formulation error? Start->Check_Dosing Check_Environment Step 2: Assess Environment - Housing conditions? - Husbandry issues? - Social stress? Check_Dosing->Check_Environment Isolate_Animal Step 3: Isolate Affected Animal(s) - Perform detailed clinical exam - Monitor food/water intake Check_Environment->Isolate_Animal Consult_Vet Step 4: Veterinary Consultation - Discuss clinical signs - Review study protocol Isolate_Animal->Consult_Vet Collect_Samples Step 5: Collect Diagnostic Samples - Blood for hematology/biochemistry - Fecal/sentinel testing for pathogens Consult_Vet->Collect_Samples Necropsy Step 6: Consider Necropsy - For severely affected or culled animals - Gross pathology and histopathology Collect_Samples->Necropsy Analyze_Data Step 7: Analyze Findings - Correlate with treatment groups - Rule out non-compound-related causes Necropsy->Analyze_Data Decision Conclusion: Determine probable cause and adjust study protocol if necessary Analyze_Data->Decision

References

Interpreting unexpected phenotypes with BAY-1436032

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected phenotypes observed during experiments with BAY-1436032, a potent and selective pan-mutant isocitrate dehydrogenase 1 (IDH1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally available pan-inhibitor of mutant forms of the metabolic enzyme isocitrate dehydrogenase type 1 (IDH1).[1] In tumor cells harboring IDH1 mutations, the mutant enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[2][3] High levels of 2-HG interfere with α-KG-dependent enzymes, leading to epigenetic alterations, including histone and DNA hypermethylation, which ultimately block cellular differentiation and promote tumorigenesis.[3][4] this compound specifically inhibits the activity of various IDH1 mutant forms (including R132H, R132C, R132G, R132L, and R132S), preventing the formation of 2-HG.[1][5][6] This reduction in 2-HG levels leads to the induction of cellular differentiation and inhibition of proliferation in tumor cells expressing mutant IDH1.[1][7]

Q2: How selective is this compound?

A2: this compound has demonstrated a favorable selectivity profile, with high potency against various IDH1-R132X mutants while showing little activity against wild-type IDH1 or IDH2 at concentrations up to 10 μM.[2][7][8] This high specificity contributes to its favorable safety profile in preclinical studies.[9]

Q3: What are the expected on-target effects of this compound in a sensitive cell line or model system?

A3: In IDH1-mutant cancer models, the expected on-target effects of this compound include:

  • A significant reduction in intracellular and plasma levels of the oncometabolite (R)-2-hydroxyglutarate (R-2HG).[6][8]

  • Induction of myeloid differentiation in sensitive acute myeloid leukemia (AML) cells.[6][8]

  • Inhibition of colony formation and proliferation of IDH1-mutant cells.[6][8]

  • Attenuation of histone and DNA hypermethylation.[6][10]

  • In vivo, this can translate to leukemic blast clearance, depletion of leukemic stem cells, and prolonged survival in animal models.[6]

Troubleshooting Guide: Interpreting Unexpected Phenotypes

This guide addresses specific discrepancies between expected and observed results during your experiments with this compound.

Scenario 1: Reduced or No Efficacy in a Known IDH1-Mutant Model

  • Question: I am using a cell line with a confirmed IDH1 mutation, but I am not observing the expected anti-proliferative effects or induction of differentiation with this compound treatment. What could be the reason?

  • Possible Causes and Troubleshooting Steps:

    • Compound Integrity and Concentration:

      • Verify Compound: Ensure the identity and purity of your this compound stock.

      • Fresh Preparation: Prepare fresh dilutions of the compound from a stock solution for each experiment. Long-term storage of diluted solutions may affect compound stability.

      • Dose-Response: Perform a dose-response experiment to confirm the IC50 in your specific cell line and compare it to published values (see Table 1). Your experimental conditions might require a higher concentration.

    • Cell Line Integrity:

      • Mutation Confirmation: Re-verify the IDH1 mutation status of your cell line. Genetic drift can occur in cultured cells over time.

      • Passage Number: Use low-passage cells for your experiments, as high-passage numbers can lead to altered phenotypes and drug responses.

    • Presence of Resistance Mechanisms:

      • Co-occurring Mutations: The presence of other mutations (e.g., in genes like DNMT3A, ASXL1, NRAS) can influence the response to IDH1 inhibition.[9] Consider sequencing your model to identify co-mutations that may confer resistance.

      • Clonal Heterogeneity: Your cell population may contain subclones with different sensitivities to this compound. Even in the absence of a formal clinical response, targeted therapies can induce changes in the clonal composition.[9]

Scenario 2: Variable Efficacy Across Different IDH1-Mutant Models

  • Question: I am testing this compound on several different cell lines, all with IDH1 mutations, but the efficacy is highly variable. Why is this?

  • Possible Causes and Troubleshooting Steps:

    • Specific IDH1 Mutation: While this compound is a pan-mutant inhibitor, the cellular context of different R132 mutations (e.g., R132H vs. R132C) might lead to subtle differences in downstream signaling and drug sensitivity.

    • Genetic Background: The overall genetic landscape of the cancer model plays a crucial role. As mentioned, co-occurring mutations can significantly impact the cellular dependency on the IDH1 mutation and, consequently, the response to its inhibition.

    • Tumor Microenvironment (in vivo): For in vivo studies, factors such as drug penetration into the tumor tissue and interactions with the microenvironment can lead to variable efficacy. This compound has been shown to be brain penetrant.[2][11]

Scenario 3: Unexpected Synergistic or Antagonistic Effects with Other Drugs

  • Question: I am using this compound in combination with another therapeutic agent and observing unexpected synergistic (or antagonistic) effects. How can I investigate this?

  • Possible Causes and Investigation Workflow:

    • Signaling Pathway Crosstalk: this compound's primary effect is on metabolism and epigenetics. However, these can have broad downstream consequences on other signaling pathways. For example, a strong synergistic effect has been observed with the DNA hypomethylating agent azacitidine. This synergy is mediated through the inhibition of MAPK/ERK and RB/E2F signaling, which is not a direct consequence of DNA hypomethylation of MAP kinase genes but rather a transcriptional or post-transcriptional effect.[4]

    • Experimental Workflow for Investigating Synergy:

      • Confirm Synergy: Use methods like the Chou-Talalay method to quantitatively assess synergy.

      • Pathway Analysis: Employ techniques like Western blotting, phospho-protein arrays, or RNA sequencing to analyze key signaling pathways that might be affected by the combination treatment. Based on existing literature, the MAPK/ERK and RB/E2F pathways are key candidates to investigate.[4]

Data Summary

Table 1: In Vitro Efficacy of this compound in Hematopoietic Cells

Cell TypeIDH1 MutationIC50 for (R)-2HG ProductionIC50 for Colony GrowthReference
Mouse hematopoietic cellsIDH1R132H60 nMNot specified[8]
Mouse hematopoietic cellsIDH1R132C45 nMNot specified[8]
Primary human AML cellsIDH1R132C, R132G, R132H, R132L, or R132SNot specified3 - 16 nM[10]
Patient-derived IDH1 wild-type AML cellsWild-typeNot applicable>100 µM[8]

Signaling Pathways and Experimental Workflows

BAY1436032_Mechanism_of_Action cluster_0 Mutant IDH1 Enzyme Activity cluster_1 Downstream Oncogenic Effects cluster_2 Therapeutic Intervention alpha_KG α-Ketoglutarate mutant_IDH1 Mutant IDH1 (e.g., R132H, R132C) alpha_KG->mutant_IDH1 R_2HG Oncometabolite (R)-2-Hydroxyglutarate (2-HG) mutant_IDH1->R_2HG Neomorphic Function Epigenetic_Enzymes α-KG-Dependent Demetylases R_2HG->Epigenetic_Enzymes Inhibition Hypermethylation Histone & DNA Hypermethylation Epigenetic_Enzymes->Hypermethylation Leads to Differentiation_Block Block in Cellular Differentiation Hypermethylation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis Differentiation Cellular Differentiation Differentiation_Block->Differentiation Reversal Proliferation_Inhibition Inhibition of Proliferation Tumorigenesis->Proliferation_Inhibition BAY1436032 This compound BAY1436032->mutant_IDH1 Inhibition

Caption: Mechanism of action of this compound in IDH1-mutant cancer cells.

Troubleshooting_Workflow cluster_0 Observation cluster_1 Initial Verification cluster_2 Hypothesis-Driven Investigation cluster_3 Outcome Unexpected_Phenotype Unexpected Phenotype Observed (e.g., lack of efficacy, synergy) Verify_Compound Step 1: Verify Compound - Purity, concentration - Prepare fresh dilutions Unexpected_Phenotype->Verify_Compound Verify_Model Step 2: Verify Model System - Confirm IDH1 mutation - Check cell passage number Verify_Compound->Verify_Model Resistance_Mech Investigate Resistance - Sequence for co-mutations - Assess clonal heterogeneity Verify_Model->Resistance_Mech If lack of efficacy Pathway_Analysis Analyze Pathway Alterations - Western blot for key pathways (e.g., MAPK/ERK, RB/E2F) - RNA-seq for global changes Verify_Model->Pathway_Analysis If unexpected synergy/ antagonism Interpretation Interpretation of Results Resistance_Mech->Interpretation Pathway_Analysis->Interpretation

References

Technical Support Center: Troubleshooting Cell Culture Contamination in BAY-1436032 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing BAY-1436032. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common cell culture contamination issues that may arise during your experiments. Adherence to strict aseptic techniques is paramount for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an orally available, pan-inhibitor of mutant forms of the isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2][3][4][5] In cancer cells with IDH1 mutations, the mutant enzyme produces an oncometabolite called 2-hydroxyglutarate (2-HG).[1][5][6][7][8] 2-HG interferes with normal cellular processes, including epigenetic regulation and cell differentiation, thereby promoting tumor growth.[1][5][6] this compound selectively inhibits the activity of these IDH1 mutants, leading to a reduction in 2-HG levels, which in turn can induce cellular differentiation and inhibit tumor cell proliferation.[1][2][5][7][9]

Q2: Are there any known interactions between this compound and common cell culture media or supplements?

Currently, there is no specific evidence to suggest direct interactions between this compound and standard cell culture components that would lead to an increased risk of contamination. However, as with any small molecule inhibitor, it is crucial to ensure the sterility of your stock solutions. Always prepare and handle this compound solutions using aseptic techniques, including the use of sterile, filtered solvents and single-use aliquots to prevent the introduction of contaminants.

Q3: Can this compound itself be a source of contamination?

While the compound itself is not a biological contaminant, the solvent used to dissolve it (commonly DMSO) and the handling process can introduce contamination. It is essential to use high-purity, sterile-filtered solvents and prepare stock solutions in a sterile environment, such as a laminar flow hood.

Troubleshooting Guides

Contamination in cell culture can be a significant impediment to research, leading to unreliable data and loss of valuable time and resources. Below are guides to help you identify and address common contamination issues.

Visual Identification of Common Contaminants

The first line of defense against widespread contamination is daily, careful observation of your cell cultures using a light microscope.[10]

Contaminant TypeMacroscopic Appearance in CultureMicroscopic Appearance
Bacteria Sudden turbidity (cloudiness) of the medium.[11][12][13][14] A rapid drop in pH, causing the medium (with phenol (B47542) red) to turn yellow.[11][12][13][14]Small, dark, motile particles, often appearing as rods or cocci between the cells.[11][13][14]
Yeast The medium may become slightly turbid.[15] The pH may remain stable initially but can become acidic over time.[15]Individual, oval or spherical particles that may be seen budding.[14][15] They are larger than bacteria.
Mold (Fungus) Visible filamentous or fuzzy growths, often on the surface of the medium.[11][16] The medium may remain clear initially but can become turbid as the contamination progresses.[15]Thin, filamentous structures (hyphae) that can form a network.[13][15][16] Spores may also be visible.
Mycoplasma Typically no visible signs of contamination. The medium remains clear, and the pH is stable.[14][17][18]Not visible with a standard light microscope due to their small size and lack of a cell wall.[11][14][17][19]
Mycoplasma: The Hidden Contaminant

Mycoplasma is a particularly insidious contaminant as it often does not produce obvious signs of infection, yet it can significantly alter cell physiology, metabolism, and gene expression, leading to unreliable experimental results.[12][17][18][20][21]

Q: How can I detect Mycoplasma contamination?

Since visual inspection is not effective, specific detection methods are necessary.[17] Regular testing (e.g., every 1-2 months) is strongly recommended.[18]

Detection MethodPrincipleAdvantagesDisadvantages
PCR (Polymerase Chain Reaction) Amplifies Mycoplasma-specific DNA sequences.[10][12][13][18][20]Highly sensitive, specific, and rapid.[20]Can be prone to false positives from DNA contamination.[20]
DNA Staining (e.g., DAPI, Hoechst) Fluorescent dyes bind to DNA, revealing extranuclear fluorescent spots (Mycoplasma) around the cell nuclei.[10][13][18]Relatively simple and quick.Less sensitive than PCR and can be difficult to interpret.
Mycoplasma Culture Growing a sample on specific agar (B569324) plates to form characteristic "fried egg" colonies.[10][18]Considered the "gold standard" for definitive identification.Slow, taking up to several weeks for results.
ELISA (Enzyme-Linked Immunosorbent Assay) Detects Mycoplasma antigens.[12][13]Can be used for high-throughput screening.Sensitivity can vary between kits.

Experimental Protocols

Protocol 1: Basic Sterility Test

This protocol can be used to check for bacterial and fungal contamination in cell culture reagents, including this compound stock solutions.

Materials:

  • Sterile microcentrifuge tubes

  • Bacterial culture medium (e.g., Tryptic Soy Broth)

  • Fungal culture medium (e.g., Sabouraud Dextrose Broth)

  • Incubator at 37°C

  • Incubator at 25-30°C

Procedure:

  • In a sterile environment, add a small aliquot (e.g., 10-20 µL) of the test solution (e.g., this compound stock) to a tube containing bacterial culture medium and another tube containing fungal culture medium.

  • As a positive control, inoculate separate tubes of each medium with a known non-pathogenic bacterial and fungal strain, respectively.

  • As a negative control, leave one tube of each medium un-inoculated.

  • Incubate the bacterial culture tubes at 37°C for 3-5 days.

  • Incubate the fungal culture tubes at 25-30°C for 5-7 days.

  • Observe the tubes daily for any signs of turbidity or growth. Turbidity in the test sample tube indicates contamination.

Protocol 2: PCR-Based Mycoplasma Detection

This is a generalized protocol. It is recommended to use a commercial PCR Mycoplasma detection kit and follow the manufacturer's instructions.[18][20]

Materials:

  • Commercial PCR Mycoplasma detection kit (containing primers, polymerase, dNTPs, and positive control DNA)

  • Cell culture supernatant or cell lysate

  • Thermocycler

  • Gel electrophoresis equipment and reagents

Procedure:

  • Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent and has been in culture for at least 3 days without an antibiotic change.

  • Prepare the DNA template from the supernatant or cell lysate according to the kit's instructions.

  • Set up the PCR reaction in a sterile PCR tube by mixing the DNA template, PCR master mix, and primers. Include a positive control (Mycoplasma DNA) and a negative control (nuclease-free water) in separate reactions.

  • Run the PCR program on a thermocycler according to the kit's recommended cycling conditions.

  • Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a band of the expected size in the sample lane indicates Mycoplasma contamination.

Visualizations

Signaling Pathway of Mutant IDH1 and the Effect of this compound

mIDH1_Pathway cluster_0 Normal Cell Metabolism cluster_1 Mutant IDH1 Pathway in Cancer cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-Type IDH1 alpha_KG_mut α-Ketoglutarate Two_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG_mut->Two_HG Mutant IDH1 Epigenetic_Alterations Histone & DNA Hypermethylation Two_HG->Epigenetic_Alterations Differentiation_Block Block in Cell Differentiation Epigenetic_Alterations->Differentiation_Block Tumor_Growth Tumor Growth Differentiation_Block->Tumor_Growth BAY1436032 This compound BAY1436032->Two_HG Inhibits

Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.

Experimental Workflow: Troubleshooting Cell Culture Contamination

Contamination_Workflow Start Routine Microscopic Observation of Cell Culture Suspicion Suspicion of Contamination? Start->Suspicion No_Contamination Continue Routine Culture and Monitoring Suspicion->No_Contamination No Identify Identify Contaminant Type (Visual Cues, pH Change) Suspicion->Identify Yes Bacterial Bacterial Identify->Bacterial Fungal Fungal/Yeast Identify->Fungal Mycoplasma_Suspicion No Visible Signs but Poor Cell Performance Identify->Mycoplasma_Suspicion Action Immediate Action Required Bacterial->Action Fungal->Action Mycoplasma_Test Perform Mycoplasma Test (PCR, Staining, etc.) Mycoplasma_Suspicion->Mycoplasma_Test Discard Discard Contaminated Cultures and Media Action->Discard Decontaminate Thoroughly Decontaminate Incubator, Hood, and Equipment Discard->Decontaminate Quarantine Quarantine and Test Reagents (Media, Serum, etc.) Decontaminate->Quarantine Review Review Aseptic Technique with Lab Personnel Quarantine->Review Positive Positive Result Mycoplasma_Test->Positive Negative Negative Result Mycoplasma_Test->Negative Myco_Action Discard or Treat with Mycoplasma Elimination Reagents Positive->Myco_Action Investigate_Other Investigate Other Causes (e.g., Viral, Chemical) Negative->Investigate_Other Myco_Action->Decontaminate

Caption: A logical workflow for troubleshooting common cell culture contamination events.

Logical Relationship: Sources and Prevention of Contamination

Prevention_Strategy cluster_Sources Potential Contamination Sources cluster_Prevention Prevention Strategies Personnel Lab Personnel (Aerosols, Clothing) Aseptic_Technique Strict Aseptic Technique Personnel->Aseptic_Technique Regular_Testing Regular Mycoplasma Testing Personnel->Regular_Testing Reagents Reagents & Media (Serum, Buffers) Sterile_Reagents Use Certified, Sterile Reagents and Media Reagents->Sterile_Reagents Reagents->Regular_Testing Supplies Non-sterile Supplies (Pipettes, Flasks) Sterile_Supplies Use Sterile, Disposable Supplies Supplies->Sterile_Supplies Environment Environment (Airborne Spores, Dust) Clean_Environment Regular Cleaning and Disinfection of Workspace Environment->Clean_Environment Equipment Equipment (Incubators, Hoods) Equipment_Maint Proper Maintenance and Cleaning of Equipment Equipment->Equipment_Maint CrossContam Cross-Contamination (Other Cell Lines) Single_Cell_Line Work with One Cell Line at a Time CrossContam->Single_Cell_Line CrossContam->Regular_Testing

Caption: Key sources of cell culture contamination and their corresponding prevention strategies.

References

Technical Support Center: Enhancing BAY-1436032 Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers may encounter during experiments aimed at enhancing the delivery of BAY-1436032 across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally available, potent, and selective pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] Mutations in IDH1 are frequently found in several cancers, including glioma and acute myeloid leukemia (AML).[1][3] The mutant IDH1 enzyme gains a new function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] High levels of 2-HG are implicated in cancer progression by altering cellular differentiation.[5] this compound specifically inhibits the activity of various IDH1 mutant forms, leading to a reduction in 2-HG levels and subsequent induction of cellular differentiation.[4][5]

Q2: Does this compound cross the blood-brain barrier?

A2: Yes, preclinical data indicates that this compound is brain penetrant.[5][6][7] Animal studies have demonstrated its ability to cross the BBB and reach the central nervous system.[5][8]

Q3: What are the main challenges in delivering this compound across the blood-brain barrier?

A3: The primary challenge is the highly selective nature of the BBB, which restricts the passage of many therapeutic compounds into the brain. For small molecules like this compound, key challenges include:

  • Efflux Transporters: The BBB is equipped with efflux pumps, such as P-glycoprotein (P-gp), that can actively transport drugs out of the brain, reducing their effective concentration.[9]

  • Physicochemical Properties: While this compound is orally available, its molecular size, polarity, and lipophilicity are critical factors influencing its passive diffusion across the tight junctions of the BBB.

Q4: How can I assess the BBB penetration of this compound in my experiments?

A4: Both in vivo and in vitro methods can be used to assess BBB penetration.

  • In vivo: The most common method is to determine the brain-to-plasma concentration ratio (B/P ratio) in animal models. This involves administering this compound and subsequently measuring its concentration in both brain tissue and plasma samples.[8][10]

  • In vitro: The Transwell assay is a widely used in vitro model that mimics the BBB. It allows for the calculation of the apparent permeability coefficient (Papp) of a compound.[11]

Troubleshooting Guides

Issue 1: Low Brain-to-Plasma Ratio of this compound in In Vivo Studies
Possible CauseTroubleshooting StepRationale
High P-glycoprotein (P-gp) mediated efflux Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, elacridar) in your animal model.A significant increase in the brain-to-plasma ratio in the presence of a P-gp inhibitor would strongly suggest that this compound is a substrate for this efflux pump.[9]
Rapid metabolism in the brain Analyze brain tissue for the presence of this compound metabolites using LC-MS/MS.This will help determine if the low concentration of the parent compound is due to rapid degradation within the brain parenchyma.
Poor passive diffusion Evaluate the physicochemical properties of this compound (lipophilicity, size, polarity) and consider formulation strategies to enhance its lipid solubility.Encapsulating this compound in nanoparticles or liposomes can sometimes improve its ability to cross the BBB.
Issue 2: Inconsistent or Low Permeability of this compound in In Vitro Transwell Assays
Possible CauseTroubleshooting StepRationale
Poor integrity of the in vitro BBB model Regularly measure the Transendothelial Electrical Resistance (TEER) of your cell monolayer to ensure the formation of tight junctions. A high TEER value is indicative of a well-formed barrier.Low TEER values suggest a leaky barrier, which will lead to inaccurate and overestimated permeability results.
This compound is a substrate for efflux transporters expressed on the cells Perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) significantly greater than 1 suggests active efflux.[12]This will help determine if the low permeability in the absorptive direction is due to active transport out of the "brain" side of the model.
Low solubility of this compound in the assay buffer Ensure this compound is fully dissolved in the transport buffer. The use of a co-solvent like DMSO (typically at a final concentration of <1%) may be necessary. Run a solubility test at the desired concentration in the assay buffer.Undissolved compound will lead to an underestimation of the true permeability.
Non-specific binding to the Transwell membrane or plate Perform a recovery study by adding a known concentration of this compound to an empty Transwell plate and measuring the concentration after the incubation period.Significant loss of the compound indicates non-specific binding, which can affect the accuracy of the permeability calculation.

Quantitative Data Summary

ParameterValueSpecies/ModelReference
Brain-to-Plasma Ratio ~0.2Animal models[8]
IC50 (IDH1 R132H) 15 nMIn vitro[6]
IC50 (IDH1 R132C) 45 nMIn vitro[1]
IC50 (IDH1 R132H in mouse hematopoietic cells) 60 nMIn vitro[1]

Experimental Protocols

Protocol 1: Determination of this compound Brain-to-Plasma Ratio in Mice

1. Animal Dosing:

  • Administer this compound to mice orally at the desired dose.[3]

2. Sample Collection:

  • At predetermined time points post-dosing, collect blood samples via cardiac puncture into tubes containing an anticoagulant.

  • Immediately perfuse the mice transcardially with ice-cold saline to remove blood from the brain vasculature.

  • Excise the whole brain and rinse with cold saline.

3. Sample Preparation:

  • Centrifuge the blood samples to separate the plasma.

  • Weigh the brain tissue and homogenize it in a suitable buffer.

4. Quantification of this compound:

  • Extract this compound from plasma and brain homogenate samples using a suitable organic solvent.

  • Analyze the concentration of this compound in the extracts using a validated LC-MS/MS method.[13][14][15]

5. Calculation:

  • Calculate the brain-to-plasma ratio by dividing the concentration of this compound in the brain homogenate (ng/g) by its concentration in the plasma (ng/mL).

Protocol 2: In Vitro BBB Permeability Assay using a Transwell Model

1. Cell Culture:

  • Culture a suitable brain endothelial cell line (e.g., hCMEC/D3, bEnd.3) on Transwell inserts until a confluent monolayer with high TEER is formed.

2. Assay Procedure:

  • Wash the cell monolayer with a pre-warmed transport buffer.

  • Add the transport buffer containing a known concentration of this compound to the apical (donor) chamber.

  • Add fresh transport buffer to the basolateral (receiver) chamber.

  • At various time points, collect samples from the basolateral chamber and replace with fresh buffer.

3. Sample Analysis:

  • Determine the concentration of this compound in the collected samples using LC-MS/MS.

4. Calculation of Apparent Permeability (Papp):

  • Calculate the Papp value using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.
    • A is the surface area of the Transwell membrane.
    • C0 is the initial concentration of the drug in the donor chamber.

Visualizations

Mutant_IDH1_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Downstream Effects Isocitrate Isocitrate Mutant_IDH1 Mutant IDH1 Isocitrate->Mutant_IDH1 Wild-type function (impaired) alpha_KG α-Ketoglutarate alpha_KG->Mutant_IDH1 Neomorphic function Two_HG 2-Hydroxyglutarate (Oncometabolite) Epigenetic_Changes Epigenetic Alterations (Histone & DNA Hypermethylation) Two_HG->Epigenetic_Changes Mutant_IDH1->alpha_KG Mutant_IDH1->Two_HG BAY1436032 This compound BAY1436032->Mutant_IDH1 Inhibition Differentiation_Block Block in Cellular Differentiation Epigenetic_Changes->Differentiation_Block Tumor_Growth Tumor Growth Differentiation_Block->Tumor_Growth

Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.

Experimental_Workflow_BBB_Penetration cluster_in_vivo In Vivo Assessment cluster_in_vitro In Vitro Assessment iv_start Administer this compound to Animal Model iv_collect Collect Blood and Brain Samples iv_start->iv_collect iv_quantify Quantify this compound (LC-MS/MS) iv_collect->iv_quantify iv_ratio Calculate Brain-to-Plasma Ratio iv_quantify->iv_ratio it_start Culture BBB Model (e.g., Transwell) it_apply Apply this compound to Apical Chamber it_start->it_apply it_sample Sample from Basolateral Chamber it_apply->it_sample it_quantify Quantify this compound (LC-MS/MS) it_sample->it_quantify it_papp Calculate Apparent Permeability (Papp) it_quantify->it_papp

Caption: Experimental workflows for assessing the BBB penetration of this compound.

References

Validation & Comparative

A Comparative Guide to IDH1 Inhibitors: BAY-1436032 and Ivosidenib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent inhibitors of mutant isocitrate dehydrogenase 1 (IDH1): BAY-1436032 and ivosidenib (B560149) (Tibsovo®). Mutations in the IDH1 enzyme are a critical driver in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2] These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which disrupts normal cellular metabolism and epigenetic regulation, ultimately promoting tumorigenesis.[3][4][5] Both this compound and ivosidenib are small molecule inhibitors designed to target these mutant IDH1 enzymes, reduce 2-HG levels, and thereby induce differentiation of malignant cells.[1][6]

Mechanism of Action

Both ivosidenib and this compound are potent and selective inhibitors of the mutated IDH1 enzyme.[4][7] Wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG), a key component of the Krebs cycle.[3] However, mutated IDH1 gains a neomorphic function, converting α-KG to the oncometabolite 2-hydroxyglutarate (2-HG).[2][3] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to hypermethylation of DNA and histones, which in turn blocks cellular differentiation and promotes cancer cell proliferation.[5][8]

Ivosidenib and this compound specifically bind to the mutant IDH1 enzyme, inhibiting its activity and leading to a significant reduction in 2-HG levels.[3][6][8] This restoration of normal α-KG levels allows for the proper functioning of α-KG-dependent dioxygenases, leading to the reversal of the hypermethylation phenotype and subsequent differentiation of cancer cells.[4][8]

While both drugs share this primary mechanism, this compound is described as a "pan-mutant-IDH1 inhibitor," suggesting activity against a broader range of IDH1 mutations.[6][7] Ivosidenib is known to be effective against R132H and R132C mutations.[4][9]

Preclinical and Clinical Performance: A Comparative Overview

Direct head-to-head clinical trials comparing this compound and ivosidenib are not yet available. However, by examining data from their respective preclinical and clinical studies, we can draw objective comparisons of their efficacy and safety profiles across different cancer types.

Acute Myeloid Leukemia (AML)

Both inhibitors have shown activity in AML patients with IDH1 mutations.

Table 1: Comparison of Clinical Trial Data in IDH1-Mutant AML

ParameterThis compound (Phase I)[10][11]Ivosidenib (Phase I, Relapsed/Refractory)[9][12]Ivosidenib + Azacitidine (Phase III, Newly Diagnosed)[13][14]
Overall Response Rate (ORR) 15% (4/27)41.6%62%
Complete Remission (CR) + CR with partial hematologic recovery (CRh) 1 CRp, 1 PR, 2 MLFS30.4%53% (CR/CRh)
Median Duration of Response Responding subjects: 6.0 months6.5 months22.1 months
Median Overall Survival (OS) Not Reported8.8 months24.0 months
Key Adverse Events (Grade ≥3) Not specified in detail, but well-tolerated[10]Febrile neutropenia, anemia, thrombocytopenia[9]QT prolongation, differentiation syndrome, leukocytosis[13]

CRp: Complete remission with incomplete platelet recovery; PR: Partial response; MLFS: Morphologic leukemia-free state.

Preclinical studies with this compound in patient-derived xenograft (PDX) models of IDH1 mutant AML demonstrated its ability to deplete AML cells, prolong survival, and inhibit leukemia stem cell self-renewal.[8] Combination studies of this compound with azacitidine also showed synergistic activity in inhibiting leukemia stem cells.[5]

Solid Tumors

Both drugs have also been investigated in solid tumors, particularly glioma and cholangiocarcinoma.

Table 2: Comparison of Clinical Trial Data in IDH1-Mutant Solid Tumors

ParameterThis compound (Phase I, Solid Tumors)[15][16]Ivosidenib (Phase III, Cholangiocarcinoma - ClarIDHy)[17][18]
Tumor Types Lower Grade Glioma (LGG), Glioblastoma, Intrahepatic Cholangiocarcinoma, othersAdvanced Cholangiocarcinoma
Objective Response Rate (ORR) 11% in LGG (1 CR, 3 PRs)Not the primary endpoint, but disease control rate was 53%
Progression-Free Survival (PFS) Not Reported as primary endpointMedian: 2.7 months (vs. 1.4 months for placebo)
Overall Survival (OS) Not Reported as primary endpointMedian: 10.3 months (vs. 7.5 months for placebo)
Key Adverse Events (Grade ≥3) Generally well-tolerated; one instance of grade 4 lipase (B570770) increase and one grade 3 maculopapular rash[15]Ascites, increased blood bilirubin, anemia[18]

Preclinical data for this compound showed its efficacy in patient-derived glioma and intrahepatic cholangiocarcinoma models, with evidence of blood-brain barrier penetration.[2][15]

Pharmacokinetics and Dosing

Table 3: Pharmacokinetic and Dosing Comparison

ParameterThis compound[10][15]Ivosidenib[9][19]
Administration Oral, twice dailyOral, once daily
Half-life Relatively shortNot explicitly stated, but reaches steady state in ~14 days
Metabolism Not detailed in provided searchesOxidative metabolism is the major elimination pathway
Dosing in Clinical Trials 150–1,500 mg twice daily (solid tumors)[15]; 300-1500 mg twice-daily (AML)[10]500 mg daily

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies cited in the reviewed literature.

In Vitro Inhibition and Cell-Based Assays
  • Enzyme Inhibition Assays: The inhibitory activity of this compound was tested against various IDH1-R132X mutants in vitro, demonstrating double-digit nanomolar potency.[2] A study comparing multiple IDH1 inhibitors, including this compound and ivosidenib, used 1H NMR spectroscopy to assess their inhibitory strength against IDH1 R132H.[20]

  • Cellular 2-HG Inhibition: The ability of the inhibitors to reduce intracellular 2-HG production was measured in patient-derived and engineered cell lines expressing different IDH1 mutants.[7][21] For this compound, IC50 values for 2-HG inhibition in mouse hematopoietic cells expressing IDH1R132H or IDH1R132C were 60 nM and 45 nM, respectively.[21]

  • Colony Formation Assays: The effect on the proliferation of primary human AML cells was assessed using colony-forming cell (CFC) assays in methylcellulose.[8][21] this compound inhibited colony growth of IDH1-mutant AML cells by 50% at a concentration of 0.1 μM, while not affecting IDH1 wild-type cells at concentrations up to 100 μM.[21]

In Vivo Preclinical Studies
  • Patient-Derived Xenograft (PDX) Models: The in vivo efficacy of this compound was evaluated in PDX models of human IDH1 mutant AML.[8] NSG mice were transplanted with primary AML cells and treated with the inhibitor or vehicle. Efficacy was assessed by monitoring peripheral blood for human AML cells, overall survival, and leukemia stem cell frequency through limiting dilution transplantation experiments.[8] Similar models were used for solid tumors like glioma and cholangiocarcinoma.[2]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The relationship between drug exposure and 2-HG inhibition was analyzed in mIDH1 xenograft mouse models.[8][19] This involved measuring drug concentrations in plasma and tumor tissue and correlating them with changes in 2-HG levels.[19]

Clinical Trial Methodologies
  • Dose Escalation and Expansion Cohorts: Phase I trials for both this compound and ivosidenib utilized a dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase II dose, followed by dose-expansion cohorts in specific patient populations.[12][15]

  • Efficacy and Safety Endpoints: Primary efficacy endpoints in AML trials included overall response rate (ORR), complete remission (CR) rate, and duration of response.[9][10][12] In solid tumor trials, progression-free survival (PFS) and overall survival (OS) were key endpoints.[17][18] Safety was assessed by monitoring treatment-emergent adverse events (TEAEs).[15][18]

  • Biomarker Analysis: Plasma and tumor levels of 2-HG were measured to assess target engagement and pharmacodynamic effects of the inhibitors.[10][15]

Signaling Pathways and Experimental Workflows

IDH1_Inhibitor_Mechanism cluster_WT Wild-Type IDH1 Pathway cluster_Mutant Mutant IDH1 Pathway (Oncogenic) cluster_Inhibitor Therapeutic Intervention Isocitrate Isocitrate alpha_KG_WT α-Ketoglutarate WT_IDH1 Wild-Type IDH1 Krebs_Cycle Krebs Cycle & Normal Metabolism alpha_KG_Mutant α-Ketoglutarate Two_HG 2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1 Mutant IDH1 Hypermethylation DNA/Histone Hypermethylation Differentiation_Block Block in Cellular Differentiation Cancer Cancer Progression IDH1_Inhibitor This compound or Ivosidenib Restored_Differentiation Restored Cellular Differentiation Therapeutic_Effect Therapeutic Effect

Experimental_Workflow cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Development In_Vitro In Vitro Studies In_Vivo In Vivo Studies In_Vitro->In_Vivo Lead Candidate Selection Enzyme_Assay Enzyme Inhibition Assay Cell_Assay Cell-Based 2-HG & Proliferation Assays Phase_I Phase I Clinical Trial In_Vivo->Phase_I IND-Enabling Studies PDX_Model Patient-Derived Xenograft (PDX) Models PK_PD PK/PD Analysis Dose_Escalation Dose Escalation (Safety & MTD) Dose_Expansion Dose Expansion (Preliminary Efficacy) Phase_II_III Phase II/III Clinical Trials Efficacy_Safety Efficacy & Safety Evaluation Regulatory_Approval Regulatory Approval

References

Combination Therapies with BAY-1436032: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the preclinical synergistic effects of BAY-1436032, a potent and selective pan-mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, in combination with other anti-cancer agents.[1][2][3][4][5] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate further investigation into rational combination strategies for IDH1-mutant malignancies.

This compound is an orally available small molecule that selectively inhibits various IDH1-R132X mutant enzymes.[1][4][5] These mutations confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis by altering epigenetic regulation and blocking cellular differentiation.[4] Preclinical studies have demonstrated that this compound effectively reduces 2-HG levels, induces differentiation of cancer cells, and confers a survival benefit in various IDH1-mutant tumor models, including acute myeloid leukemia (AML), glioma, and intrahepatic cholangiocarcinoma.[1][4][5] While this compound has shown modest single-agent activity in clinical trials, combination therapies are being explored to enhance its efficacy and overcome potential resistance mechanisms.[2][3]

This guide focuses on the preclinical evidence for the synergistic or additive effects of this compound in combination with a hypomethylating agent (azacitidine) and standard-of-care chemotherapy (cytarabine and doxorubicin) in the context of IDH1-mutant AML.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the combination of this compound with other agents in patient-derived xenograft (PDX) models of IDH1-mutant AML.

Table 1: Synergistic Effects of this compound and Azacitidine in an IDH1-mutant AML PDX Model

Efficacy EndpointVehicle ControlAzacitidine MonotherapyThis compound MonotherapySequential Combination (Azacitidine then this compound)Simultaneous Combination
Median Survival 139 days188 days220 days299 daysNot Reached (5/6 mice survived to 300 days)
Leukemic Stem Cell (LSC) Frequency 1 in 731 in 304 (4.1-fold reduction vs. vehicle)1 in 8,580 (117-fold reduction vs. vehicle)1 in 34,300 (470-fold reduction vs. vehicle)1 in 2,420,000 (33,150-fold reduction vs. vehicle)
Combination Index (CI) at ED50, ED75, ED95 N/AN/AN/AN/A<0.63, <0.65, <0.68 (indicates synergy)[6]

Table 2: Additive Effects of this compound and Chemotherapy (Cytarabine + Doxorubicin) in an IDH1-mutant AML PDX Model

Efficacy EndpointVehicle ControlChemotherapy MonotherapyThis compound MonotherapySequential Combination (Chemo then this compound)Simultaneous Combination
Median Survival 173 days206 days325 days340 daysNot Reached (5/8 mice survived to 400 days)

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of this compound and azacitidine is attributed to the dual targeting of distinct but complementary pathways. This compound directly inhibits the mutant IDH1 enzyme, leading to a reduction in the oncometabolite 2-HG. This, in turn, helps to restore normal epigenetic regulation and induce differentiation. Azacitidine, a hypomethylating agent, further contributes to the reversal of aberrant DNA methylation. Preclinical evidence suggests that the simultaneous combination of these agents leads to a significant inhibition of the MAPK/ERK and RB/E2F signaling pathways, which are crucial for cell survival and proliferation.[7]

Synergy_Mechanism cluster_BAY This compound cluster_AZA Azacitidine BAY This compound mIDH1 Mutant IDH1 BAY->mIDH1 inhibits Synergy Synergistic Inhibition of LSCs BAY->Synergy AZA Azacitidine DNMT DNA Methyltransferases (DNMTs) AZA->DNMT inhibits AZA->Synergy twoHG 2-HG (Oncometabolite) mIDH1->twoHG produces Epigenetic Epigenetic Dysregulation (DNA/Histone Hypermethylation) twoHG->Epigenetic induces DiffBlock Differentiation Block Epigenetic->DiffBlock causes DNMT->Epigenetic contributes to MAPK_ERK MAPK/ERK Pathway Proliferation Cell Proliferation & Survival MAPK_ERK->Proliferation RB_E2F RB/E2F Pathway RB_E2F->Proliferation LSC Leukemic Stem Cell (LSC) Survival Proliferation->LSC Synergy->MAPK_ERK inhibits Synergy->RB_E2F inhibits

Proposed mechanism of synergy between this compound and Azacitidine.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

Patient-Derived Xenograft (PDX) Model for IDH1-Mutant AML

1. Animal Model:

  • Strain: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) or NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice.

  • Irradiation: Mice are sublethally irradiated (e.g., 2.5 Gy) to facilitate engraftment of human cells.

2. Cell Preparation and Transplantation:

  • Source: Mononuclear cells are isolated from bone marrow or peripheral blood of patients with IDH1-mutant AML.

  • Transplantation: A specified number of viable human CD45+ AML cells (e.g., 1 x 106 to 5 x 106 cells) are injected intravenously (i.v.) via the tail vein into each recipient mouse.

3. Engraftment Confirmation:

  • Engraftment of human AML cells is monitored by flow cytometry for the presence of human CD45+ cells in the peripheral blood of the mice, typically starting 4-6 weeks post-transplantation.

4. Treatment Regimens:

  • This compound Administration: Formulated for oral gavage and administered daily at doses ranging from 45 mg/kg to 150 mg/kg.[4]

  • Azacitidine Administration: Administered subcutaneously (s.c.) or intraperitoneally (i.p.) at a dose of 1-5 mg/kg for a specified number of consecutive days (e.g., 5 days) in each cycle.

  • Chemotherapy Administration: Cytarabine (e.g., 50 mg/kg, i.p., daily for 5 days) and Doxorubicin (e.g., 1 mg/kg, i.v., on day 3).

  • Combination Schedules:

    • Sequential: Administration of one agent for a defined period, followed by the administration of the second agent.

    • Simultaneous: Concurrent administration of both agents.

5. Efficacy Evaluation:

  • Leukemic Burden: Monitored by serial measurement of the percentage of human CD45+ cells in peripheral blood.

  • Survival: Overall survival is monitored and analyzed using Kaplan-Meier curves.

  • Leukemic Stem Cell (LSC) Analysis: At the end of the treatment period, bone marrow from treated and control mice is harvested, and limiting dilution transplantation assays are performed in secondary recipient mice to determine the LSC frequency.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Groups cluster_endpoints Efficacy Endpoints Patient IDH1-mutant AML Patient Samples MNCs Isolate Mononuclear Cells (MNCs) Patient->MNCs Transplant Intravenous Transplantation of MNCs MNCs->Transplant Mice Sublethally Irradiated NSG Mice Mice->Transplant Engraftment Confirm Engraftment (hCD45+ cells in PB) Transplant->Engraftment Vehicle Vehicle Control Engraftment->Vehicle Randomize BAY_mono This compound Monotherapy Engraftment->BAY_mono Randomize Agent_X_mono Agent X Monotherapy Engraftment->Agent_X_mono Randomize Seq_combo Sequential Combination Engraftment->Seq_combo Randomize Sim_combo Simultaneous Combination Engraftment->Sim_combo Randomize Leukemia_Burden Monitor Leukemic Burden (% hCD45+ in PB) Vehicle->Leukemia_Burden Evaluate Survival Overall Survival Analysis Vehicle->Survival Evaluate LSC_Assay Leukemic Stem Cell (LSC) Assay Vehicle->LSC_Assay Evaluate BAY_mono->Leukemia_Burden Evaluate BAY_mono->Survival Evaluate BAY_mono->LSC_Assay Evaluate Agent_X_mono->Leukemia_Burden Evaluate Agent_X_mono->Survival Evaluate Agent_X_mono->LSC_Assay Evaluate Seq_combo->Leukemia_Burden Evaluate Seq_combo->Survival Evaluate Seq_combo->LSC_Assay Evaluate Sim_combo->Leukemia_Burden Evaluate Sim_combo->Survival Evaluate Sim_combo->LSC_Assay Evaluate

General workflow for in vivo preclinical evaluation of this compound combinations.

Discussion and Future Directions

The preclinical data strongly suggest that combining this compound with a hypomethylating agent like azacitidine offers a significant synergistic effect in IDH1-mutant AML, particularly when administered simultaneously. This combination not only improves survival but also leads to a profound depletion of the leukemic stem cell population, which is often responsible for relapse. The additive effect observed with standard chemotherapy also supports the integration of this compound into existing treatment backbones.

A critical area for future research is the exploration of this compound in combination with other targeted therapies. Given the frequent co-occurrence of IDH1 mutations with other driver mutations in AML (e.g., FLT3, NPM1), there is a strong rationale for investigating combinations with agents such as FLT3 inhibitors (e.g., gilteritinib) or BCL-2 inhibitors (e.g., venetoclax). Such studies would be instrumental in defining the optimal therapeutic strategies for molecularly defined subsets of IDH1-mutant cancers. Further research is also warranted to elucidate the detailed molecular mechanisms underlying the observed synergies and to identify biomarkers that can predict response to these combination therapies.

References

Biomarkers for Predicting Response to BAY-1436032: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of biomarkers for predicting response to BAY-1436032, a pan-mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, with other approved IDH inhibitors. This document is intended for researchers, scientists, and drug development professionals working in oncology and precision medicine.

Introduction to this compound and the Role of IDH Mutations

This compound is an investigational oral small-molecule inhibitor that targets various mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme. In normal cells, wild-type IDH1 plays a crucial role in cellular metabolism. However, specific mutations in the IDH1 gene, most commonly at the R132 residue, lead to a neomorphic enzymatic activity that results in the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] Elevated levels of 2-HG are implicated in the pathogenesis of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, by inducing epigenetic changes that block cellular differentiation. This compound is designed to specifically inhibit these mutant IDH1 enzymes, thereby reducing 2-HG levels and restoring normal cellular differentiation.

The primary predictive biomarker for response to this compound and other IDH inhibitors is the presence of a susceptible IDH1 or IDH2 mutation. The key pharmacodynamic biomarker is the reduction of 2-HG levels in plasma or urine.

Comparative Performance of IDH Inhibitors

This section provides a comparative overview of the clinical efficacy of this compound and other commercially available IDH inhibitors. The data is compiled from publicly available clinical trial results.

Glioma
DrugTargetTrial Name/IdentifierPatient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
This compound Mutant IDH1NCT02746081IDH1-mutant Lower Grade Glioma (LGG)11% (1 CR, 3 PRs)[1][2][3][4]Not Reported
Ivosidenib (AG-120) Mutant IDH1Phase 1 (NCT02073994)Non-enhancing IDH1-mutant Glioma2.9% (1 PR)[5][6]13.6 months[5][6]
Vorasidenib (AG-881) Mutant IDH1/2INDIGO (NCT04164901)Grade 2 IDH-mutant GliomaNot the primary endpoint27.7 months[7][8][9][10][11]
Cholangiocarcinoma
DrugTargetTrial Name/IdentifierPatient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
This compound Mutant IDH1NCT02746081IDH1-mutant Solid Tumors (including Cholangiocarcinoma)Data not specifically reported for this subgroupData not specifically reported for this subgroup
Ivosidenib (AG-120) Mutant IDH1ClarIDHy (NCT02989857)Previously treated IDH1-mutant Cholangiocarcinoma2%2.7 months
Acute Myeloid Leukemia (AML)
DrugTargetTrial Name/IdentifierPatient PopulationOverall Response Rate (ORR)Median Overall Survival (OS)
This compound Mutant IDH1NCT03127735Relapsed/Refractory IDH1-mutant AML15% (1 CRp, 1 PR, 2 MLFS)Not Reported
Ivosidenib (AG-120) Mutant IDH1AGILE (NCT03173248) - in combination with AzacitidineNewly Diagnosed IDH1-mutant AML47% (CR)[12]24.0 months[12]
Enasidenib (AG-221) Mutant IDH2Phase 1/2 (NCT01915498)Relapsed/Refractory IDH2-mutant AML40.3%[13][14][15]9.3 months[13][15]

Signaling Pathways and Experimental Workflows

IDH1 Mutation Signaling Pathway

IDH1_Mutation_Pathway Simplified IDH1 Mutation Signaling Pathway cluster_0 Normal Cell Metabolism cluster_1 IDH1 Mutant Cell Metabolism cluster_2 Downstream Effects cluster_3 Therapeutic Intervention Isocitrate Isocitrate IDH1_wt Wild-type IDH1 Isocitrate->IDH1_wt alpha_KG alpha-Ketoglutarate (α-KG) IDH1_wt->alpha_KG alpha_KG_mut alpha-Ketoglutarate (α-KG) IDH1_mut Mutant IDH1 alpha_KG_mut->IDH1_mut Two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) Epigenetic_Alterations Epigenetic Alterations (DNA & Histone Hypermethylation) Two_HG->Epigenetic_Alterations Inhibits TET enzymes IDH1_mut->Two_HG Differentiation_Block Block in Cellular Differentiation Epigenetic_Alterations->Differentiation_Block BAY1436032 This compound BAY1436032->IDH1_mut Inhibits

Caption: Simplified signaling pathway of mutant IDH1 and the mechanism of action of this compound.

Experimental Workflow for Biomarker Analysis

Biomarker_Workflow Experimental Workflow for Biomarker Analysis cluster_0 Sample Collection cluster_1 IDH1 Mutation Analysis cluster_2 2-HG Level Measurement cluster_3 Patient Stratification Tumor_Tissue Tumor Tissue (FFPE or Fresh Frozen) DNA_Extraction DNA Extraction Tumor_Tissue->DNA_Extraction IHC Immunohistochemistry (for R132H) Tumor_Tissue->IHC Blood_Sample Blood Sample (Plasma) Protein_Precipitation Protein Precipitation Blood_Sample->Protein_Precipitation PCR_Amplification PCR Amplification of IDH1 Exon 4 DNA_Extraction->PCR_Amplification Sequencing Sanger Sequencing PCR_Amplification->Sequencing Mutation_Status IDH1 Mutation Status Sequencing->Mutation_Status IHC->Mutation_Status Treatment_Decision Treatment Decision Mutation_Status->Treatment_Decision LC_MS LC-MS/MS Analysis Protein_Precipitation->LC_MS Two_HG_Level 2-HG Level LC_MS->Two_HG_Level Two_HG_Level->Treatment_Decision Baseline & Monitoring

Caption: Workflow for identifying predictive and pharmacodynamic biomarkers for IDH inhibitor therapy.

Experimental Protocols

IDH1 Mutation Detection by Sanger Sequencing

This protocol is for the detection of mutations in exon 4 of the IDH1 gene, which includes the hotspot codon 132.

  • DNA Extraction: Genomic DNA is isolated from formalin-fixed paraffin-embedded (FFPE) tumor tissue using a commercially available kit (e.g., QIAamp DNA FFPE Tissue Kit) according to the manufacturer's instructions.

  • PCR Amplification: The region of interest in IDH1 exon 4 is amplified using polymerase chain reaction (PCR).

    • Forward Primer: 5'-CGGTCTTCAGAGAAGCCATT-3'[16]

    • Reverse Primer: 5'-GCAAAATCACATTATTGCCAAAC-3'[16]

    • PCR Reaction Mix: A typical 20 µl reaction contains 1.5 µl of DNA, 0.5 µl of each primer (10 µM), 10 µl of 2X PCR Master Mix, and 7.5 µl of nuclease-free water.[16]

    • PCR Cycling Conditions: Predenaturation at 95°C for 10 minutes, followed by 35-40 cycles of denaturation at 95°C for 30 seconds, annealing at 55-60°C for 30 seconds, and extension at 72°C for 1 minute, with a final extension at 72°C for 5-10 minutes.

  • PCR Product Purification: The amplified PCR product is purified to remove unincorporated primers and dNTPs using a commercially available kit or enzymatic method (e.g., ExoSAP-IT).

  • Sanger Sequencing: The purified PCR product is subjected to bidirectional Sanger sequencing using the same forward and reverse primers used for amplification.

  • Data Analysis: The resulting sequences are aligned to the reference IDH1 gene sequence to identify any mutations at codon 132 or other locations within the sequenced region.

Immunohistochemistry (IHC) for IDH1 R132H

This protocol describes the detection of the specific IDH1 R132H mutant protein in FFPE tissue sections.

  • Tissue Preparation: 4 µm thick sections are cut from FFPE tumor blocks and mounted on charged slides. The slides are then deparaffinized and rehydrated through a series of xylene and graded alcohol washes.

  • Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-60 minutes.[17]

  • Peroxidase Blocking: Endogenous peroxidase activity is blocked by incubating the slides in a 3% hydrogen peroxide solution for 10-15 minutes at room temperature.[18]

  • Primary Antibody Incubation: The slides are incubated with a monoclonal antibody specific for the IDH1 R132H mutation (e.g., clone H09) at a dilution of 1:20 to 1:100 for 30-60 minutes at room temperature or overnight at 4°C.[17][18][19][20][21]

  • Detection System: A polymer-based detection system (e.g., HRP-polymer) is used to visualize the primary antibody. The slides are incubated with the secondary antibody and then the polymer conjugate according to the manufacturer's instructions.

  • Chromogen: The signal is developed using a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining: The slides are counterstained with hematoxylin (B73222) to visualize the cell nuclei.

  • Mounting and Analysis: The slides are dehydrated, cleared, and coverslipped. A qualified pathologist then examines the slides for the presence of cytoplasmic and/or nuclear staining in the tumor cells, which indicates the presence of the IDH1 R132H mutation.

Measurement of 2-Hydroxyglutarate (2-HG) in Plasma by LC-MS/MS

This protocol outlines a method for the quantitative analysis of 2-HG in human plasma.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add a stable isotope-labeled internal standard (e.g., 13C5-2-HG).

    • Perform protein precipitation by adding a solvent like methanol (B129727) or acetonitrile.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): The reconstituted sample is injected onto a reverse-phase or HILIC column. A gradient elution is typically used to separate 2-HG from other plasma components.

    • Mass Spectrometry (MS/MS): The eluent from the LC is introduced into a tandem mass spectrometer. The analysis is performed in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 2-HG and the internal standard.

  • Quantification: The concentration of 2-HG in the plasma sample is determined by comparing the peak area ratio of 2-HG to the internal standard against a calibration curve prepared with known concentrations of 2-HG.

Conclusion

The development of IDH inhibitors like this compound represents a significant advancement in the treatment of cancers with specific metabolic vulnerabilities. The accurate identification of patients with IDH1 mutations through robust and validated biomarker assays is critical for the successful clinical implementation of these targeted therapies. This guide provides a comparative framework and detailed methodologies to aid researchers in the evaluation and application of biomarkers for predicting response to this compound and other IDH inhibitors. As the landscape of targeted oncology drugs continues to evolve, a thorough understanding of the associated biomarkers and their detection methods will be paramount for optimizing patient outcomes.

References

2-Hydroxyglutarate: A Robust Pharmacodynamic Biomarker for BAY-1436032 Activity in IDH1-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Cambridge, MA – The oncometabolite 2-hydroxyglutarate (2-HG) has been firmly established as a sensitive and reliable pharmacodynamic biomarker for monitoring the activity of BAY-1436032, a potent and selective pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). In both preclinical and clinical studies, this compound has demonstrated a marked ability to reduce 2-HG levels in tumors harboring IDH1 mutations, correlating with downstream therapeutic effects such as cellular differentiation and inhibition of proliferation. This guide provides a comparative analysis of 2-HG as a biomarker for this compound, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

The Central Role of 2-HG in IDH1-Mutant Cancers

Mutations in the IDH1 enzyme, commonly found in various malignancies including acute myeloid leukemia (AML), glioma, and cholangiocarcinoma, lead to a neomorphic enzymatic function.[1][2] This altered enzyme converts α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate (R-2HG).[3][4] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations, including DNA and histone hypermethylation, which ultimately block cellular differentiation and promote tumorigenesis.[2][4]

This compound is an orally available small-molecule inhibitor that specifically targets various mutant forms of IDH1, including the most common R132H, R132C, R132G, R132S, and R132L mutations.[1][2][5] By inhibiting the production of 2-HG, this compound aims to restore normal cellular differentiation and impede cancer progression.[2][3]

Comparative Efficacy of this compound in Reducing 2-HG Levels

Experimental data consistently demonstrates the potent and dose-dependent reduction of 2-HG levels following treatment with this compound across various preclinical models and in clinical settings.

Preclinical In Vitro and In Vivo Data

In cellular assays, this compound effectively reduced 2-HG levels in cells engineered to express different IDH1 mutations with nanomolar potency.[4][6][7] In vivo studies using patient-derived xenograft (PDX) models of IDH1-mutant AML and glioma further substantiated these findings, showing significant and rapid dose-dependent reductions in serum and intratumoral 2-HG levels.[2][5][8]

Model SystemIDH1 MutationThis compound Dose2-HG ReductionReference
HEK293T Cells (in vitro)R132H, R132C, R132G, R132S, R132LNot specifiedStrong reduction[5]
Mouse Hematopoietic Cells (in vitro)IDH1R132HIC50: 60 nM50% inhibition of R-2HG[7]
Mouse Hematopoietic Cells (in vitro)IDH1R132CIC50: 45 nM50% inhibition of R-2HG[7]
LN229 IDH1R132H subcutaneous tumors (in vivo)R132H15 mg/kg~50%[5]
LN229 IDH1R132H subcutaneous tumors (in vivo)R132H150 mg/kg>90%[5]
HT1080 IDH1R132C subcutaneous tumors (in vivo)R132C15 mg/kg~50%[5]
HT1080 IDH1R132C subcutaneous tumors (in vivo)R132C150 mg/kg>90%[5]
IDH1-mutant AML PDX model (in vivo)Not specified150 mg/kg (once daily)Nearly complete suppression[2]
Clinical Data

In a Phase I clinical trial in patients with IDH1-mutant solid tumors, oral administration of this compound resulted in a median maximal reduction of plasma R-2HG levels of 76%.[9][10] Similarly, in a Phase I study in patients with IDH1-mutant AML, most subjects experienced partial target inhibition as indicated by a decrease in plasma R-2HG levels.[11][12]

Clinical SettingPatient PopulationThis compound DosePlasma R-2HG ReductionReference
Phase I StudyIDH1-mutant solid tumors150-1500 mg twice dailyMedian maximal reduction of 76%[9][10]
Phase I StudyIDH1-mutant AML300-1500 mg twice dailyPartial inhibition[11][12][13]

Comparison with Alternative IDH Inhibitors

While this compound is a pan-mutant IDH1 inhibitor, other approved inhibitors such as ivosidenib (B560149) (AG-120) for IDH1-mutant cancers and enasidenib (B560146) (AG-221) for IDH2-mutant cancers also utilize 2-HG as a pharmacodynamic biomarker. Ivosidenib has been shown to reduce 2-HG levels and induce differentiation in IDH1-mutant AML cells.[14] Enasidenib effectively lowers serum 2-HG by over 90% in patients with IDH2-mutant AML.[15] The choice of inhibitor and the interpretation of 2-HG levels depend on the specific IDH mutation present in the tumor.

Signaling Pathway and Mechanism of Action

BAY-1436032_Mechanism_of_Action cluster_0 IDH1-Mutant Cancer Cell alpha_KG α-Ketoglutarate mutant_IDH1 Mutant IDH1 (e.g., R132H, R132C) alpha_KG->mutant_IDH1 two_HG 2-Hydroxyglutarate (2-HG) mutant_IDH1->two_HG Neomorphic Activity alpha_KG_dep_dioxygenases α-KG-Dependent Dioxygenases (e.g., TET2) two_HG->alpha_KG_dep_dioxygenases Inhibition epigenetic_dysregulation Epigenetic Dysregulation (DNA & Histone Hypermethylation) alpha_KG_dep_dioxygenases->epigenetic_dysregulation Dysregulation differentiation_block Block in Cellular Differentiation epigenetic_dysregulation->differentiation_block tumorigenesis Tumorigenesis differentiation_block->tumorigenesis BAY1436032 This compound BAY1436032->mutant_IDH1 Inhibition

Caption: Mechanism of action of this compound in IDH1-mutant cancer cells.

Experimental Protocols

Measurement of 2-HG in Cell Culture Supernatants and Cell Lysates

Objective: To quantify the in vitro effect of this compound on 2-HG production.

Methodology:

  • Cell Culture: Culture IDH1-mutant cell lines (e.g., HEK293T engineered to express IDH1 mutations, HT1080) in appropriate media.

  • Treatment: Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 8 days).

  • Sample Collection: Collect cell culture supernatants and prepare cell lysates.

  • 2-HG Quantification: Analyze 2-HG levels using a D-2-Hydroxyglutarate (D2HG) Assay Kit or by Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17] The ratio of R-2HG to S-2HG can be determined to assess the specific activity of the mutant enzyme.[18]

In Vivo Pharmacodynamic Studies in Xenograft Models

Objective: To assess the in vivo efficacy of this compound in reducing 2-HG levels in tumors.

Methodology:

  • Animal Model: Implant IDH1-mutant tumor cells (e.g., LN229 IDH1R132H, HT1080) subcutaneously or orthotopically into immunocompromised mice.[5][8]

  • Treatment: Once tumors are established, administer this compound orally at various doses or vehicle control.

  • Sample Collection: Collect blood samples (for plasma 2-HG) and tumor tissue at specified time points post-treatment.

  • 2-HG Quantification: Measure 2-HG levels in plasma and tumor homogenates using LC-MS/MS.[19]

Experimental_Workflow_In_Vivo_PD_Study start Start tumor_implantation Implant IDH1-mutant tumor cells into immunocompromised mice start->tumor_implantation tumor_establishment Allow tumors to establish tumor_implantation->tumor_establishment treatment_administration Administer this compound or vehicle (oral gavage) tumor_establishment->treatment_administration sample_collection Collect blood and tumor tissue at defined time points treatment_administration->sample_collection sample_processing Process samples: - Plasma separation - Tumor homogenization sample_collection->sample_processing two_HG_quantification Quantify 2-HG levels (LC-MS/MS) sample_processing->two_HG_quantification data_analysis Analyze and compare 2-HG levels between treatment groups two_HG_quantification->data_analysis end End data_analysis->end

Caption: Workflow for in vivo pharmacodynamic assessment of this compound.

Non-Invasive 2-HG Monitoring by Magnetic Resonance Spectroscopy (MRS)

Objective: To non-invasively measure changes in intratumoral 2-HG levels in response to this compound treatment.

Methodology:

  • Animal Model: Establish orthotopic IDH1-mutant glioma models in mice.[19]

  • Baseline MRS: Perform baseline 1H-MRS scans to detect and quantify the initial 2-HG levels in the tumor.[20][21][22]

  • Treatment: Treat the animals with this compound.

  • Follow-up MRS: Conduct follow-up 1H-MRS scans to monitor changes in the 2-HG signal over time.[19][20]

  • Data Analysis: Analyze the spectra to quantify the change in 2-HG concentration, often normalized to other brain metabolites like creatine.[19]

Conclusion

2-HG is a highly specific and quantifiable biomarker that directly reflects the on-target activity of this compound in IDH1-mutant cancers. The robust and consistent reduction of 2-HG levels upon treatment with this compound, as demonstrated in a comprehensive range of preclinical and clinical studies, validates its utility as a primary pharmacodynamic endpoint. For researchers and clinicians, monitoring 2-HG levels provides a valuable tool for assessing treatment response, optimizing dosing, and understanding the biological effects of this targeted therapy. The methodologies for 2-HG detection are well-established, ranging from mass spectrometry-based assays for high sensitivity and specificity to non-invasive MRS for longitudinal in vivo monitoring.

References

Navigating the Landscape of IDH1-Mutant Cancer Therapy: A Comparative Guide to BAY-1436032

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical therapeutic target in a range of cancers, including acute myeloid leukemia (AML), glioma, and cholangiocarcinoma. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives oncogenesis through epigenetic dysregulation. BAY-1436032 is a potent, orally available, pan-inhibitor of mutant IDH1 enzymes. This guide provides a comparative analysis of this compound's efficacy in relation to specific IDH1 mutations, alongside other therapeutic alternatives, supported by experimental data and detailed methodologies.

Preclinical Efficacy: A Head-to-Head Comparison

The preclinical potency of an inhibitor against specific IDH1 mutations is a key indicator of its potential therapeutic window. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other notable IDH1 inhibitors against various IDH1 mutations.

Table 1: In Vitro Enzymatic Inhibition (IC50, nM)

IDH1 MutationThis compoundIvosidenib (B560149) (AG-120)Vorasidenib (B611703) (AG-881)
R132H 15[1]12[2]0.04-22[3]
R132C 15[1]13[2]0.04-22[3]
R132G Not explicitly reported8[2]0.04-22[3]
R132L Not explicitly reported13[2]Not explicitly reported
R132S Not explicitly reported12[2]0.04-22[3]
Wild-Type IDH1 20,000[1]>100,000>100,000

Table 2: Cellular 2-HG Inhibition (IC50, nM)

Cell Line (IDH1 Mutation)This compoundIvosidenib (AG-120)
HCT116 (R132H)47[4]Not explicitly reported
LN-229 (R132H)73[1]Not explicitly reported
HT-1080 (R132C)135[1]Not explicitly reported
Mouse hematopoietic cells (R132H)60[4]Not explicitly reported
Mouse hematopoietic cells (R132C)45[4]Not explicitly reported

Clinical Efficacy Overview

Clinical trials provide crucial insights into the real-world performance of these inhibitors. The following tables summarize key efficacy data from Phase I and pivotal trials.

Table 3: Clinical Efficacy of this compound

IndicationPhaseKey Efficacy ResultsIDH1 Mutations Included
Advanced Solid Tumors IObjective Response Rate (ORR) in Lower-Grade Glioma (LGG): 11%[5]. Stable Disease (SD) in LGG: 43%[5].R132X (specific response rates per mutation not detailed)[6]
Acute Myeloid Leukemia (AML) IOverall Response Rate (ORR): 15% (1 CRp, 1 PR, 2 MLFS)[7][8]. Stable Disease (SD): 30%[7][8].R132C, R132H, R132G, R132L[7] (response not stratified by mutation)

Table 4: Clinical Efficacy of Ivosidenib (AG-120)

IndicationPhaseKey Efficacy Results
Relapsed/Refractory AML I/IIORR: 41.6%; Complete Remission (CR) + CR with partial hematologic recovery (CRh): 30.4%
Newly Diagnosed AML (unfit for intensive chemo) IIIMedian Overall Survival (OS): 9.3 months
Advanced Cholangiocarcinoma IIIMedian Progression-Free Survival (PFS): 2.7 months vs 1.4 months for placebo
Advanced Glioma (non-enhancing) IMedian PFS: 13.6 months

Table 5: Clinical Efficacy of Vorasidenib (AG-881)

IndicationPhaseKey Efficacy Results
Recurrent Grade 2 Glioma III (INDIGO trial)Median PFS: 27.7 months vs 11.1 months for placebo[9][10]
Recurrent or Progressive Glioma (non-enhancing) IMedian PFS: 36.8 months[11]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.

IDH1_Pathway Mutant IDH1 Signaling Pathway and Inhibition cluster_epigenetic Epigenetic Dysregulation Isocitrate Isocitrate wtIDH1 Wild-Type IDH1 Isocitrate->wtIDH1 alpha_KG alpha-Ketoglutarate (α-KG) mIDH1 Mutant IDH1 (e.g., R132H, R132C) alpha_KG->mIDH1 wtIDH1->alpha_KG two_HG D-2-Hydroxyglutarate (2-HG) mIDH1->two_HG TET2 TET Enzymes two_HG->TET2 Inhibition Histone_Demethylases Histone Demethylases two_HG->Histone_Demethylases Inhibition Hypermethylation DNA & Histone Hypermethylation Diff_Block Block in Cellular Differentiation Hypermethylation->Diff_Block Oncogenesis Oncogenesis Diff_Block->Oncogenesis BAY1436032 This compound BAY1436032->mIDH1 Inhibition

Caption: Mutant IDH1 signaling and mechanism of this compound inhibition.

Experimental_Workflow Drug Efficacy Evaluation Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials Enzyme_Assay Biochemical Enzyme Assay (IC50 determination) Cell_Assay Cell-Based Assay (2-HG measurement) Enzyme_Assay->Cell_Assay PDX_model Patient-Derived Xenograft (PDX) Model Establishment Cell_Assay->PDX_model Treatment Drug Administration (e.g., this compound) PDX_model->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Biomarker Biomarker Analysis (e.g., 2-HG levels) Monitoring->Biomarker Phase1 Phase I (Safety & Dosing) Biomarker->Phase1 Phase2_3 Phase II/III (Efficacy & Safety) Phase1->Phase2_3

Caption: General experimental workflow for evaluating IDH1 inhibitors.

Experimental Protocols

A summary of the key experimental methodologies employed in the evaluation of this compound and similar inhibitors is provided below.

1. In Vitro IDH1 Encaspase Activity Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified mutant IDH1 enzyme.

  • Principle: The assay measures the enzymatic conversion of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG) by the mutant IDH1 enzyme, coupled with the oxidation of NADPH to NADP+. The decrease in NADPH is monitored spectrophotometrically or fluorometrically.

  • General Protocol:

    • Recombinant human mutant IDH1 enzyme (e.g., R132H, R132C) is incubated in an assay buffer containing α-KG and NADPH.

    • The test compound (e.g., this compound) is added at various concentrations.

    • The reaction is initiated and the rate of NADPH consumption is measured over time by monitoring the decrease in absorbance at 340 nm or fluorescence.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Cell-Based 2-HG Production Assay

  • Objective: To assess the ability of a compound to inhibit the production of 2-HG in cells expressing mutant IDH1.

  • Principle: Cells engineered to overexpress a specific IDH1 mutation or cancer cell lines endogenously expressing a mutation are treated with the inhibitor. The intracellular and/or extracellular levels of 2-HG are then quantified.

  • General Protocol:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • The cells are treated with the test compound at a range of concentrations for a specified period (e.g., 24-72 hours).

    • Cell lysates and/or culture media are collected.

    • 2-HG levels are quantified using a sensitive method such as liquid chromatography-mass spectrometry (LC-MS) or a commercially available 2-HG assay kit.

    • IC50 values for 2-HG inhibition are determined from the dose-response curves.

3. Patient-Derived Xenograft (PDX) Efficacy Studies

  • Objective: To evaluate the in vivo anti-tumor efficacy of a compound in a model that closely recapitulates the human tumor environment.

  • Principle: Tumor tissue from a patient with an IDH1-mutated cancer is implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored.

  • General Protocol:

    • Fresh tumor tissue from a patient is surgically implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID or NSG mice).

    • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

    • The test compound (e.g., this compound) is administered orally or via another appropriate route at a predetermined dose and schedule.

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • At the end of the study, tumors may be harvested for biomarker analysis, such as measuring 2-HG levels, to confirm target engagement.

    • Efficacy is assessed by comparing tumor growth inhibition in the treated group versus the control group.

Conclusion

This compound demonstrates potent, pan-mutant IDH1 inhibitory activity in preclinical models, translating to modest clinical activity in early phase trials for both solid tumors and AML. While it shows promise, particularly in lower-grade gliomas, its clinical development in AML has been hampered by a low overall response rate. The landscape of IDH1-mutant cancer therapy is evolving, with approved agents like ivosidenib and the dual IDH1/2 inhibitor vorasidenib showing significant clinical benefit in specific indications. The choice of therapeutic strategy will likely depend on the specific cancer type, the nature of the IDH1 mutation, and the overall clinical context. Further research, including head-to-head comparative trials and studies stratifying outcomes by specific IDH1 mutations, is needed to fully delineate the optimal use of these targeted agents.

References

Head-to-Head In Vitro Comparison: BAY-1436032 vs. AG-120 for Mutant IDH1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro performance of two prominent mutant isocitrate dehydrogenase 1 (IDH1) inhibitors, BAY-1436032 and AG-120 (Ivosidenib).

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] 2-HG accumulation disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[4] This guide provides a detailed in vitro comparison of two selective inhibitors of mutant IDH1: this compound, a pan-mutant inhibitor, and AG-120 (Ivosidenib), a first-in-class approved drug.

Mechanism of Action

Both this compound and AG-120 are small molecule inhibitors that specifically target mutant forms of the IDH1 enzyme.[2][5][6] By binding to the mutant IDH1 protein, they block its neomorphic activity, thereby preventing the conversion of α-ketoglutarate (α-KG) to 2-HG.[2] The reduction in intracellular 2-HG levels is believed to restore normal cellular processes, including hematopoietic differentiation.[4][6]

cluster_0 Normal Cell cluster_1 IDH1 Mutant Cancer Cell cluster_2 Inhibitor Action Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG WT IDH1 Cellular Differentiation Cellular Differentiation alpha-KG->Cellular Differentiation Normal Function Isocitrate_mut Isocitrate alpha-KG_mut alpha-KG Isocitrate_mut->alpha-KG_mut WT IDH1 2-HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) alpha-KG_mut->2-HG Mutant IDH1 Block Block in Cellular Differentiation 2-HG->Block Inhibitor This compound or AG-120 Mutant_IDH1_Inhibited Mutant IDH1 Inhibitor->Mutant_IDH1_Inhibited Inhibits alpha-KG_inhibited alpha-KG Reduced_2HG Reduced 2-HG alpha-KG_inhibited->Reduced_2HG Mutant_IDH1_Inhibited Restored_Diff Restored Differentiation Reduced_2HG->Restored_Diff

Figure 1: Signaling pathway of mutant IDH1 and inhibitor action.

Data Presentation

Table 1: In Vitro Enzymatic Potency against Mutant IDH1 Variants
InhibitorIDH1 R132H IC₅₀ (nM)IDH1 R132C IC₅₀ (nM)IDH1 R132G IC₅₀ (nM)IDH1 R132L IC₅₀ (nM)IDH1 R132S IC₅₀ (nM)
This compound 15[7][8]15[7][8]Effective inhibition reported[1][3]Effective inhibition reported[1][3]Effective inhibition reported[1][3]
AG-120 12[9]13[9]8[9]13[9]12[9]
Table 2: In Vitro Cellular 2-HG Inhibition
InhibitorCell LineIDH1 MutationIC₅₀ (nM)
This compound Mouse hematopoietic cellsR132H60[5][10]
Mouse hematopoietic cellsR132C45[5][10]
HCT116R132H (overexpressing)47[7]
LN-229R132H (overexpressing)73[7]
HT-1080R132C (endogenous)135[7]
Primary human AML cellsVarious R132 mutations3 - 16[10]
AG-120 HT-1080R132C (endogenous)7.5[6]
U87R132H~50-220[11]
THP-1R132H~50-220[11]
Table 3: In Vitro Selectivity Profile
InhibitorWild-Type IDH1 IC₅₀ (µM)Wild-Type IDH2 IC₅₀ (µM)Selectivity for Mutant IDH1
This compound 20[7][8]>100[7][8]High
AG-120 >25 (specific value not consistently reported)No inhibition at micromolar concentrations[4]High

Experimental Protocols

A general workflow for the in vitro comparison of mutant IDH1 inhibitors is depicted below.

cluster_workflow Experimental Workflow start Start enzymatic_assay Mutant IDH1 Enzymatic Assay start->enzymatic_assay cellular_assay Cellular 2-HG Inhibition Assay enzymatic_assay->cellular_assay viability_assay Cell Viability Assay cellular_assay->viability_assay differentiation_assay Cell Differentiation Assay viability_assay->differentiation_assay data_analysis Data Analysis (IC50, etc.) differentiation_assay->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for in vitro inhibitor comparison.
Mutant IDH1 Enzymatic Assay

This assay measures the ability of the inhibitors to block the enzymatic activity of recombinant mutant IDH1 protein.

  • Reagents and Materials:

    • Recombinant human mutant IDH1 (e.g., R132H, R132C) protein

    • α-ketoglutarate (α-KG)

    • NADPH

    • Assay buffer (e.g., 30 mM Tris pH 7.4, 0.1 mM NADP+, 2 mM MnSO4)

    • Test compounds (this compound, AG-120) serially diluted in DMSO

    • 96-well or 384-well plates (black, clear bottom for fluorescence)

    • Plate reader capable of measuring fluorescence or absorbance at 340 nm

  • Procedure:

    • Add assay buffer to the wells of the microplate.

    • Add the test compounds at various concentrations.

    • Add the mutant IDH1 enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.

    • Immediately measure the decrease in NADPH concentration by monitoring the change in absorbance at 340 nm or by using a coupled enzymatic reaction that produces a fluorescent signal.

    • Calculate the rate of reaction for each compound concentration.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Intracellular 2-HG Measurement by LC-MS/MS

This method quantifies the level of the oncometabolite 2-HG in cells treated with the inhibitors.

  • Cell Culture and Treatment:

    • Seed IDH1-mutant cancer cells (e.g., HT-1080, patient-derived AML cells) in multi-well plates and allow them to adhere or stabilize overnight.

    • Treat the cells with a range of concentrations of this compound or AG-120 for a specified period (e.g., 48-72 hours).

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate on ice to precipitate proteins and extract metabolites.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet the protein and debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Dry the metabolite extract under a stream of nitrogen or by vacuum centrifugation.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

    • Inject the sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

    • Separate 2-HG from other metabolites using an appropriate chromatography column and mobile phase gradient.

    • Detect and quantify 2-HG using multiple reaction monitoring (MRM) mode on the mass spectrometer.

    • Normalize the 2-HG levels to the cell number or total protein concentration.

    • Calculate the IC₅₀ for 2-HG inhibition.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cells.

  • Reagents and Materials:

    • IDH1-mutant cancer cells

    • Cell culture medium and supplements

    • Test compounds (this compound, AG-120)

    • Opaque-walled 96-well or 384-well plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar ATP-based assay)

    • Luminometer

  • Procedure:

    • Seed cells at an optimized density in the opaque-walled multi-well plates.

    • Add serial dilutions of the test compounds to the wells. Include vehicle control (DMSO) wells.

    • Incubate the plates for the desired duration (e.g., 72 hours) under standard cell culture conditions.

    • Equilibrate the plates to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® Reagent to each well, following the manufacturer's instructions.[12][13][14][15]

    • Mix the contents on an orbital shaker to induce cell lysis.[13][15]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][15]

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of viable cells relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

AML Cell Differentiation Assay by Flow Cytometry

This assay evaluates the ability of the inhibitors to induce differentiation of AML cells.

  • Cell Culture and Treatment:

    • Culture IDH1-mutant AML cells (e.g., primary patient samples or cell lines like TF-1) in appropriate media.

    • Treat the cells with effective concentrations of this compound or AG-120 for an extended period (e.g., 6-14 days), replenishing the medium and inhibitor as needed.

  • Antibody Staining:

    • Harvest the cells and wash them with a suitable buffer (e.g., PBS with 2% fetal bovine serum).

    • Incubate the cells with fluorescently conjugated antibodies against myeloid differentiation markers, such as CD14 and CD15. Other relevant markers like CD11b and CD33 can also be included.[16]

    • Wash the cells to remove unbound antibodies.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the viable cell population based on forward and side scatter properties.

    • Analyze the expression of CD14 and CD15 on the gated cells.

    • Quantify the percentage of cells that have upregulated the expression of these differentiation markers in the treated samples compared to the untreated or vehicle-treated controls.

Summary of In Vitro Performance

Both this compound and AG-120 are highly potent and selective inhibitors of mutant IDH1.

  • Potency: Both compounds exhibit low nanomolar IC₅₀ values against a range of IDH1 R132 mutations in enzymatic assays.[7][8][9] In cellular assays, both effectively reduce the production of the oncometabolite 2-HG at nanomolar concentrations.[5][6][7][10][11]

  • Selectivity: A key feature of both inhibitors is their high selectivity for mutant IDH1 over the wild-type IDH1 and IDH2 enzymes, which is crucial for minimizing off-target effects.[4][7][8]

  • Cellular Effects: In vitro studies have demonstrated that both this compound and AG-120 can induce differentiation of IDH1-mutant cancer cells, particularly in the context of AML.[6][10] This is a direct consequence of 2-HG reduction and the subsequent restoration of normal epigenetic regulation.

References

Assessing the Long-Term Efficacy of BAY-1436032 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term in vivo efficacy of BAY-1436032, a potent and orally available pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), against other notable IDH1 inhibitors. The data presented is sourced from preclinical and clinical studies in relevant cancer models, primarily glioma and acute myeloid leukemia (AML). Detailed experimental protocols and signaling pathway visualizations are included to facilitate a deeper understanding and replication of key findings.

Introduction to this compound

This compound is an experimental anti-cancer drug that specifically targets mutated forms of the IDH1 enzyme, particularly the R132X variants.[1][2] In normal cells, IDH1 plays a crucial role in the citric acid cycle by converting isocitrate to α-ketoglutarate (α-KG). However, mutations in IDH1 lead to a neomorphic activity, causing the conversion of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3] Elevated levels of 2-HG disrupt cellular metabolism and epigenetic regulation, ultimately promoting tumorigenesis.[1][3] this compound inhibits this mutated enzyme, thereby reducing 2-HG levels, inducing cellular differentiation, and inhibiting the proliferation of cancer cells harboring IDH1 mutations.[1][4]

Comparative In Vivo Efficacy

The following tables summarize the in vivo efficacy of this compound in comparison to other IDH1 inhibitors in various cancer models.

Glioma Models
CompoundCancer ModelDosing RegimenKey Efficacy ReadoutsReference
This compound Orthotopic IDH1-R132H Human Astrocytoma Xenograft150 mg/kg, once daily, oralSignificantly prolonged survival of mice.[5][6]
Vorasidenib (AG-881) Orthotopic Grade III mIDH1 Glioma (TS603 neurosphere)50 mg/kg, twice daily for 4 days, oral>97% inhibition of 2-HG production in glioma tissue.[7][8]
Ivosidenib (AG-120) Orthotopic IDH1 Mutant Glioma XenograftNot specified>84% inhibition of 2-HG production in brain tumors.[9][10]
AGI-5198 mIDH1 Glioma Xenograft150 mg/kg and 450 mg/kgSuppressed tumor cell growth.[11][12]
Acute Myeloid Leukemia (AML) Models
CompoundCancer ModelDosing RegimenKey Efficacy ReadoutsReference
This compound Patient-Derived Xenograft (PDX) IDH1-R132C AML150 mg/kg, once daily, oralLeukemic blast clearance, prolonged survival.[1]
Olutasidenib (FT-2102) Phase 1 study in IDH1m AML/MDS patients150 mg QD or 300 mg QD/BIDNormalization of plasma 2-HG levels.[13]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been generated using Graphviz.

BAY1436032_Mechanism_of_Action cluster_0 Normal Cell Metabolism cluster_1 IDH1-Mutant Cancer Cell cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG IDH1 (wild-type) alpha_KG_mut α-Ketoglutarate Two_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG_mut->Two_HG IDH1 (mutant) Epigenetic_Alterations Epigenetic Alterations (DNA & Histone Hypermethylation) Two_HG->Epigenetic_Alterations Differentiation_Block Block in Cellular Differentiation Epigenetic_Alterations->Differentiation_Block Proliferation Tumor Cell Proliferation Differentiation_Block->Proliferation BAY1436032 This compound BAY1436032->Two_HG Inhibits

Mechanism of action of this compound in IDH1-mutant cancer cells.

In_Vivo_Efficacy_Workflow cluster_0 Tumor Model Establishment cluster_1 Treatment and Monitoring cluster_2 Endpoint Analysis Cell_Culture 1. Culture IDH1-mutant Cancer Cells Implantation 2. Orthotopic or Subcutaneous Implantation into Mice Cell_Culture->Implantation Randomization 3. Randomize Mice into Treatment Groups Implantation->Randomization Treatment 4. Daily Oral Administration (e.g., this compound or Vehicle) Randomization->Treatment Monitoring 5. Monitor Tumor Growth (e.g., Bioluminescence Imaging) Treatment->Monitoring Survival 6a. Survival Analysis Monitoring->Survival Biomarker 6b. Biomarker Analysis (e.g., 2-HG levels in plasma/tumor) Monitoring->Biomarker

Typical experimental workflow for assessing in vivo efficacy.

Experimental Protocols

Orthotopic Glioma Xenograft Model

This protocol describes the establishment of an orthotopic glioma xenograft model in mice to evaluate the efficacy of IDH1 inhibitors.

1. Cell Preparation:

  • Human glioma cells harboring an IDH1 mutation (e.g., patient-derived neurospheres) are cultured under appropriate sterile conditions.
  • Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a sterile solution (e.g., PBS or Matrigel) at a concentration of 1 x 10^5 to 5 x 10^5 cells per 5 µL.

2. Stereotactic Intracranial Injection:

  • Immunocompromised mice (e.g., NOD-scid gamma mice) are anesthetized.
  • A small burr hole is drilled into the skull at a predetermined stereotactic coordinate.
  • The cell suspension is slowly injected into the brain parenchyma using a Hamilton syringe.
  • The incision is closed with sutures or surgical glue.

3. Tumor Growth Monitoring:

  • Tumor growth is monitored non-invasively, for example, by bioluminescence imaging if cells are luciferase-tagged, or by magnetic resonance imaging (MRI).

4. Treatment Administration:

  • Once tumors are established, mice are randomized into treatment and control groups.
  • This compound or a vehicle control is administered orally, typically once or twice daily.

5. Efficacy Evaluation:

  • The primary endpoint is typically overall survival, which is analyzed using Kaplan-Meier curves and log-rank tests.
  • Secondary endpoints may include tumor growth inhibition and measurement of 2-HG levels in plasma or tumor tissue.

Subcutaneous Xenograft Model

This protocol outlines the procedure for establishing a subcutaneous tumor model, which is often used for initial efficacy and pharmacokinetic/pharmacodynamic studies.

1. Cell Preparation:

  • IDH1-mutant cancer cells are prepared as described for the orthotopic model, typically at a concentration of 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of a sterile solution, which may be mixed with Matrigel to enhance tumor take rate.

2. Subcutaneous Injection:

  • The cell suspension is injected subcutaneously into the flank of immunocompromised mice.

3. Tumor Growth Measurement:

  • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

4. Treatment and Efficacy Assessment:

  • Treatment is initiated when tumors reach a specified size.
  • Efficacy is assessed by comparing tumor growth rates between treated and control groups. At the end of the study, tumors can be excised for biomarker analysis.

Measurement of 2-Hydroxyglutarate (2-HG)

1. Sample Collection:

  • Blood samples are collected via retro-orbital bleeding or cardiac puncture into EDTA-containing tubes. Plasma is separated by centrifugation.
  • Tumor tissue is harvested at the end of the study and snap-frozen in liquid nitrogen.

2. Sample Preparation:

  • Plasma proteins are precipitated, and the supernatant is collected.
  • Tumor tissue is homogenized, and metabolites are extracted.

3. 2-HG Quantification:

  • 2-HG levels are quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Conclusion

This compound demonstrates significant in vivo efficacy in preclinical models of IDH1-mutant cancers, leading to prolonged survival and robust inhibition of the oncometabolite 2-HG. Comparative data suggests that while other IDH1 inhibitors also show potent activity, this compound's pan-mutant inhibitory profile makes it a promising candidate for a broad range of IDH1-mutated malignancies. The provided experimental protocols offer a foundation for further investigation and validation of these findings. Continued research, including ongoing clinical trials, will be crucial in determining the full therapeutic potential of this compound in patients.

References

Safety Operating Guide

Proper Disposal of BAY-1436032: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – Researchers, scientists, and drug development professionals utilizing the novel pan-mutant IDH1 inhibitor, BAY-1436032, must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS), this guide provides essential safety and logistical information, treating the compound as potentially hazardous and outlining a comprehensive disposal plan based on its chemical properties and general best practices for laboratory chemical waste management.

Key Chemical and Physical Properties

A thorough understanding of a compound's properties is fundamental to its safe handling and disposal. The following table summarizes the known quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₂₆H₃₀F₃N₃O₃Cayman Chemical[1]
Formula Weight489.5 g/mol Cayman Chemical[1]
AppearanceSolidCayman Chemical[1]
SolubilityDMF: 1 mg/mL, DMSO: 3 mg/mL, Ethanol: 3 mg/mLCayman Chemical[1]
Storage Temperature-20°CCayman Chemical[1]
Stability≥ 4 years (at -20°C)Cayman Chemical[1]

General Disposal Protocol for this compound

As a novel research compound, this compound should be managed as hazardous chemical waste. The following step-by-step protocol is a general guideline and must be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies and local regulations.

Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Chemical-resistant gloves

  • Lab coat

Step 2: Waste Segregation

  • Solid Waste: Collect any solid this compound, including unused compound and contaminated items (e.g., weigh boats, spatulas), in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.

  • Sharps: Any chemically contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.[2]

Step 3: Waste Container Labeling All waste containers must be clearly labeled with the following information:[3]

  • The words "Hazardous Waste"[3]

  • The full chemical name: "this compound" (avoid abbreviations)[3]

  • The approximate concentration and volume of the waste

  • The date the waste was first added to the container

  • The name of the principal investigator and the laboratory location[3]

Step 4: Storage of Waste Store hazardous waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed and are placed in secondary containment to prevent spills.

Step 5: Disposal Request Once the waste container is full, or in accordance with your institution's guidelines, submit a hazardous waste pickup request to your EHS office. Do not dispose of this compound down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) solid_waste Solid this compound Waste (e.g., unused powder, contaminated items) liquid_waste Liquid this compound Waste (e.g., solutions in DMSO, Ethanol) sharps_waste Contaminated Sharps (e.g., needles, pipette tips) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container Place in liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container Place in sharps_container Labeled Chemical Sharps Container sharps_waste->sharps_container Place in storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage disposal_request Submit Waste Pickup Request to EHS storage->disposal_request ehs_pickup EHS Hazardous Waste Pickup disposal_request->ehs_pickup

Caption: Workflow for the safe disposal of this compound.

Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound are available, the procedures outlined are based on standard guidelines for the management of laboratory chemical waste. For instance, a study on the in vivo administration of this compound involved preparing stock solutions in DMSO.[4] The resulting waste from such a procedure would be classified as liquid hazardous waste and should be disposed of according to the protocol described above.

Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) office for specific procedures and requirements for hazardous waste disposal.

References

Essential Safety and Logistical Information for Handling BAY-1436032

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols, personal protective equipment (PPE) guidelines, and logistical information for researchers, scientists, and drug development professionals handling BAY-1436032. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

This compound is a potent and selective pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3][4][5] It is an orally available small molecule that has been investigated for its antineoplastic activity.[1][6][7]

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted before handling this compound to ensure the appropriate level of protection.[8] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[8][9][10][11]

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a splash hazard.To protect against splashes, dust, and flying particles.[8][9]
Skin and Body Protection Chemical-resistant lab coat.To protect skin and clothing from chemical contact.
Hand Protection Disposable nitrile gloves. For extended contact, consider double-gloving or using thicker, chemical-resistant gloves.To prevent skin absorption. Gloves should be inspected before use and changed immediately if contaminated.[8][11]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.To prevent inhalation of dust or aerosols.
Foot Protection Closed-toe shoes.To protect feet from spills and falling objects.[10]
Operational and Disposal Plans

Handling and Storage:

  • Handling: Handle this compound in a designated area, such as a chemical fume hood, to minimize exposure. Avoid creating dust. After handling, wash hands thoroughly.

  • Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. MedchemExpress suggests that the stock solution can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[4]

Disposal Plan:

  • Waste Disposal: Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations. This typically involves collection in a designated hazardous waste container.

  • Decontamination: Clean all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol (B145695) or DMSO) followed by a soap and water wash.

Experimental Protocols

In Vitro Mutant IDH1 Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against mutant IDH1 enzymes.

Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinantly express and purify the desired mutant IDH1 protein (e.g., IDH1-R132H, IDH1-R132C).

    • Prepare a reaction buffer containing Tris-HCl, NaCl, MgCl2, and NADP+.

    • Prepare a solution of the substrate, α-ketoglutarate.

  • Compound Dilution:

    • Prepare a stock solution of this compound in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • Perform a serial dilution of the stock solution to create a range of concentrations to be tested.

  • Enzyme Reaction:

    • In a 96-well plate, add the reaction buffer, the mutant IDH1 enzyme, and the various concentrations of this compound.

    • Initiate the enzymatic reaction by adding α-ketoglutarate.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

  • Detection of 2-Hydroxyglutarate (2-HG):

    • The neomorphic activity of mutant IDH1 results in the production of 2-HG.[1][12]

    • Stop the reaction and measure the amount of 2-HG produced using a commercially available 2-HG assay kit or by LC-MS/MS.

  • Data Analysis:

    • Plot the enzyme activity (rate of 2-HG production) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

This compound has demonstrated low nanomolar IC50 values against various IDH1 mutants.[2][4]

Signaling Pathway

The following diagram illustrates the mechanism of action of mutant IDH1 and its inhibition by this compound.

BAY1436032_Mechanism_of_Action cluster_0 Normal Cell cluster_1 Cancer Cell with IDH1 Mutation Isocitrate Isocitrate wtIDH1 Wild-type IDH1 Isocitrate->wtIDH1 converts to aKG α-Ketoglutarate wtIDH1->aKG aKG_mut α-Ketoglutarate mutIDH1 Mutant IDH1 aKG_mut->mutIDH1 is converted to TwoHG 2-Hydroxyglutarate (Oncometabolite) mutIDH1->TwoHG DifferentiationBlock Block in Cellular Differentiation TwoHG->DifferentiationBlock leads to Proliferation Increased Cell Proliferation TwoHG->Proliferation leads to BAY1436032 This compound BAY1436032->mutIDH1 inhibits

Caption: Mechanism of mutant IDH1 and its inhibition by this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.